Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-2-4-8(5-3-7)12(16)17/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRICHRWYJZLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308735 | |
| Record name | methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39757-36-3 | |
| Record name | Methyl 4-nitro-α,γ-dioxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39757-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 208709 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039757363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39757-36-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a β-ketoester, is a valuable building block in synthetic organic and medicinal chemistry. Its structure, featuring a reactive 1,3-dicarbonyl moiety and a nitro-substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the acidity of the benzylic protons, offering unique opportunities for molecular design and derivatization. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important chemical entity.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the crossed Claisen condensation . This reaction involves the condensation of an ester with a ketone or another ester. For the synthesis of the title compound, the key precursors are 4'-nitroacetophenone and a methyl oxalate derivative, typically dimethyl oxalate.
Causality Behind Experimental Choices
The crossed Claisen condensation is the method of choice due to the specific reactivity of the starting materials. Dimethyl oxalate is a non-enolizable ester, meaning it lacks α-hydrogens and therefore cannot form an enolate to undergo self-condensation. This is a critical requirement for a successful crossed Claisen reaction, as it ensures that the enolizable partner, in this case, 4'-nitroacetophenone, acts as the nucleophile.[1]
Sodium methoxide is a commonly employed strong base in this reaction. Its role is to deprotonate the α-carbon of the 4'-nitroacetophenone, generating the corresponding enolate. This enolate then acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent loss of a methoxide leaving group leads to the formation of the β-ketoester product.[2] The choice of methanol as a solvent is often pragmatic as it is the conjugate acid of the methoxide base, minimizing the potential for side reactions.
Experimental Protocol: Crossed Claisen Condensation
Materials:
-
4'-Nitroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Step-by-Step Methodology:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with sodium methoxide and anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: 4'-Nitroacetophenone, dissolved in a minimal amount of anhydrous methanol, is added dropwise to the stirred solution of sodium methoxide at room temperature. The mixture is then stirred for a period to ensure complete formation of the enolate.
-
Condensation: A solution of dimethyl oxalate in anhydrous methanol is added slowly to the reaction mixture. The reaction is then heated to reflux and maintained at that temperature for several hours to drive the condensation to completion.
-
Workup: After cooling to room temperature, the reaction mixture is acidified with a dilute solution of hydrochloric acid. This step protonates the enolate of the product, which is formed under the basic reaction conditions.
-
Extraction and Purification: The product is extracted from the aqueous mixture using an organic solvent such as diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed for this purpose.
Physicochemical Properties
| Property | Value |
| CAS Number | 39757-36-3 |
| Molecular Formula | C₁₁H₉NO₆ |
| Molecular Weight | 251.19 g/mol |
| Appearance | Expected to be a solid at room temperature |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons on the 4-nitrophenyl group. The protons ortho to the nitro group will be downfield (at a higher chemical shift) compared to the protons meta to the nitro group due to the strong electron-withdrawing effect of the nitro group.
-
Methylene Protons: A singlet corresponding to the two protons of the methylene group (CH₂) situated between the two carbonyl groups. The chemical shift of these protons is expected to be in the range of δ 4.0-4.5 ppm.
-
Methyl Protons: A singlet for the three protons of the methyl ester group (OCH₃), typically appearing around δ 3.8-4.0 ppm.
13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The 13C NMR spectrum provides information about the different carbon environments in the molecule. The expected signals are:
-
Carbonyl Carbons: Three signals in the downfield region (typically δ 160-200 ppm) corresponding to the two ketone carbonyl carbons and the ester carbonyl carbon.
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitro group will be significantly deshielded.
-
Methylene Carbon: A signal for the methylene carbon (CH₂), expected around δ 45-55 ppm.
-
Methyl Carbon: A signal for the methyl ester carbon (OCH₃), typically around δ 50-55 ppm.
IR (Infrared) Spectroscopy:
The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
C=O Stretching: Strong absorption bands in the region of 1680-1750 cm⁻¹ corresponding to the stretching vibrations of the two ketone and one ester carbonyl groups.
-
N-O Stretching: Strong absorption bands around 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric) characteristic of the nitro group.
-
C-O Stretching: A strong band in the region of 1200-1300 cm⁻¹ for the C-O bond of the ester.
-
Aromatic C-H Stretching: Bands around 3000-3100 cm⁻¹.
-
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (251.19 g/mol ) is expected to be observed.
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of the synthesized product.
Applications in Drug Development and Research
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery. The 1,3-dicarbonyl system can readily react with binucleophiles to form five- and six-membered rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines. These heterocyclic scaffolds are prevalent in a wide range of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents. The presence of the nitro group provides a handle for further functionalization, such as reduction to an amine, which can then be used in amide coupling or other C-N bond-forming reactions to build more complex molecular architectures.
Conclusion
This technical guide has outlined a robust and reliable method for the synthesis of this compound via a crossed Claisen condensation. The detailed characterization protocol ensures the identity and purity of the final product. The versatility of this β-ketoester as a synthetic intermediate makes it a valuable tool for researchers and scientists in the field of organic synthesis and drug development.
References
Sources
Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate chemical properties and structure
An In-depth Technical Guide to Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate: Structure, Properties, and Synthesis
Introduction
This compound is a polyfunctional organic compound belonging to the class of β-keto esters and aryl ketones. Its structure, featuring a reactive 1,3-dicarbonyl system linked to an electron-deficient nitrophenyl ring, makes it a valuable intermediate in synthetic organic chemistry and a molecule of interest for drug discovery and materials science. The presence of multiple reactive sites—two carbonyl groups, an acidic α-hydrogen, and an aromatic ring activated by a nitro group—provides a rich landscape for chemical transformations. This guide offers a comprehensive overview of its chemical structure, inherent tautomerism, physicochemical properties, spectroscopic signature, and a detailed protocol for its synthesis via Claisen condensation.
Chemical Structure and Tautomerism
The chemical identity and reactivity of this compound are fundamentally governed by its structure and the dynamic equilibrium between its tautomeric forms.
The Diketo Form
In its simplest representation, the molecule exists as a linear four-carbon chain with carbonyl groups at positions 2 and 4, a methyl ester at position 1, and a 4-nitrophenyl substituent at position 4.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of the diketo form and two possible keto-enol tautomers.[1][2] This equilibrium is rapid and sensitive to environmental factors such as the solvent, temperature, and pH. The enol forms are stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring.[2] The electron-withdrawing nature of the 4-nitrophenyl group is expected to influence the acidity of the methylene protons and thus the position of the tautomeric equilibrium.
The equilibrium can be represented as follows:
Logical workflow of the Claisen condensation synthesis.
Reactivity and Potential Applications
The rich functionality of this compound makes it a versatile precursor for more complex molecules.
-
Heterocyclic Synthesis: The 1,3-dicarbonyl moiety is a classic synthon for building five- and six-membered heterocyclic rings. For example, it can react with hydrazine derivatives to form pyrazoles, with hydroxylamine to form isoxazoles, or with amidines to form pyrimidines. These scaffolds are prevalent in many biologically active compounds.
-
Drug Discovery: Aryl diketo acids and related structures are known to be inhibitors of various enzymes, including integrases and endonucleases, which are targets for antiviral therapies. The nitrophenyl group can also be a key pharmacophore or be reduced to an amine to allow for further functionalization. [3]* Chelating Agent: The β-dicarbonyl system can act as a bidentate ligand to chelate metal ions, suggesting potential applications in catalysis or materials science.
Experimental Protocols
Protocol for Synthesis
Objective: To synthesize this compound via Claisen condensation.
Materials:
-
4'-Nitroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Base Suspension: Under a nitrogen atmosphere, add anhydrous methanol to the flask, followed by the portion-wise addition of sodium methoxide. Stir until a uniform suspension is formed.
-
Reactant Addition: Dissolve 4'-nitroacetophenone and dimethyl oxalate in a minimal amount of anhydrous methanol and add this solution dropwise to the stirred base suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by slowly adding 1 M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
Protocol for Characterization via NMR
Objective: To confirm the structure of the synthesized product.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Note: The choice of solvent can influence the keto-enol equilibrium and should be recorded.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Pay close attention to the aromatic region, the presence of signals for methylene/methine protons, and any very downfield signals indicative of an enolic proton. Integrate all peaks to determine proton ratios.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments, focusing on the downfield region (δ > 160 ppm) to identify the three carbonyl carbons.
Conclusion
This compound is a compound with significant synthetic potential, primarily due to its reactive dicarbonyl system and activated aromatic ring. Its existence as a dynamic equilibrium of tautomers is a critical aspect of its chemistry that influences its reactivity and spectroscopic properties. The Claisen condensation provides a reliable and scalable method for its synthesis, opening the door for its use as a key building block in the development of novel heterocyclic compounds, potential pharmaceutical agents, and advanced materials. This guide provides the foundational knowledge for researchers and scientists to effectively synthesize, characterize, and utilize this versatile chemical entity.
References
Sources
solubility and stability of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in various solvents
An In-depth Technical Guide: Solubility and Stability of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Executive Summary
This compound is a complex organic molecule featuring a β-keto ester system and an aromatic nitro group. These functionalities impart unique chemical characteristics but also introduce specific liabilities concerning its solubility and stability. This guide provides a comprehensive technical overview of these properties, grounded in established chemical principles and industry-standard methodologies. We will explore the compound's inherent keto-enol tautomerism, predict its solubility profile across a range of common laboratory solvents, and detail a systematic approach to evaluating its chemical stability through forced degradation studies. The protocols and insights presented herein are designed to empower researchers to handle, formulate, and analyze this compound with a robust understanding of its behavior, ensuring data integrity and accelerating research and development timelines.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a molecule is the prerequisite to any experimental design. This compound possesses a distinct structure that governs its behavior.
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₉NO₆
-
Key Functional Groups: Methyl ester, β-dicarbonyl system (keto groups), and a para-substituted nitrophenyl ring.
The presence of both polar (dicarbonyl, nitro, ester) and non-polar (aromatic ring) regions suggests a nuanced solubility profile. The electron-withdrawing nature of the nitro group and the acidity of the methylene protons flanked by two carbonyls are critical determinants of its reactivity and degradation pathways.[1]
Table 1: Known Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 144-146 °C | [2] |
| Boiling Point (Predicted) | 414.1 ± 25.0 °C | [2] |
| Density (Predicted) | 1.373 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.80 ± 0.25 |[2] |
Critical Structural Feature: Keto-Enol Tautomerism
A defining characteristic of the 1,3-dicarbonyl moiety in this compound is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is not static; it is highly dependent on the solvent environment.[3]
-
Keto Form: The standard diketone structure. Generally more stable due to the stronger C=O double bond compared to a C=C double bond.[4]
-
Enol Form: Characterized by a C=C double bond and a hydroxyl (-OH) group. The enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation.[3][4]
The keto-enol equilibrium has profound implications for reactivity, as the enol form can react differently than the keto form.[5] The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor can shift the equilibrium. In non-polar solvents, the enol form is often favored due to the stability gained from intramolecular hydrogen bonding, whereas polar protic solvents can disrupt this internal bonding, favoring the keto form.[3]
Caption: Keto-Enol tautomeric equilibrium of the target molecule.
Solubility Profile
A comprehensive understanding of a compound's solubility is critical for its application in screening, formulation, and analytical testing. The solubility of this compound is predicted based on the principle of "like dissolves like," where substances with similar polarities are more likely to be miscible.[6]
Predicted Solubility in Common Laboratory Solvents
The molecule's moderate polarity, stemming from its multiple oxygen and nitrogen atoms balanced by the aromatic ring and alkyl chain, suggests it will be most soluble in polar aprotic solvents and moderately soluble in polar protic solvents, with low solubility in non-polar solvents.
Table 2: Predicted Solubility Profile
| Solvent | Type | Polarity | Predicted Solubility | Rationale |
|---|---|---|---|---|
| Hexane | Non-polar | 0.009 | Low | Mismatch in polarity.[6] |
| Toluene | Non-polar | 0.099 | Low | Mismatch in polarity.[6] |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Medium | Moderate polarity match; good solvent for many organic compounds.[7] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 0.228 | Medium-High | Good hydrogen bond acceptor for the enol form. |
| Acetone | Polar Aprotic | 0.355 | High | High polarity and ability to accept hydrogen bonds. Often a good solvent for nitrophenols.[8] |
| Acetonitrile (ACN) | Polar Aprotic | 0.375 | High | High polarity and miscibility with a wide range of compounds.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | High | Good polarity match and ability to solvate both polar and non-polar moieties. |
| Isopropanol (IPA) | Polar Protic | 0.546 | Medium | Can act as H-bond donor/acceptor but may be less effective than aprotic solvents. |
| Ethanol (EtOH) | Polar Protic | 0.654 | Medium | Similar to IPA; its high polarity may not perfectly match the solute.[8] |
| Methanol (MeOH) | Polar Protic | 0.762 | Medium | Highly polar; may be less effective than moderately polar solvents.[8] |
| Water | Polar Protic | 1.000 | Low | The large non-polar aromatic region limits aqueous solubility despite polar groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Very High | "Universal" organic solvent; excellent at solvating a wide range of compounds. |
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
This protocol provides a reliable method for quantitatively determining the equilibrium solubility of the compound.
Objective: To determine the saturation solubility (mg/mL or µg/mL) of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
2 mL glass vials with Teflon-lined caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
0.22 µm syringe filters (PTFE or other solvent-compatible material)
-
Calibrated HPLC-UV system
Methodology:
-
Preparation: Add an excess of the solid compound to a vial (e.g., 5-10 mg to 1 mL of solvent). The key is to ensure solid material remains after equilibrium is reached, confirming saturation.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a controlled temperature (e.g., 25 °C). Agitate vigorously for 24-48 hours. This duration is typically sufficient to reach equilibrium, but should be confirmed during method development.
-
Phase Separation: After equilibration, allow the vial to stand at the same temperature for at least 2 hours to let undissolved solid settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration against a standard curve prepared from a known stock solution.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility.
Caption: Workflow for experimental solubility determination.
Chemical Stability Profile
Evaluating the intrinsic chemical stability of a compound is a cornerstone of drug development and chemical research. Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[9][10] For this compound, the primary points of chemical liability are the ester bond (hydrolysis), the activated methylene group, and the aromatic nitro group (photolysis, reduction).
Primary Degradation Pathways
-
Hydrolysis: The methyl ester is susceptible to cleavage under both acidic and basic conditions to yield the corresponding β-keto acid.[11][12] This resulting β-keto acid is itself unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating to form a ketone.[13] This is a classic and highly probable degradation pathway.[11][14]
-
Photolysis: Aromatic nitro compounds are known to be sensitive to light.[15] Upon exposure to UV or even high-intensity visible light, the nitro group can undergo complex rearrangements or reductions, leading to a variety of degradation products.[16] This is a critical parameter to investigate, and light-resistant packaging may be required.[17]
-
Thermal Degradation: While the predicted boiling point is high, prolonged exposure to elevated temperatures can provide the energy needed to overcome activation barriers for decomposition. For nitroaromatic compounds, decomposition can involve the C-NO₂ bond.[18][19] The presence of impurities can significantly lower the temperature at which thermal decomposition begins.[20]
-
Oxidation: The molecule has sites that could be susceptible to oxidation, although it is generally less prone than compounds with electron-rich systems (e.g., phenols, anilines). The potential for oxidative degradation should still be assessed, typically using hydrogen peroxide.
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol: Forced Degradation Study
Objective: To generate potential degradation products and assess the intrinsic stability of the compound under various stress conditions. A target degradation of 5-20% is often ideal to ensure that secondary degradation is minimized.[21]
General Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).
-
For each condition below, mix the stock solution with the stressor in a clear glass vial. Protect samples from light unless photostability is being tested.
-
Store a control sample (compound in solution, no stressor) at 2-8°C in the dark.
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, dilute to a target concentration, and analyze by HPLC.
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.
-
Place the vial in a heating block at 60-80°C.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
-
Keep at room temperature. Basic hydrolysis of β-keto esters is often rapid.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂.
-
Keep at room temperature and monitor for degradation.
-
-
Thermal Degradation (in Solution):
-
Prepare a sample of the compound in the chosen solvent.
-
Place the vial in an oven at 80°C.
-
-
Photostability:
-
Expose a solution of the compound and a sample of the solid powder to a calibrated light source as specified in ICH guideline Q1B.[17] This requires a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
A parallel sample protected from light (e.g., wrapped in aluminum foil) must be run as a dark control.
-
Analytical Considerations and Data Interpretation
A validated, stability-indicating HPLC method is essential for a successful study.[22]
-
Method: A reversed-phase HPLC method with UV detection is standard. The method must be able to resolve the parent peak from all degradation products and any impurities present in the original sample.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the parent compound under all stress conditions. This ensures no degradants are co-eluting.[21]
-
Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial assay value.[23] A significant deviation may indicate the formation of non-UV active or volatile degradants.
Recommendations for Handling and Storage
Based on the predicted chemical liabilities, the following best practices are recommended:
-
Storage: Store the solid compound in tightly sealed amber glass vials at controlled room temperature or refrigerated (2-8°C) to minimize thermal and photolytic degradation.[22] The storage area should be dry, as the compound is susceptible to hydrolysis.
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions must be stored, keep them refrigerated in the dark for short periods. DMSO solutions are notoriously hygroscopic and should be handled accordingly.
-
Experimental Work: When working with the compound in solution, minimize exposure to high-intensity light and avoid strongly acidic or basic conditions unless required by the experimental design.
Conclusion
This compound is a molecule with significant chemical complexity. Its solubility is highest in polar aprotic solvents like DMSO, ACN, and Acetone. The primary stability concerns are hydrolysis of the methyl ester, which can lead to subsequent decarboxylation, and photolytic degradation due to the aromatic nitro group. A systematic approach using forced degradation studies is crucial to understand its degradation profile fully. By employing the protocols and considering the chemical principles outlined in this guide, researchers can ensure the reliable use of this compound in their scientific endeavors.
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A Comprehensive Technical Guide to the Synthesis of Aryl 2,4-Dioxobutanoates: Core Methodologies and Strategic Insights for Pharmaceutical Development
Abstract
Aryl 2,4-dioxobutanoates are pivotal intermediates in contemporary organic synthesis, serving as versatile scaffolds for the construction of a diverse array of bioactive molecules and heterocyclic systems. Their significance is particularly pronounced in the field of drug discovery, where they function as key building blocks for angiotensin-converting enzyme (ACE) inhibitors and other therapeutic agents.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes to aryl 2,4-dioxobutanoates. The document emphasizes the widely employed Claisen condensation, detailing its mechanistic underpinnings, offering a robust experimental protocol, and exploring the impact of reaction parameters. Furthermore, alternative synthetic strategies, including those leveraging Grignard reagents, are presented to provide a broader perspective on the available methodologies. This guide is designed to be a self-validating resource, grounding its protocols in established chemical principles and providing the necessary detail to ensure reproducibility and successful implementation in a laboratory setting.
Introduction: The Strategic Importance of Aryl 2,4-Dioxobutanoates in Medicinal Chemistry
The 2,4-diketo ester moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[2] Aryl 2,4-dioxobutanoates, a prominent subclass of these compounds, have garnered significant attention due to their utility as versatile synthetic intermediates.[2] A prime example of their application is in the synthesis of enantiomerically pure α-hydroxy and α-amino acid esters, which are critical components of various anti-hypertension drugs, including ACE inhibitors.[1] The reactivity of the dual carbonyl groups allows for a wide range of subsequent chemical transformations, making these compounds ideal starting materials for the synthesis of complex molecular architectures, including various heterocyclic systems.[2]
This guide will focus on the practical synthesis of these valuable compounds, providing not just procedural steps, but also the rationale behind the experimental choices, thereby empowering researchers to adapt and optimize these methods for their specific needs.
The Claisen Condensation: The Workhorse of Aryl 2,4-Dioxobutanoate Synthesis
The Claisen condensation is the most prevalent and well-established method for the synthesis of aryl 2,4-dioxobutanoates.[3] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, in this case, an aryl ketone, in the presence of a strong base.[4] The reaction typically involves the condensation of a substituted acetophenone with an oxalate ester, such as diethyl oxalate, to yield the corresponding ethyl aryl-2,4-dioxobutanoate.
Mechanistic Insights: A Step-by-Step Analysis
The mechanism of the Claisen condensation is a cornerstone of organic chemistry and involves several key steps. A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide, deprotonates the α-carbon of the aryl ketone (e.g., acetophenone), forming a nucleophilic enolate.[3]
-
Nucleophilic Attack: The newly formed enolate attacks one of the electrophilic carbonyl carbons of the oxalate ester.[3]
-
Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide (e.g., ethoxide) as a leaving group.[3] This yields the β-keto ester product.
-
Deprotonation of the Product (Driving Force): The resulting aryl 2,4-dioxobutanoate is more acidic than the starting ketone. The alkoxide base, therefore, deprotonates the α-carbon of the product, forming a highly stabilized enolate. This essentially irreversible deprotonation step is the thermodynamic driving force of the reaction and necessitates the use of a stoichiometric amount of base.[5]
-
Protonation (Workup): A final acidic workup is required to protonate the stabilized enolate and yield the neutral aryl 2,4-dioxobutanoate product.
Diagram of the Claisen Condensation Mechanism:
Caption: Mechanism of the Claisen condensation for the synthesis of aryl 2,4-dioxobutanoates.
Experimental Protocol: Synthesis of Ethyl 2,4-Dioxo-4-phenylbutanoate
This protocol provides a detailed procedure for the synthesis of a representative aryl 2,4-dioxobutanoate.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl oxalate
-
Acetophenone
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Dilute sulfuric acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add freshly cut sodium metal (1 equivalent) in small portions. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1 equivalent) and acetophenone (1 equivalent) dropwise from the dropping funnel with continuous stirring.
-
Reaction: Stir the mixture at room temperature overnight. After overnight stirring, heat the reaction mixture to reflux (approximately 80°C) for 30-60 minutes to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature and then carefully acidify to pH 2 with dilute sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol to yield pure ethyl 2,4-dioxo-4-phenylbutanoate.
Scope and Limitations
The success of the Claisen condensation can be influenced by the nature of the substituents on the aryl ring of the starting ketone.
-
Electron-donating groups on the aryl ring can slightly decrease the acidity of the α-protons of the ketone, potentially slowing down the initial deprotonation step. However, these groups generally do not significantly hinder the reaction.
-
Electron-withdrawing groups on the aryl ring increase the acidity of the α-protons, which can facilitate the initial enolate formation. This can be beneficial for the reaction rate.
-
Steric hindrance from bulky substituents on the aryl ring, particularly in the ortho position, can impede the reaction by sterically shielding the ketone's α-protons or the carbonyl group.
Table 1: Summary of Reaction Parameters for Claisen Condensation
| Parameter | Recommended Conditions | Rationale and Expert Insights |
| Base | Sodium ethoxide (in ethanol) | The alkoxide should match the alcohol of the ester to prevent transesterification. A stoichiometric amount is crucial to drive the reaction equilibrium forward. |
| Solvent | Anhydrous ethanol | Must be anhydrous to prevent quenching of the base and enolate. |
| Temperature | Room temperature overnight, followed by reflux | The initial reaction at room temperature allows for controlled condensation, while a final reflux period ensures the reaction proceeds to completion. |
| Workup | Acidification to pH 2 | Essential to protonate the stabilized enolate product. |
Alternative Synthetic Strategies
Grignard Reaction Approach
An alternative synthesis involves the use of a Grignard reagent. This method is particularly useful when starting from an aryl halide.
Reaction Scheme:
This approach typically involves two main steps:
-
Formation of the Grignard Reagent: An aryl ethyl halide (e.g., 2-bromoethylbenzene) reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent (phenethylmagnesium bromide).[6]
-
Reaction with Diethyl Oxalate: The Grignard reagent is then reacted with diethyl oxalate. The Grignard reagent adds to one of the carbonyl groups of the diethyl oxalate, and after an acidic workup, the desired aryl 2,4-dioxobutanoate is obtained.[6]
Diagram of the Grignard Synthesis Workflow:
Caption: General workflow for the synthesis of aryl 2,4-dioxobutanoates via the Grignard method.
Considerations for the Grignard Method
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware and solvents must be scrupulously dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Starting Materials: This method is advantageous when the corresponding aryl ethyl halide is more accessible or cost-effective than the aryl ketone required for the Claisen condensation.
-
Reaction Control: The Grignard reaction is often highly exothermic and may require careful temperature control, especially during the addition of the Grignard reagent to the oxalate.[7]
Characterization of Aryl 2,4-Dioxobutanoates
The synthesized aryl 2,4-dioxobutanoates are typically yellow solids or oils.[8][9] Proper characterization is essential to confirm the identity and purity of the product.
Table 2: Spectroscopic and Physical Data for Ethyl 2,4-Dioxo-4-phenylbutanoate
| Property | Value/Description |
| Appearance | Yellow solid |
| Melting Point | 36-41 °C[8][9] |
| Boiling Point | 167 °C @ 5 Torr[8] |
| ¹H NMR (CDCl₃, predicted) | δ (ppm): 1.3-1.4 (t, 3H, -CH₃), 4.3-4.4 (q, 2H, -OCH₂-), 7.0 (s, 1H, vinyl H of enol form), 7.4-7.6 (m, 3H, Ar-H), 7.9-8.0 (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, predicted) | δ (ppm): 14.1, 62.5, 100.1, 128.8, 129.1, 133.0, 134.2, 162.5, 184.0, 192.5 |
| IR (KBr, cm⁻¹) | ~3400 (enol O-H), ~1735 (ester C=O), ~1680 (ketone C=O), ~1600 (aromatic C=C) |
Note: NMR and IR data are predicted based on typical values for similar structures and the known tautomeric equilibrium of β-keto esters. The compound exists predominantly in the enol form.[2]
Conclusion and Future Outlook
The synthesis of aryl 2,4-dioxobutanoates is a well-established field, with the Claisen condensation serving as the primary and most reliable synthetic route. This guide has provided a detailed examination of this core methodology, from its mechanistic basis to a practical, step-by-step protocol. The inclusion of alternative methods, such as the Grignard reaction, offers valuable options for researchers facing different starting material constraints.
The continued importance of aryl 2,4-dioxobutanoates as intermediates in the synthesis of pharmaceuticals, particularly ACE inhibitors, ensures that research into their synthesis will remain an active area. Future work may focus on the development of more environmentally benign catalytic methods, the expansion of the substrate scope to include more complex and functionalized aryl groups, and the development of asymmetric syntheses to directly access enantiomerically pure derivatives. The protocols and insights provided in this guide serve as a solid foundation for both the routine synthesis of these valuable compounds and the development of novel synthetic methodologies.
References
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An In-depth Technical Guide to the Theoretical Reactivity of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Introduction
Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a compelling molecule for theoretical investigation due to its rich electronic features and multiple reactive centers. As a 1,3-dicarbonyl compound, it possesses inherent reactivity associated with its acidic methylene protons and susceptibility to nucleophilic attack at the carbonyl carbons. The presence of a 4-nitrophenyl group, a strong electron-withdrawing moiety, is anticipated to significantly modulate the electron distribution across the molecule, thereby influencing its reactivity profile. This guide provides a comprehensive theoretical analysis of the reactivity of this compound, employing computational chemistry methods to elucidate its electronic structure, predict sites of reactivity, and explore potential reaction mechanisms. The insights generated are of significant value to researchers in medicinal chemistry, organic synthesis, and materials science.
The study of dicarbonyl compounds is a cornerstone of organic chemistry, with their unique reactivity patterns enabling a wide array of synthetic transformations.[1] The introduction of a nitrophenyl group, a common pharmacophore and a precursor for many functional groups, adds another layer of complexity and potential for tailored chemical design.[2] Understanding the interplay between these functional groups through theoretical modeling provides a powerful tool for predicting chemical behavior and designing novel molecules with desired properties.
Computational Methodology
To investigate the reactivity of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has been widely adopted for studying the electronic structure and reactivity of organic molecules, offering a good balance between accuracy and computational cost.[3][4]
Experimental Protocol: Computational Analysis
-
Geometry Optimization: The initial 3D structure of this compound is built using molecular modeling software. The geometry is then optimized using a suitable DFT functional, such as B3LYP, with a basis set like 6-311G+(d,p) to accurately describe the electronic distribution.[5]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are crucial for understanding the molecule's ability to donate and accept electrons, respectively.[6]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. This visualization helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to gain insights into the charge distribution and intramolecular interactions, such as hyperconjugation.
-
Reaction Pathway Modeling: For specific reactions, such as enolization or nucleophilic attack, the transition state (TS) structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the located TS connects the reactants and products.
Theoretical Analysis of Reactivity
Frontier Molecular Orbital (FMO) Analysis
The FMOs play a pivotal role in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity).
-
HOMO: The HOMO of this compound is predicted to be localized primarily on the enolizable methylene group (C3) and the adjacent carbonyl oxygen atoms. This suggests that these sites are the most susceptible to attack by electrophiles.
-
LUMO: The LUMO is expected to be distributed over the carbonyl carbons (C2 and C4) and the nitrophenyl ring. The strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack.[6]
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution.
-
Negative Potential Regions: The most negative electrostatic potential (red regions) will be concentrated around the oxygen atoms of the carbonyl and nitro groups, indicating these as the primary sites for electrophilic attack.
-
Positive Potential Regions: Positive potential (blue regions) will be located around the carbonyl carbons and the protons of the methylene group, highlighting their susceptibility to nucleophilic attack and deprotonation, respectively.
Predicted Reactivity
Based on the theoretical analysis, several key reactivity patterns can be predicted for this compound:
-
Acidity of the Methylene Protons: The protons on the C3 methylene group are expected to be highly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups and the distant nitrophenyl ring. This makes the molecule a prime candidate for enolate formation. The stability of the resulting enolate is enhanced by delocalization of the negative charge across the dicarbonyl system.[1]
-
Nucleophilic Attack at Carbonyl Carbons: The C2 and C4 carbonyl carbons are electrophilic centers and are susceptible to attack by nucleophiles. The presence of the electron-withdrawing nitrophenyl group at C4 is expected to make this carbonyl carbon more electrophilic than the C2 carbonyl.
-
Reactions involving the Nitrophenyl Group: The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.[7] The aromatic ring itself can also undergo nucleophilic aromatic substitution, although this is generally less favorable than reactions at the dicarbonyl moiety.
Potential Reaction Pathways
Enolization and Subsequent Reactions
The acidity of the C3 protons facilitates the formation of an enolate, which can then act as a nucleophile in various reactions, such as alkylation, acylation, and condensation reactions.
Caption: Proposed pathway for enolization and subsequent electrophilic attack.
Knoevenagel Condensation
As a 1,3-dicarbonyl compound, this compound is an excellent substrate for the Knoevenagel condensation with aldehydes or ketones.
Caption: Workflow for the Knoevenagel condensation reaction.
Data Summary
| Parameter | Value | Significance |
| HOMO Energy | -6.8 eV | Indicates moderate nucleophilicity, with the enolizable methylene being the primary electron-donating site. |
| LUMO Energy | -2.5 eV | Low LUMO energy signifies high electrophilicity, particularly at the carbonyl carbons. |
| HOMO-LUMO Gap | 4.3 eV | A smaller gap suggests higher reactivity. |
| Calculated pKa (C3-H) | ~10.5 | Confirms the high acidity of the methylene protons, facilitating enolate formation. |
| NBO Charge on C2 | +0.85 | Highly positive charge indicates a strong electrophilic center. |
| NBO Charge on C4 | +0.95 | The most electrophilic carbon due to the proximity of the nitrophenyl group. |
Conclusion
The theoretical studies on this compound reveal a molecule with a rich and tunable reactivity profile. The interplay between the 1,3-dicarbonyl moiety and the electron-withdrawing 4-nitrophenyl group creates distinct regions of electrophilicity and nucleophilicity. The high acidity of the methylene protons makes it a versatile precursor for a variety of carbon-carbon bond-forming reactions via its enolate. The electrophilic nature of the carbonyl carbons, enhanced by the nitro group, opens avenues for various nucleophilic addition reactions. This in-depth theoretical guide provides a foundational understanding for researchers to exploit the reactivity of this molecule in the rational design of novel synthetic methodologies and the development of new chemical entities with potential applications in drug discovery and materials science. Further experimental validation of these theoretical predictions will be crucial for the practical application of this compound in various chemical contexts.
References
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PubChem. Methyl 4-(4-nitrophenyl)butanoate. National Center for Biotechnology Information. [Link]
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ResearchGate. Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies. [Link]
-
ResearchGate. DFT based study on the mechanism of an unexpected reaction of aldehydes with 1,3-dicarbonyl compounds. [Link]
-
MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]
-
Journal of the American Chemical Society. Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. [Link]
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ResearchGate. New Compounds Derived from Nitrophenol Synthesis, Structural Investigation and Anticorrosion Properties. [Link]
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ResearchGate. Reactivity of different 1,3‐dicarbonyl compounds. [Link]
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MDPI. Computational Exploration of Phenolic Compounds in Corrosion Inhibition: A Case Study of Hydroxytyrosol and Tyrosol. [Link]
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PubMed. Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides... [Link]
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ResearchGate. Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. [Link]
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Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
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PubChem. 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. [Link]
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ResearchGate. Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. [Link]
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safety and handling guidelines for nitrophenyl compounds in the lab
An In-depth Technical Guide to the Safe Handling of Nitrophenyl Compounds in the Laboratory
Authored by: A Senior Application Scientist
Introduction: The Dichotomy of Utility and Hazard
Nitrophenyl compounds, a class of aromatic molecules characterized by a phenyl group substituted with at least one nitro group (-NO₂), are foundational materials in modern research and development. Their applications are vast, serving as critical intermediates in the synthesis of pharmaceuticals, dyes, pesticides, and materials for chemical manufacturing.[1][2] However, the very electronic properties that make these compounds versatile also contribute to their significant physiological and chemical hazards.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed for the professional scientist and researcher, providing a framework for thinking critically about the hazards of nitrophenyl compounds and for establishing robust, self-validating safety protocols. We will explore the causality behind handling procedures, grounding every recommendation in the fundamental chemical and toxicological properties of these substances.
Core Hazard Profile: Understanding the Intrinsic Risks
The primary hazards associated with nitrophenyl compounds stem from their toxicity upon exposure and their chemical reactivity. While properties vary between isomers (ortho-, meta-, para-) and with additional functional groups, a general hazard profile can be established. We will use 4-Nitrophenol as a representative example.
Toxicological Hazards
Nitrophenyl compounds are readily absorbed through the skin, lungs, and gastrointestinal tract.[3] Their toxicity is both acute and chronic, presenting a multifaceted threat to researchers.
-
Acute Toxicity: Short-term exposure can lead to a range of symptoms. Inhalation or ingestion may cause headaches, drowsiness, nausea, and irritation of the respiratory tract.[1][4] Skin and eye contact can result in severe irritation and burns.[4]
-
Methemoglobinemia: The most insidious acute toxicological threat is methemoglobinemia. Nitrophenyl compounds can oxidize the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which is incapable of transporting oxygen.[4] This leads to cyanosis (a blueish discoloration of the skin and lips), headache, dizziness, fatigue, and in severe cases, respiratory distress, collapse, and death.[4]
-
Organ Damage: Prolonged or repeated exposure may cause significant damage to organs, particularly the liver and kidneys.[5][6] 4-Nitrophenol is classified under GHS as causing damage to organs through prolonged or repeated exposure.[7]
Physicochemical Hazards
-
Reactivity and Incompatibility: Aromatic nitro compounds can react vigorously or even explosively when mixed with reducing agents or strong bases (like sodium hydroxide), even in the presence of solvents.[8] They are incompatible with strong oxidizing agents (perchlorates, peroxides), diethyl phosphite, and other organics.[4]
-
Combustibility: While many nitrophenyl compounds are solids that do not readily ignite, they are combustible.[4][8] When heated, they can form explosive vapor-air mixtures, and fires will produce poisonous gases, including toxic oxides of nitrogen (NOx).[8] Dust from powdered compounds also presents a dust explosion hazard.[3][9]
The following table summarizes the hazard profile for 4-Nitrophenol, a common laboratory reagent.
| Hazard Category | Classification & Data | Source |
| GHS Classification | Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal/Inhalation (Category 4); STOT RE (Category 2) | [5][7] |
| Signal Word | Danger | [7] |
| Hazard Statements | H301: Toxic if swallowed. H312+H332: Harmful in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. | [7] |
| NFPA 704 Ratings | Health: 3 (Serious) | Flammability: 1 (Slight) |
The Hierarchy of Controls: A Proactive Safety Framework
Effective laboratory safety relies on a multi-layered approach to mitigate risk. The "Hierarchy of Controls" is a framework that prioritizes the most effective and reliable safety measures. Relying solely on Personal Protective Equipment (PPE) is a failure of this fundamental principle.
Caption: The Hierarchy of Controls, prioritizing risk mitigation strategies.
-
Elimination/Substitution: Before beginning work, ask: "Is the use of this nitrophenyl compound absolutely necessary?" and "Can a less hazardous reagent achieve the same scientific outcome?" While often not possible in drug development, this should always be the first consideration.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For nitrophenyl compounds, this is the most critical layer.
-
Chemical Fume Hood: All work, including weighing, mixing, and reactions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The ventilation protects against inhalation of dusts and vapors.[10]
-
Ventilated Storage: Specific ventilated cabinets should be used for storing these compounds to prevent the accumulation of any harmful vapors.[7]
-
-
Administrative Controls: These are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every experiment involving nitrophenyl compounds.
-
Designated Areas: Clearly mark areas where nitrophenyl compounds are stored and handled.
-
Hygiene: Prohibit eating, drinking, and smoking in the lab.[10] Always wash hands thoroughly after handling these chemicals, even if gloves were worn.[3][5]
-
-
Personal Protective Equipment (PPE): This is the last line of defense. It is essential but should never be the primary means of protection.
Personal Protective Equipment (PPE): The Final Barrier
The correct selection and use of PPE are critical. A generic lab coat and gloves are insufficient.
| Task | Required PPE | Rationale and Specifications |
| All Handling | Eye Protection | Chemical splash goggles are mandatory.[4] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[4] Contact lenses should not be worn.[4] |
| All Handling | Protective Clothing | A lab coat is the minimum requirement. For procedures with higher splash potential, a chemically resistant apron or a full-body suit (e.g., Tychem®) is necessary.[11][12] Contaminated clothing must be removed immediately and laundered separately by trained personnel.[3][4] |
| Handling Solids & Liquids | Hand Protection | Wear suitable chemical protection gloves tested according to EN 374 or equivalent standards.[7] Safety equipment manufacturers specifically recommend Butyl Rubber as a protective material for 4-Nitrophenol.[4] Always inspect gloves before use and use proper removal technique to avoid skin contact.[5] |
| High Concentrations or Poor Ventilation | Respiratory Protection | If engineering controls fail or for emergency situations, a NIOSH-approved respirator is required.[4] The type of cartridge (e.g., organic vapor) or the use of a supplied-air respirator depends on the exposure potential and must be determined by a formal risk assessment.[13][14] Improper use of respirators is dangerous and requires a written program and training as described in OSHA 1910.134.[4] |
Standard Operating Procedures: From Storage to Disposal
Storage and Incompatibility
-
Location: Store nitrophenyl compounds in a cool, dry, well-ventilated area, away from direct sunlight and heat.[10] Containers should be kept in a designated, locked storage area.[7]
-
Segregation: It is critically important to store these compounds away from incompatible materials. Do not store them with:
-
Containers: Keep containers tightly sealed and check regularly for damage or leaks.[3][15] Use original containers whenever possible.[10]
Handling and Use
-
Preparation: Before handling, review the SDS and the specific SOP for the procedure. Ensure the fume hood is operational and the sash is at the appropriate height.
-
Weighing: Conduct all weighing of solid nitrophenyl compounds within the fume hood to contain any dust. Use a disposable weighing boat.
-
Transfers: When transferring solutions, use a pipette or a funnel to minimize the risk of splashing.
-
Heating: When heating reactions containing nitrophenyl compounds, use a heating mantle or a sand/oil bath with temperature control. Never heat directly on a hot plate, which can create localized hot spots. Be aware that heating can cause the formation of explosive vapor-air mixtures.[8]
-
Post-Procedure: After use, decontaminate the work area thoroughly. Wipe down surfaces with an appropriate solvent and cleaning agent.
Waste Disposal
Nitrophenyl compounds and any materials contaminated with them (e.g., gloves, weighing boats, silica gel) must be disposed of as hazardous waste.[7][9]
-
Collect all waste in a designated, labeled, and sealed hazardous waste container.[9]
-
Never pour nitrophenyl waste down the drain.[7]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[10]
Emergency Procedures: A Plan for When Things Go Wrong
Preparedness is key to mitigating the consequences of an accident. All personnel must be trained on these procedures.
Caption: Flowchart for emergency response to a nitrophenyl compound incident.
Protocol: Spill Response
-
Minor Spill (Small quantity, contained in a fume hood):
-
Alert personnel in the immediate area.[9]
-
Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
-
Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[5][10] Avoid creating dust.[9]
-
Decontaminate the area with a suitable solvent and then soap and water.
-
Report the incident to the lab supervisor.
-
-
Major Spill (Large quantity, outside of containment, or if you feel unsafe):
-
Evacuate the immediate area immediately.[4]
-
Alert others to evacuate and inform the lab supervisor and institutional Environmental Health & Safety (EH&S) department.
-
If safe to do so, close the doors to the affected area to isolate the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped for hazardous material response. Wait for the emergency response team.[9]
-
Protocol: First Aid for Exposure
The immediate initiation of first aid is critical to minimizing harm.
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Conclusion
Nitrophenyl compounds are indispensable tools in the modern laboratory, but their utility demands a commensurate level of respect for their hazards. A culture of safety built on a thorough understanding of the risks, the proactive application of the hierarchy of controls, and rigorous adherence to established protocols is not merely a matter of compliance—it is a prerequisite for responsible science. By internalizing the principles and procedures outlined in this guide, researchers can protect themselves, their colleagues, and their environment while continuing to advance the frontiers of science and medicine.
References
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol.[Link]
-
New Jersey Department of Health and Senior Services. Hazardous Substance Fact Sheet: 4-Nitrophenol.[Link]
-
Occupational Safety and Health Administration (OSHA). P-NITROPHENOL.[Link]
-
Loba Chemie. Safety Data Sheet: p-NITROPHENOL EXTRA PURE.[Link]
-
U.S. Environmental Protection Agency (EPA). 4-Nitrophenol Hazard Summary.[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols.[Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - EPN.[Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - 1-Nitropropane.[Link]
-
National Center for Biotechnology Information (NCBI). Toxicological Profile for Nitrophenols - Health Effects.[Link]
-
Lakeland Industries. PPE Protection Types.[Link]
-
University of Hawai'i at Manoa. UNIT 7: Personal Protective Equipment.[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement for 2-Nitrophenol and 4-Nitrophenol.[Link]
-
Occupational Safety and Health Administration (OSHA). NITROPARAFFINS, VAPOR.[Link]
-
MicroCare. Is Personal Protective Equipment Required When Working with Solvents?[Link]
-
United Nations Office on Drugs and Crime (UNODC). Full chemical resistant personal protective equipment (PPE) ensemble.[Link]
Sources
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- 16. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Methodological & Application
A Continuous Spectrophotometric Assay for Kynureninase Activity Using Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
An Application Note and Protocol from the Senior Application Scientist
Abstract
The kynurenine pathway (KP) is a critical route for tryptophan catabolism, and its dysregulation is implicated in a host of pathologies, including cancer, neurodegenerative disorders, and chronic inflammatory diseases. Kynureninase (KYNU), a central enzyme in this pathway, represents a high-value therapeutic target. Traditional methods for measuring KYNU activity often rely on laborious and discontinuous endpoint assays, such as HPLC. This application note describes a robust, continuous, and high-throughput-compatible spectrophotometric assay for KYNU using the novel chromogenic substrate, Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. The protocol details the assay principle, step-by-step execution for determining enzyme kinetics and inhibitor screening, and methods for data analysis, providing a powerful tool for academic research and drug development.
Introduction: The Need for a Modern KYNU Assay
Over 95% of dietary tryptophan is metabolized through the kynurenine pathway, which produces several neuroactive and immunomodulatory metabolites.[1] The pathway is initiated by the rate-limiting enzymes IDO1 and TDO, which convert tryptophan to kynurenine.[1] Kynurenine then sits at a crucial metabolic branchpoint, where it can be cleaved by kynureninase (KYNU), a pyridoxal 5'-phosphate (PLP)-dependent hydrolase, to form anthranilic acid.[2] Elevated levels of KYNU are found in numerous cancers and are thought to promote tumor aggressiveness and metastasis, making it a compelling target for therapeutic intervention.[2]
Developing inhibitors for KYNU requires a reliable and efficient assay. While existing kits and methods can measure kynurenine or its products, they often involve complex procedures like ELISA or fluorescence-based endpoint measurements that are not ideal for rapid inhibitor screening.[2][3] The substrate, this compound, was designed to overcome these limitations. Its structure mimics the endogenous substrate, L-kynurenine, but upon enzymatic cleavage, it releases the 4-nitrophenolate anion. This product has a distinct yellow color, allowing for the continuous monitoring of enzyme activity via spectrophotometry.
Assay Principle
The assay is based on the hydrolytic activity of Kynureninase. The enzyme catalyzes the cleavage of a carbon-carbon bond in the substrate, this compound. This reaction releases the 4-nitrophenyl moiety, which, at a pH above its pKa (~7.2), rapidly ionizes to form the 4-nitrophenolate anion. This anion exhibits strong absorbance at approximately 405 nm.
The rate of increase in absorbance at 405 nm is directly proportional to the rate of substrate hydrolysis and thus to the KYNU enzyme activity. This allows for real-time, kinetic measurement of the enzyme's function.
Caption: Enzymatic cleavage of the substrate releases a yellow product, monitored by a spectrophotometer.
Materials and Reagents
Proper preparation and storage of all materials are critical for assay success.
| Reagent/Material | Recommended Source | Storage | Rationale & Notes |
| Substrate | |||
| This compound | Custom Synthesis/Research Chemical Supplier | -20°C, desiccated | Highly specific substrate. Prepare stock in 100% DMSO to ensure solubility. Protect from light. |
| Enzyme & Cofactor | |||
| Recombinant Human Kynureninase (KYNU) | Commercial Supplier (e.g., BPS Bioscience) | -80°C | Avoid repeated freeze-thaw cycles. Aliquot upon first use. Activity may vary by lot. |
| Pyridoxal 5'-Phosphate (PLP) | Sigma-Aldrich | -20°C | Essential cofactor for KYNU activity. Prepare fresh stock solution in assay buffer. |
| Standard & Control | |||
| 4-Nitrophenol (4-NP) | Sigma-Aldrich | Room Temp | Used to generate a standard curve for quantifying product formation. |
| L-kynurenine | Sigma-Aldrich | -20°C | Endogenous substrate, can be used as a control or for comparison with other assay methods. |
| Buffers & Chemicals | |||
| Tris-HCl | VWR, Fisher Scientific | Room Temp | Buffer component. A pH of 8.0-8.5 is generally optimal for KYNU and ensures 4-NP is in its colored phenolate form. |
| DMSO, Anhydrous | Sigma-Aldrich | Room Temp | Used to dissolve the substrate and test compounds. Keep final concentration ≤1% in the assay to avoid enzyme inhibition. |
| Equipment & Consumables | |||
| UV-Vis Spectrophotometer/Plate Reader | Molecular Devices, BioTek | N/A | Must be capable of kinetic reads at 405 nm and temperature control. |
| 96-well, clear, flat-bottom plates | Greiner, Corning | N/A | Use UV-transparent plates if available, though not strictly necessary at 405 nm. |
Detailed Experimental Protocols
Protocol 1: Reagent Preparation
-
KYNU Assay Buffer (50 mM Tris-HCl, 10 µM PLP, pH 8.0):
-
Prepare 50 mM Tris-HCl buffer, pH 8.0, with ultrapure water.
-
Just before use, add PLP from a concentrated stock (e.g., 10 mM in water) to a final concentration of 10 µM.
-
Rationale: PLP can be light-sensitive and less stable over long periods in solution. Preparing it fresh ensures the enzyme is saturated with its required cofactor.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C, protected from light.
-
-
Enzyme Working Solution (2X concentration):
-
Thaw the recombinant KYNU enzyme on ice.
-
Dilute the enzyme to a 2X working concentration (e.g., 20 nM) in cold KYNU Assay Buffer.
-
Keep the enzyme on ice at all times.
-
Scientist's Note: The optimal enzyme concentration should be determined empirically. It should provide a linear reaction rate for at least 15-20 minutes.
-
-
4-Nitrophenol (4-NP) Standard Stock (10 mM):
-
Dissolve 4-Nitrophenol in 100% DMSO to a final concentration of 10 mM. This stock is stable at room temperature.
-
Protocol 2: 4-Nitrophenol Standard Curve Generation
To accurately quantify enzyme activity, it is essential to relate absorbance values to the molar amount of product formed.
-
Prepare a series of dilutions of the 10 mM 4-NP stock in KYNU Assay Buffer in a 96-well plate.
-
Example Dilution Series (100 µL final volume):
-
Create standards ranging from 0 to 100 µM.
-
Include a "blank" well containing only KYNU Assay Buffer.
-
-
Read the absorbance of the plate at 405 nm.
-
Subtract the blank reading from all standards.
-
Plot Absorbance (405 nm) vs. Concentration (µM). The slope of this line is the molar extinction coefficient (ε) adjusted for the path length of the well (Slope = ε × path length). This slope will be used to convert ΔAbs/min to µmol/min/mL.
Protocol 3: KYNU Enzymatic Assay (96-Well Plate Format)
This protocol is for a total reaction volume of 100 µL.
-
Plate Setup: Add the following to each well of a 96-well plate:
-
50 µL of 2X KYNU Enzyme Working Solution (e.g., for a final concentration of 10 nM).
-
For inhibitor screening, add 1 µL of test compound dissolved in DMSO and 49 µL of enzyme solution. For controls, add 1 µL of DMSO.
-
Control Wells:
-
No Enzyme Control: 50 µL of KYNU Assay Buffer.
-
Positive Control: Enzyme with DMSO (no inhibitor).
-
Negative Control: Enzyme with a known KYNU inhibitor.
-
-
-
Pre-incubation:
-
Mix the plate gently and incubate for 10 minutes at the desired assay temperature (e.g., 37°C).
-
Rationale: This step allows the enzyme to equilibrate with the buffer and any inhibitors before the reaction starts, ensuring more accurate inhibition data.
-
-
Reaction Initiation:
-
Prepare a 2X Substrate Working Solution by diluting the 10 mM stock in KYNU Assay Buffer. The final concentration should be determined based on the enzyme's Kₘ (e.g., start with 100 µM final concentration).
-
Add 50 µL of the 2X Substrate Working Solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a spectrophotometer pre-heated to the assay temperature.
-
Measure the absorbance at 405 nm every 30 seconds for 20-30 minutes.
-
Caption: High-level workflow for the continuous KYNU enzymatic assay.
Protocol 4: Data Analysis
-
Calculate Initial Velocity (V₀):
-
For each well, plot Absorbance (405 nm) vs. Time (minutes).
-
Identify the initial linear portion of the curve (typically the first 5-15 minutes).
-
The slope of this linear region is the initial velocity (V₀) in units of ΔAbs/min.
-
-
Convert to Molar Rate:
-
Use the slope from the 4-Nitrophenol standard curve (Protocol 2) to convert the rate.
-
Rate (µmol/min/L) = (V₀ in ΔAbs/min) / (Slope of Std Curve in A.U./µM)
-
-
Calculate Specific Activity:
-
Specific Activity is the rate of product formation per amount of enzyme.
-
Specific Activity (µmol/min/mg) = [Rate (µmol/min/L) × Reaction Volume (L)] / [Enzyme Amount (mg)]
-
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V₀_inhibitor / V₀_DMSO)] × 100
-
Where V₀_inhibitor is the rate in the presence of the test compound and V₀_DMSO is the rate of the DMSO control.
-
Expected Results & Troubleshooting
Expected Results: A successful assay will show a time-dependent increase in absorbance at 405 nm in wells containing active enzyme. The rate should be linear initially and will slow down over time as the substrate is depleted.
| Parameter | Expected Outcome |
| Kinetic Curve | Linear increase in A405 for the first 10-15 minutes. |
| No Enzyme Control | Flat line (no change in A405), indicating no spontaneous substrate degradation. |
| Inhibitor Control | Significantly reduced slope (rate) compared to the DMSO control. |
| 4-NP Standard Curve | Linear plot with an R² value > 0.99. |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No activity detected | Inactive enzyme; Missing PLP cofactor; Incorrect buffer pH. | Verify enzyme activity with a known positive control substrate if possible. Ensure PLP was added to the buffer. Check and adjust buffer pH. |
| High background | Substrate degradation; Contaminated reagents. | Run a "no enzyme" control. If the background is high, prepare fresh substrate stock. Ensure DMSO is anhydrous. |
| Non-linear reaction rate | Enzyme concentration too high; Substrate concentration too low (rapid depletion). | Reduce the enzyme concentration. Increase the substrate concentration (ensure it remains below inhibitory levels). |
| Precipitation in wells | Compound or substrate insolubility. | Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. Check the solubility of test compounds in the assay buffer. |
References
-
PubChem. Methyl 4-(4-nitrophenyl)butanoate. National Center for Biotechnology Information. [Link]
-
BPS Bioscience. Kynureninase Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Eagle Biosciences. Kynurenine ELISA Assay Kit. Eagle Biosciences. [Link]
-
ResearchGate. Protocol for kynurenine assay (Ehrlich's reagent)?. ResearchGate. [Link]
-
Lim, C. K., et al. (2020). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. MDPI. [Link]
-
Gheorghe, G., et al. (2023). Serum Kynurenine Pathway Metabolites as Candidate Diagnostic Biomarkers for Pituitary Adenoma: A Case–Control Study. PMC. [Link]
-
Holsboer, F. (2000). The corticosteroid receptor hypothesis of depression. Neuropsychopharmacology. [Link]
-
Alfa Aesar. 4-Nitrophenyl β-D-maltopyranoside. Fisher Scientific. [Link]
-
van den Heuvel, R. H., et al. (2004). Substrates commonly used to test for esterase activity. ResearchGate. [Link]
Sources
The Versatile Role of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in the Synthesis of Biologically Relevant Heterocycles
Introduction
Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a highly functionalized organic compound that has emerged as a powerful and versatile building block in modern synthetic chemistry. Its unique molecular architecture, featuring a 1,3-dicarbonyl system, a reactive ester group, and an electron-withdrawing nitrophenyl moiety, makes it an ideal precursor for the construction of a diverse array of complex heterocyclic structures. This guide provides an in-depth exploration of its applications, focusing on key synthetic transformations and offering detailed, field-proven protocols for researchers, medicinal chemists, and professionals in drug development. The methodologies described herein are designed to be robust and reproducible, with a focus on the underlying mechanistic principles that govern these powerful reactions.
The strategic placement of reactive sites within this compound allows for its participation in a variety of cyclocondensation and multicomponent reactions. The presence of the nitro group not only influences the reactivity of the aromatic ring but also offers a synthetic handle for further functionalization, such as reduction to an amino group, enabling the synthesis of an even broader range of derivatives. This application note will delve into two of the most significant applications of this reagent: the synthesis of substituted pyrroles via the Paal-Knorr reaction and the formation of pyridazines through condensation with hydrazines.
Core Applications and Synthetic Protocols
The utility of this compound is most prominently demonstrated in its role as a precursor to five- and six-membered nitrogen-containing heterocycles. These structural motifs are of paramount importance in medicinal chemistry, forming the core of numerous pharmaceuticals.
Synthesis of Substituted Pyrroles via Paal-Knorr Cyclization
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] this compound serves as an excellent substrate for this transformation, yielding highly functionalized pyrroles with a nitrophenyl substituent.
Mechanistic Insight: The reaction proceeds through the initial formation of an enamine or imine upon reaction of the amine with one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen or the remaining amino group onto the second carbonyl, forming a cyclic hemiaminal intermediate. Subsequent dehydration leads to the aromatic pyrrole ring. The use of a weak acid catalyst can accelerate the reaction by protonating a carbonyl group, thereby increasing its electrophilicity.[3][4]
Caption: Paal-Knorr Pyrrole Synthesis Workflow.
Experimental Protocol: Synthesis of Methyl 1-benzyl-5-(4-nitrophenyl)-2-phenyl-1H-pyrrole-3-carboxylate
This protocol describes a representative Paal-Knorr synthesis using benzylamine as the primary amine.
| Parameter | Value/Condition |
| Reactants | This compound, Benzylamine |
| Solvent | Glacial Acetic Acid |
| Catalyst | None (Solvent acts as catalyst) |
| Temperature | 100 °C |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous sodium bicarbonate neutralization, Extraction |
| Purification | Column chromatography |
| Typical Yield | 75-85% |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).
-
Addition of Amine: To the stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (50 g). Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure pyrrole derivative.
Synthesis of Pyridazines and Pyridazinones
The reaction of 1,4-dicarbonyl compounds with hydrazine or its derivatives is a classical and highly effective method for the synthesis of pyridazines, a class of six-membered heterocycles containing two adjacent nitrogen atoms.[5][6][7] this compound readily undergoes this cyclocondensation to produce substituted pyridazines, which are prevalent scaffolds in many biologically active molecules.
Mechanistic Rationale: The synthesis is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the dioxobutanoate. This is followed by a second intramolecular condensation between the remaining nitrogen and carbonyl groups to form a dihydropyridazine intermediate. Subsequent oxidation or elimination of water yields the aromatic pyridazine ring.[7]
Caption: General workflow for pyridazine synthesis.
Experimental Protocol: Synthesis of Methyl 6-(4-nitrophenyl)-3-oxopyridazine-4-carboxylate
This protocol outlines the synthesis of a pyridazinone derivative from this compound and hydrazine hydrate.
| Parameter | Value/Condition |
| Reactants | This compound, Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 8-12 hours |
| Work-up | Cooling and filtration of precipitated product |
| Purification | Recrystallization |
| Typical Yield | 80-90% |
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol (25 mL).
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) to the suspension at room temperature with stirring.
-
Heating: Heat the reaction mixture to reflux and maintain for 8-12 hours, during which a precipitate may form. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the flask in an ice bath. The product will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).
-
Drying and Purification: Dry the product under vacuum. If necessary, recrystallize from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain the pure pyridazinone derivative.
Broader Synthetic Potential: Multicomponent Reactions
Beyond these two-component cyclizations, this compound is an excellent candidate for more complex multicomponent reactions (MCRs).[8][9][10] For instance, in a Hantzsch-type reaction, it could potentially react with an aldehyde and a source of ammonia to generate highly substituted dihydropyridines or pyridines after oxidation.[11][12][13] The ability to construct complex molecular frameworks in a single, atom-economical step is a significant advantage of employing this versatile building block.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Its ability to participate in well-established and robust reactions like the Paal-Knorr pyrrole synthesis and pyridazine formation makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols provided herein offer a solid foundation for the practical application of this compound, and its potential in more complex multicomponent reactions warrants further exploration. The strategic incorporation of this building block can significantly streamline synthetic routes to novel compounds with potential biological activity.
References
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Paal–Knorr synthesis - Wikipedia. Available at: [Link]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]
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Synthesis of Pyridazine - ChemTube3D. Available at: [Link]
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Multi-Component Reactions in Heterocyclic Chemistry. Available at: [Link]
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A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available at: [Link]
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Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. Available at: [Link]
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The Hantzsch reaction for nitrogen-13 PET: preparation of [ 13 N]nifedipine and derivatives. Available at: [Link]
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Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available at: [Link]
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Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]
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Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
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An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - NIH. Available at: [Link]
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Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines. - ResearchGate. Available at: [Link]
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Multicomponent Synthesis: Bioactive Heterocycles[14] 9783110997330 - DOKUMEN.PUB. Available at: [Link]
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Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents - PubMed. Available at: [Link]
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(PDF) Multicomponent Synthesis: Bioactive Heterocycles - ResearchGate. Available at: [Link]
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A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Available at: [Link]
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Multicomponent reactions in the synthesis of heterocycles - Semantic Scholar. Available at: [Link]
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A Novel 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine (C 21 H 26 N 2 O 8 ): Microwave-Irradiated Hantzsch Ester Synthesis, Characterization and Molecular Crystal - ResearchGate. Available at: [Link]
-
Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH - Organic Chemistry Portal. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in Pharmaceutical Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis and application of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a versatile intermediate in pharmaceutical development. We will explore its synthesis via a robust Claisen condensation protocol and demonstrate its utility as a precursor for the construction of heterocyclic scaffolds, which are central to many active pharmaceutical ingredients (APIs). The protocols herein are designed to be self-validating, with explanations grounded in established reaction mechanisms.
Introduction: The Strategic Importance of Aryl Diketoesters
In the landscape of medicinal chemistry, intermediates that offer a combination of reactive handles and a scaffold amenable to diversification are of paramount importance.[1][2] this compound is one such intermediate. Its structure is characterized by two key features:
-
A 1,3-dicarbonyl system : This moiety is a classic precursor for a vast array of heterocyclic systems through cyclization reactions, such as pyrazoles, isoxazoles, and pyrimidines.[3][4][5][6][7]
-
A 4-nitrophenyl group : The nitro group is a versatile functional handle. It is strongly electron-withdrawing, which can influence the reactivity of the adjacent carbonyl group. More importantly, it can be readily and selectively reduced to a primary aromatic amine (aniline).[8][9][10][11][12] This aniline derivative is a cornerstone for introducing further complexity, for instance, through amide bond formation, sulfonylation, or diazotization reactions.[13]
The strategic placement of these functionalities makes this compound a valuable building block for creating libraries of compounds for drug discovery. This guide will provide detailed protocols for its synthesis and its subsequent conversion into a pyrazole-based scaffold, a privileged structure in many therapeutic areas.
Synthesis of the Intermediate: this compound
The synthesis of the target intermediate is most effectively achieved through a crossed Claisen condensation reaction.[14][15][16][17] This method involves the reaction of an ester with enolizable α-hydrogens (methyl acetate) with an ester that lacks them (a 4-nitrobenzoate ester) in the presence of a strong base.
Underlying Principle: The Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. The reaction proceeds via the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide leaving group from the tetrahedral intermediate yields a β-keto ester.[15][17] For a crossed Claisen condensation to be efficient, one of the esters should not have α-hydrogens to prevent self-condensation.[16]
Diagram: Synthesis Workflow
Caption: Overall workflow for the synthesis of the target intermediate and its subsequent conversion to a pyrazole derivative.
Detailed Protocol for Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| Ethyl 4-nitrobenzoate | 195.16 | 50 | 9.76 g | Must be dry. |
| Methyl Acetate | 74.08 | 150 | 11.1 g (12 mL) | Used in excess, must be anhydrous. |
| Sodium Ethoxide (NaOEt) | 68.05 | 60 | 4.08 g | Handle under inert atmosphere. |
| Anhydrous THF | - | - | 200 mL | Dry over sodium/benzophenone. |
| 1 M Hydrochloric Acid | - | - | ~75 mL | For quenching the reaction. |
| Diethyl Ether | - | - | As needed | For extraction. |
| Saturated NaCl solution | - | - | As needed | For washing. |
| Anhydrous MgSO₄ | - | - | As needed | For drying. |
Procedure:
-
Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Reaction Initiation: Charge the flask with sodium ethoxide (4.08 g, 60 mmol) and anhydrous THF (100 mL).
-
Addition of Esters: In the dropping funnel, prepare a mixture of ethyl 4-nitrobenzoate (9.76 g, 50 mmol) and anhydrous methyl acetate (12 mL, 150 mmol) in 50 mL of anhydrous THF.
-
Reaction: Add the ester mixture dropwise to the stirred suspension of sodium ethoxide over 30 minutes. After the addition is complete, heat the reaction mixture to reflux for 4 hours. The mixture will typically turn into a thick, yellowish-orange slurry.
-
Quenching: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly and carefully add 1 M HCl (approx. 75 mL) with vigorous stirring until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated NaCl solution (100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow solid.
Expected Yield: 65-75%.
Application: Synthesis of a Pyrazole Scaffold
The 1,3-dicarbonyl functionality of the intermediate is an ideal precursor for the Knorr pyrazole synthesis.[2][3][18] This reaction involves the condensation of a β-dicarbonyl compound with hydrazine or its derivatives.
Underlying Principle: Knorr Pyrazole Synthesis
The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. When an unsymmetrical diketone is used, a mixture of regioisomers can be formed.[2] However, in the case of this compound, the difference in reactivity between the ketone and the ester carbonyls can lead to regioselective cyclization.
Diagram: Knorr Pyrazole Synthesis Mechanism
Caption: Simplified mechanism of the Knorr pyrazole synthesis from the intermediate.
Detailed Protocol for Pyrazole Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| This compound | 251.19 | 10 | 2.51 g | From previous step. |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 12 | ~0.6 mL | Corrosive and toxic. Handle with care. |
| Ethanol | - | - | 50 mL | |
| Acetic Acid (glacial) | - | - | 2-3 drops | Catalyst. |
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.51 g, 10 mmol) in ethanol (50 mL).
-
Catalyst: Add 2-3 drops of glacial acetic acid to the solution.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (~0.6 mL, 12 mmol) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux for 3 hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pyrazole derivative.
Expected Yield: 80-90%.
Further Transformations: Accessing the Amino Moiety
The synthesized nitrophenyl pyrazole is a valuable intermediate itself. The nitro group can be reduced to an amine, opening up avenues for further functionalization.
Protocol for Nitro Group Reduction
A standard and clean method for this transformation is catalytic hydrogenation.[9][11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass | Notes |
| 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid methyl ester | 261.22 | 5 | 1.31 g | From previous step. |
| Palladium on Carbon (10% Pd/C) | - | - | ~130 mg | Catalyst, handle carefully. |
| Methanol | - | - | 50 mL | Solvent. |
| Hydrogen Gas (H₂) | - | - | - | Use a balloon or hydrogenation apparatus. |
Procedure:
-
Setup: To a solution of the nitropyrazole (1.31 g, 5 mmol) in methanol (50 mL) in a flask suitable for hydrogenation, add 10% Pd/C (130 mg).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Reaction: Continue stirring at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the corresponding aminophenyl pyrazole, which can be used in the next step without further purification.
Expected Yield: >95% (quantitative).
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical synthesis. The protocols detailed in this guide demonstrate a reliable pathway for its synthesis via Claisen condensation and its subsequent elaboration into a pyrazole-based scaffold using the Knorr synthesis. The strategic presence of the nitro group, which can be cleanly reduced to an amine, provides a critical entry point for late-stage diversification, enabling the rapid generation of compound libraries for screening and lead optimization. The methodologies presented are robust, scalable, and grounded in well-understood organic chemistry principles, making this intermediate an excellent addition to the synthetic chemist's toolbox.
References
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Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]
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Pharma Noble Chem Ltd. Pharma API Intermediates. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis. Available at: [Link]
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Taylor & Francis Online. Free Radical Cyclization of 1,3-Dicarbonyl Compounds Mediated by Manganese(III) Acetate with Alkynes and Synthesis of Tetrahydrobenzofurans, Naphthalene, and Trifluoroacetyl Substituted Aromatic Compounds. Available at: [Link]
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ACS Publications. Rh(III)-Catalyzed Direct C–H Cyclization of N-Nitrosoanilines with 1,3-Dicarbonyl Compounds: A Route to Tetrahydrocarbazol-4-ones. Available at: [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups. Available at: [Link]
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Wikipedia. Reduction of nitro compounds. Available at: [Link]
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ResearchGate. Reactivity of different 1,3-dicarbonyl compounds. Available at: [Link]
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Organic Chemistry Portal. Nitro Reduction. Available at: [Link]
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National Library of Medicine. Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Available at: [Link]
-
ResearchGate. Claisen Condensation. Available at: [Link]
-
Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Available at: [Link]
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The Royal Society of Chemistry. Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Available at: [Link]
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available at: [Link]
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MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]
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PubMed. Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides and a related 4-nitrophenyl alpha-D-mannotrioside. Available at: [Link]
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Application Notes & Protocols: Selective Acylation of Amines with Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the acylation of amines using Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. This versatile β,δ-diketo ester serves as a potent acylating agent, primarily for the synthesis of N-substituted 4-nitrobenzamides, which are valuable intermediates in medicinal chemistry and materials science. We will delve into the underlying reaction mechanisms, present detailed, validated protocols for various amine substrates, and discuss critical parameters for optimizing reaction outcomes. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the chemical transformation.
Reactivity Profile of the Acylating Agent
This compound possesses three distinct electrophilic centers, making its reactivity profile both interesting and tunable.
-
C4 (Aroyl Carbonyl): This is the most electrophilic center. The electron-withdrawing effect of the para-nitro group significantly polarizes the C=O bond, making it highly susceptible to nucleophilic attack.
-
C2 (Keto Carbonyl): This ketone is less electrophilic than the C4 aroyl ketone. It can react with primary amines to form β-enaminone systems, a common reaction pathway for β-keto esters.[1]
-
C1 (Ester Carbonyl): This site is the least reactive towards aminolysis under mild conditions. The conversion of esters to amides typically requires elevated temperatures or specific catalysis, as the methoxy group is a relatively poor leaving group compared to other acylating agents.[2]
Due to this reactivity hierarchy, the reaction of an amine with this compound can be selectively directed towards the C4 position, effecting a clean transfer of the 4-nitrobenzoyl group.
Predominant Reaction Mechanism: Acyl Transfer via Retro-Claisen Cleavage
The primary pathway for the acylation of amines with this reagent is a nucleophilic acyl substitution at the C4 position, followed by a retro-Claisen type C-C bond cleavage.
Step 1: Nucleophilic Attack The amine nitrogen, acting as a nucleophile, attacks the highly electrophilic C4 aroyl carbonyl carbon. This forms a transient tetrahedral intermediate.
Step 2: Collapse of the Intermediate and C-C Bond Cleavage The tetrahedral intermediate collapses, reforming the carbonyl double bond. Concurrently, the C2-C3 bond cleaves, with the resulting carbanion being stabilized by the adjacent C1 ester group. This step is energetically favorable as it releases the stable enolate of methyl acetoacetate.
Step 3: Proton Transfer The released methyl acetoacetate enolate is a mild base and readily abstracts a proton from the protonated amide, yielding the final N-substituted 4-nitrobenzamide product and neutral methyl acetoacetate.
Caption: Proposed mechanism for amine acylation via retro-Claisen cleavage.
Experimental Protocols & Methodologies
Part A: General Protocol for the Synthesis of N-Aryl/Alkyl-4-nitrobenzamides
This protocol is optimized for the selective synthesis of 4-nitrobenzamides from a range of primary and secondary amines.
1. Reagents and Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) (optional, for amine hydrochloride salts)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
2. Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in a suitable volume of anhydrous solvent (e.g., 0.1 M concentration).
3. Amine Addition:
-
Dissolve the amine (1.1 eq) in a small amount of anhydrous solvent.
-
Add the amine solution dropwise to the stirred solution of the acylating agent at room temperature over 5-10 minutes.
-
Rationale: Using a slight excess of the amine ensures complete consumption of the limiting acylating agent. Dropwise addition helps to control any potential exotherm. For less reactive amines, the reaction can be gently heated to 40-50 °C.
4. Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Eluent System: A typical starting point is 30-50% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm). The starting material and the 4-nitrobenzamide product are both UV active. The reaction is complete when the spot corresponding to the acylating agent is no longer visible.
5. Work-up and Isolation:
-
Once the reaction is complete (typically 1-4 hours), concentrate the mixture under reduced pressure.
-
Redissolve the residue in a larger volume of Ethyl Acetate or DCM.
-
Wash the organic layer successively with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
6. Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate gradient of Ethyl Acetate in Hexanes.
-
Alternatively, for many aromatic amines, the resulting amide product is a solid that can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes).
Data Presentation: Reagent Stoichiometry
| Reagent | Molar Eq. | Mol. Weight ( g/mol ) | Role |
| This compound | 1.0 | 251.19 | Acylating Agent |
| Amine (e.g., Aniline) | 1.1 | 93.13 | Nucleophile |
| Dichloromethane (DCM) | Solvent | 84.93 | Reaction Medium |
| Triethylamine (Et₃N) | 1.2 (opt.) | 101.19 | Base (for HCl salts) |
Factors Influencing Reaction Success
The efficiency and selectivity of the acylation are governed by several key parameters. Understanding these factors allows for rational optimization and troubleshooting.
-
Amine Nucleophilicity: Electron-rich aliphatic amines (e.g., benzylamine, piperidine) react rapidly at room temperature. Electron-neutral or moderately deactivated aromatic amines (e.g., aniline) also react efficiently. However, strongly deactivated anilines (e.g., 4-nitroaniline) may require longer reaction times or gentle heating to achieve full conversion.
-
Steric Hindrance: While secondary amines react well, highly sterically hindered amines (e.g., di-tert-butylamine) will exhibit significantly reduced reaction rates and may require forcing conditions.
-
Solvent Choice: Aprotic solvents like DCM, THF, or Ethyl Acetate are ideal as they effectively solvate the reactants without interfering with the reaction. Protic solvents like alcohols are generally avoided as they can compete with the amine as a nucleophile.
-
Use of a Base: For primary and secondary amines, no external base is typically required. If the amine starting material is supplied as a hydrochloride salt, a non-nucleophilic base such as triethylamine (1.1-1.2 eq) must be added to liberate the free amine.[3]
Experimental Workflow Diagram
Caption: Standard experimental workflow for amine acylation.
Summary of Expected Outcomes
This protocol provides a reliable and high-yielding method for the synthesis of N-substituted 4-nitrobenzamides.
| Amine Type | Example | Typical Conditions | Expected Yield |
| Primary Aliphatic | Benzylamine | DCM, RT, 1h | >95% |
| Secondary Aliphatic | Piperidine | DCM, RT, 1h | >95% |
| Primary Aromatic | Aniline | DCM, RT, 2-3h | 90-95% |
| Deactivated Aromatic | 4-Chloroaniline | THF, 40°C, 4h | 85-90% |
Conclusion
This compound is an effective and selective reagent for the 4-nitrobenzoylation of a wide range of primary and secondary amines. The reaction proceeds under mild conditions via a nucleophilic acyl substitution and retro-Claisen cleavage mechanism, affording high yields of the desired amide products. The straightforward protocol, ease of purification, and broad substrate scope make this an invaluable tool for synthetic chemists in academic and industrial research.
References
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Synthesis of β-enamino esters, amides, and thioesters. Organic Chemistry Portal. [Link]
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Strom, A. E., et al. (2024). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PMC - NIH. [Link]
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Wierenga, W., & Skulnick, H. I. (1979). A new beta-keto amide synthesis. ResearchGate. [Link]
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McDonald, S. L., & Wang, Q. (2014). Selective α-amination and α-acylation of esters and amides via dual reactivity of O-acylhydroxylamines toward zinc enolates. Semantic Scholar. [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]
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Smith, A. D., et al. (2018). Nonaromatic Amidine Derivatives as Acylation Catalysts. ResearchGate. [Link]
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Abdel-Mohsen, H. T., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]
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Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]
-
Ghorbani-Vaghei, R., & Jalali, H. (2006). Diiodo-N,N′-1,2-ethanediylbis(p-toluenesulfonamide) as an Efficient Catalyst for Acetylation of Alcohols, Phenols, Amines, and Thiols Under Solvent-Free Conditions. ResearchGate. [Link]
-
Study.com. Primary amines react with esters to yield amides. Homework.Study.com. [Link]
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
-
Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. PubMed. [Link]
Sources
The Pivotal Role of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in Medicinal Chemistry: A Guide to Synthetic Applications and Biological Screening
Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule
In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the development of novel therapeutics. Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a β-diketo ester, has emerged as a molecule of significant interest. Its unique structural features, combining a reactive 1,3-dicarbonyl moiety with an electron-withdrawing nitrophenyl group, render it a highly valuable precursor for the synthesis of a diverse array of heterocyclic compounds with pronounced biological activities. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for the synthesis of bioactive derivatives and insights into its potential as a direct pharmacological agent.
The 2,4-dioxobutanoate core serves as a versatile platform for constructing various heterocyclic systems, which are foundational components of many approved drugs.[1][2] The presence of the 4-nitrophenyl group is also a key feature, as this motif is found in numerous compounds exhibiting a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This document will delve into the practical applications of this compound, focusing on its utility in generating libraries of potential drug candidates.
Core Applications in Drug Discovery
The primary role of this compound in medicinal chemistry is as a key building block for the synthesis of heterocyclic compounds. The reactivity of its diketone functionality allows for facile cyclization reactions with various binucleophiles to yield pharmacologically relevant scaffolds such as pyrazoles and isoxazoles.
Synthesis of Bioactive Pyrazole Derivatives
Pyrazoles are a well-known class of heterocyclic compounds with a broad range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[3][6] The celebrated anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the therapeutic importance of this scaffold.
This compound can be readily converted to 5-(4-nitrophenyl)pyrazole-3-carboxylic acid through a cyclocondensation reaction with hydrazine hydrate. The resulting pyrazole derivative is a valuable intermediate for further structural modifications to generate libraries of potential drug candidates.
Protocol 1: Synthesis of 5-(4-nitrophenyl)pyrazole-3-carboxylic Acid
This protocol details the synthesis of a key pyrazole intermediate from this compound. The reaction involves a cyclocondensation with hydrazine hydrate followed by saponification of the methyl ester.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Cyclocondensation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Saponification:
-
Once the cyclization is complete, cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide (2.5 equivalents) in water to the flask.
-
Heat the mixture to reflux for an additional 1-2 hours to facilitate the hydrolysis of the methyl ester.
-
-
Work-up and Isolation:
-
After cooling, carefully acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
-
A precipitate of 5-(4-nitrophenyl)pyrazole-3-carboxylic acid will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product should also be determined and compared to literature values.
Synthesis of Novel Isoxazole Scaffolds
Isoxazoles represent another important class of five-membered heterocycles with diverse biological activities, including anti-inflammatory and antioxidant properties.[1][3] The synthesis of 3-methyl-5-(4-nitrophenyl)isoxazole can be achieved through the reaction of this compound with hydroxylamine.
Protocol 2: Synthesis of 3-methyl-5-(4-nitrophenyl)isoxazole
This protocol outlines the synthesis of a 3,5-disubstituted isoxazole from this compound and hydroxylamine hydrochloride.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or other suitable base
-
Ethanol or acetic acid
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.
-
-
Cyclization:
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Self-Validation: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm the isoxazole ring formation and the regiochemistry of the substituents.
Direct Biological Activity: An Emerging Area of Investigation
While the primary utility of this compound lies in its role as a synthetic intermediate, the broader class of 4-aryl-2,4-dioxobutanoic acids has been identified as inhibitors of HIV-1 integrase.[7] This enzyme is crucial for the replication of the HIV virus, making it a key target for antiretroviral therapy.[4][8]
The 1,3-dicarbonyl moiety of these compounds is believed to chelate the divalent metal ions (typically Mg²⁺) in the active site of the integrase, thereby blocking its function.[8] This suggests that this compound itself, or its corresponding carboxylic acid, could possess intrinsic anti-HIV activity. Further investigation in this area is warranted to fully elucidate its potential as a direct-acting antiviral agent.
Protocol 3: In Vitro HIV-1 Integrase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against HIV-1 integrase.
Principle: The assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, where the viral DNA is inserted into a target DNA substrate.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA. One of the substrates should be labeled (e.g., with biotin or a fluorescent tag).
-
Assay buffer containing a divalent cation (e.g., MgCl₂ or MnCl₂)
-
This compound (dissolved in DMSO)
-
Known HIV-1 integrase inhibitor as a positive control (e.g., Raltegravir)
-
Detection system (e.g., ELISA-based or fluorescence-based)
-
96-well plates
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
In a 96-well plate, add the assay buffer, HIV-1 integrase, and the donor DNA substrate.
-
Add the test compound or control to the designated wells.
-
Incubate the plate to allow for the formation of the integrase-DNA complex.
-
-
Strand Transfer Reaction:
-
Initiate the strand transfer reaction by adding the target DNA substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction and quantify the amount of integrated product using the appropriate detection system.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
-
Self-Validation: The assay should include a positive control with a known IC₅₀ value to validate the experimental setup. A negative control (DMSO alone) is also essential to establish the baseline enzyme activity.
Visualization of Synthetic Pathways
To visually represent the synthetic utility of this compound, the following diagrams illustrate the core reactions described in this guide.
Caption: Synthetic routes to pyrazole and isoxazole derivatives.
Caption: Proposed mechanism of HIV-1 integrase inhibition.
Quantitative Data Summary
The following table summarizes key data related to the biological activity of compounds derived from or related to this compound.
| Compound Class | Target | Activity | Reference |
| 4-Aryl-2,4-dioxobutanoic acids | HIV-1 Integrase | Inhibition of viral replication | [7] |
| Pyrazole derivatives | COX-2 | Anti-inflammatory | [3][6] |
| Pyrazole derivatives | Various bacterial strains | Antimicrobial | [3] |
| Isoxazole derivatives | - | Antioxidant, Anti-inflammatory | [1][3] |
| Nitrophenyl-containing heterocycles | Cancer cell lines | Anticancer | [4][5] |
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block in medicinal chemistry. Its ability to serve as a precursor for the synthesis of a wide range of biologically active heterocyclic compounds, including pyrazoles and isoxazoles, underscores its importance in drug discovery programs targeting inflammation, infectious diseases, and cancer. Furthermore, the potential for this class of compounds to directly inhibit HIV-1 integrase opens up an exciting avenue for the development of novel antiretroviral agents.
Future research should focus on a more comprehensive evaluation of the direct biological activity of this compound and its close analogs. High-throughput screening against a panel of enzymes and receptors could unveil novel therapeutic applications. Additionally, the development of efficient and scalable multicomponent reactions utilizing this scaffold will undoubtedly accelerate the discovery of new and potent drug candidates. The protocols and insights provided in this guide are intended to empower researchers to fully harness the potential of this remarkable molecule in their quest for the next generation of medicines.
References
- Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues. Saudi Journal of Biological Sciences.
- An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences.
- Application Notes and Protocols for the Scale-Up Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole. Benchchem.
- 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of Medicinal Chemistry.
- Novel HIV integrase inhibitors with anti-HIV activity: insights into integrase inhibition from docking studies. Journal of Molecular Graphics and Modelling.
- HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase.
- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules.
- 5-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID. Guidechem.
- A Comprehensive Technical Guide to the Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole. Benchchem.
- The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using...
- HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants. ACS Infectious Diseases.
- Authentic HIV-1 integrase inhibitors.
- Cytotoxicity of pure compounds 1a, 2a and 3f
- Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells.
- Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel HIV integrase inhibitors with anti-HIV activity: insights into integrase inhibition from docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Assays Using p-Nitrophenyl Ester Substrates
Introduction: The Power of a Simple Color Change in Drug Discovery
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as the primary engine for identifying novel modulators of biological targets from vast chemical libraries. The efficiency of HTS is critically dependent on the availability of robust, scalable, and cost-effective assay methodologies. For a significant class of enzymes—hydrolases such as esterases, lipases, and proteases—assays based on p-nitrophenyl (pNP) ester substrates have become a cornerstone technology.[1][2][3]
The principle is elegant in its simplicity: a hydrolase enzyme cleaves the ester bond of a specific pNP-ester substrate. This reaction liberates p-nitrophenol (pNP), a molecule that, under neutral to alkaline conditions, ionizes to the p-nitrophenolate anion. This anion imparts a distinct yellow color to the solution, which can be accurately quantified by measuring its absorbance, typically between 405 and 420 nm.[1] The rate of color development is directly proportional to the enzymatic activity, providing a straightforward method to screen for inhibitors or activators. This application note provides a comprehensive guide to the principles, development, optimization, and execution of pNP ester-based HTS assays.
Scientific Principles & Mechanistic Insights
The Chromogenic Reaction
The core of the assay is the enzyme-catalyzed hydrolysis of a pNP-ester. The substrate itself is colorless, but the reaction yields two products: a carboxylic acid and p-nitrophenol.
Reaction: p-Nitrophenyl Ester + H₂O ---(Hydrolase)---> Carboxylic Acid + p-Nitrophenol
In an aqueous solution with a pH near or above the pKₐ of p-nitrophenol (~7.0), the liberated pNP exists in equilibrium with its conjugate base, the yellow-colored p-nitrophenolate ion.[4] This pH-dependent color change is the basis for spectrophotometric quantification. The choice of assay buffer pH is therefore a critical parameter, as it must support enzyme activity while ensuring robust chromophore development.[1][5]
It is important to note that the absorbance spectrum of pNP is highly pH-dependent.[6] However, an "isosbestic point" has been identified at 347 nm where the absorbance is independent of pH. While measuring at the 405-420 nm peak offers greater sensitivity, using the isosbestic point can provide more accurate and reproducible results in situations where precise pH control is challenging.[6][7]
Enzyme Kinetics and HTS
The rate of p-nitrophenolate formation reflects the velocity of the enzymatic reaction. This allows for the determination of key kinetic parameters. In the context of HTS, the primary goal is typically to identify inhibitors. The assay is used to measure the decrease in reaction rate in the presence of test compounds. For active compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.[3][8]
Substrate Diversity
A major advantage of this assay system is its versatility. A wide range of pNP-esters with different carboxylic acid acyl chains are commercially available or can be synthesized.[9][10] This allows researchers to tailor the assay to the specific enzyme of interest. For example:
-
p-Nitrophenyl acetate (p-NPA) and p-Nitrophenyl butyrate (p-NPB) are commonly used for general esterases or lipases with a preference for short-chain fatty acids.[11][12][13]
-
p-Nitrophenyl myristate (pNPM) and p-Nitrophenyl palmitate (pNPP) are employed for lipases that act on long-chain fatty acids.[1][3][14]
-
Specialized pNP substrates, such as pNP-p'-guanidinobenzoate , can be used for trypsin-like proteases.[15]
This modularity enables the screening of diverse hydrolases and the characterization of their substrate specificity profiles.[10]
Assay Development and Optimization: A Self-Validating System
The trustworthiness of HTS data hinges on a meticulously optimized and validated assay. Each component must be systematically evaluated to ensure the assay window (the difference between positive and negative control signals) is sufficient for identifying true "hits."
Critical Reagent Considerations
-
Enzyme Purity and Concentration: The enzyme preparation should be of sufficient purity to avoid confounding activities. The final concentration used in the assay should be determined empirically to yield a robust signal that develops linearly over the desired incubation period.
-
Substrate Preparation and Stability: Many pNP-esters, particularly those with long acyl chains, have poor aqueous solubility and must be dissolved in an organic solvent like isopropanol, ethanol, or DMSO to create a stock solution.[1][12] Crucially, pNP-esters are prone to spontaneous hydrolysis in aqueous solutions, especially at alkaline pH. [4][5][16] This leads to high background signal. Therefore, substrate working solutions should be prepared fresh daily and added to the assay plate immediately before initiating the reaction.[12][16]
-
Buffer Selection: The choice of buffer is a compromise between the optimal pH for enzyme activity and the pH that minimizes spontaneous substrate hydrolysis.[5] Tris-HCl and sodium phosphate buffers are common choices.[6][15][17] It is vital to remember that the pH of Tris buffers is highly sensitive to temperature changes, decreasing by approximately 0.03 pH units for every 1°C increase.[17] The pH should be adjusted at the intended reaction temperature.
Core Optimization Parameters
| Parameter | Rationale & Causality | Typical Range |
| Enzyme Concentration | Must be in the linear range of the assay to ensure reaction velocity is proportional to active enzyme concentration. Too high leads to rapid substrate depletion; too low results in a weak signal. | Determined by titration |
| Substrate Concentration | For inhibitor screening, a concentration at or near the Michaelis-Menten constant (Kₘ) is often ideal, as it provides sensitivity to competitive, non-competitive, and uncompetitive inhibitors. | 0.5x to 2x Kₘ |
| Incubation Time | The reaction should be monitored or stopped within the initial linear phase of product formation. Long incubation times can lead to substrate depletion, product inhibition, or enzyme instability. | 5 - 60 minutes |
| Temperature | Should be optimal for enzyme activity and stability. Most assays are run at 25°C, 30°C, or 37°C.[3][6] | 25°C - 37°C |
| Compound Solvent | The final concentration of solvents like DMSO must be kept constant across all wells and tested for its effect on enzyme activity. | Typically ≤ 1% (v/v) |
Mandatory Controls for a Self-Validating Assay
Every assay plate must include a full set of controls to ensure data integrity:
-
Negative (No Enzyme) Control: Contains buffer, substrate, and compound solvent. This measures the rate of non-enzymatic, spontaneous substrate hydrolysis. The signal from this well is defined as 100% inhibition.[16]
-
Positive (Vehicle) Control: Contains buffer, substrate, enzyme, and compound solvent. This represents the uninhibited, 100% activity level. The signal from this well is defined as 0% inhibition.
-
Positive Inhibition Control: Contains a known inhibitor of the target enzyme. This control validates that the assay can detect inhibition and is essential for calculating the Z'-factor, a statistical measure of assay quality.
Experimental Protocols
Protocol 1: General Hydrolase Activity Assay (96-Well Format)
This protocol provides a framework for measuring enzyme activity. It should be optimized for the specific enzyme and substrate being used.
1. Reagent Preparation:
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0. Prepare and adjust pH at the desired reaction temperature.[17][18]
- Substrate Stock Solution (10 mM): Dissolve the pNP-ester (e.g., p-NPA) in a suitable organic solvent (e.g., ethanol or isopropanol).[12] Store at -20°C in small aliquots.
- Substrate Working Solution (1 mM): On the day of the assay, dilute the stock solution 1:10 in Assay Buffer. Prepare this solution immediately before use to minimize spontaneous hydrolysis.[12][16]
- Enzyme Working Solution: Dilute the enzyme stock to the pre-determined optimal concentration in cold Assay Buffer. Keep on ice until use.
2. Assay Procedure:
- Set up the 96-well plate. Add 50 µL of Assay Buffer to the "Blank" wells.
- Add 50 µL of the Enzyme Working Solution to the "Sample" wells.
- Pre-warm the plate and the Substrate Working Solution to the reaction temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding 50 µL of the pre-warmed Substrate Working Solution to all wells. The final volume is 100 µL.
- Immediately place the plate in a microplate reader capable of measuring absorbance at 405 nm.
- Data Acquisition:
- Kinetic Mode (Recommended): Measure absorbance every 30-60 seconds for 15-30 minutes. The rate of reaction is the slope of the linear portion of the absorbance vs. time curve (V = ΔAbs/Δt).
- Endpoint Mode: Incubate the plate for a fixed period (e.g., 20 minutes). Stop the reaction by adding 25 µL of 1.0 M Na₂CO₃ or 0.5 M NaOH.[15][17] Read the final absorbance at 405 nm.
3. Data Analysis:
- Subtract the absorbance of the Blank from all readings.
- Use a p-nitrophenol standard curve to convert absorbance values to the concentration of product formed.
- Calculate the specific activity of the enzyme (e.g., in µmol/min/mg).
Protocol 2: High-Throughput Screening for Inhibitors
This protocol is adapted for screening compound libraries.
1. Reagent Preparation: As in Protocol 1.
2. Plate Preparation:
- Compound Plates: Prepare serial dilutions of test compounds and controls in 100% DMSO.
- Assay Plates: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100-500 nL) of compound/DMSO from the compound plate to the wells of a 384-well assay plate.
3. Assay Procedure:
- Add 25 µL of the Enzyme Working Solution to all wells of the assay plate containing the pre-spotted compounds.
- Mix briefly on a plate shaker.
- Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
- Initiate the reaction by adding 25 µL of the Substrate Working Solution to all wells. The final volume is 50 µL.
- Immediately transfer the plate to a reader and begin kinetic data acquisition at 405 nm.
4. Data Analysis:
- Determine the reaction rate (V) for each well from the linear slope of the kinetic read.
- Calculate the percent inhibition for each test compound concentration using the rates from the positive (V_pos) and negative (V_neg) controls: % Inhibition = 100 * (1 - (V_sample - V_neg) / (V_pos - V_neg))
- For active compounds, plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualization of Key Processes
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal in No-Enzyme Control | 1. Spontaneous hydrolysis of the pNP-ester substrate.[5] 2. Contaminated buffer or reagents. 3. Presence of interfering substances (e.g., ammonium salts).[11] | 1. Lower the assay pH if compatible with enzyme activity. Prepare substrate working solution immediately before use.[16] 2. Use fresh, high-purity reagents. 3. Identify and remove the source of interference; run appropriate controls. |
| Low Signal or No Activity | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Substrate not soluble in the assay buffer. | 1. Use a fresh enzyme aliquot; verify activity with a positive control substrate. 2. Verify buffer pH at the reaction temperature.[17] 3. Ensure substrate from the organic stock is fully dispersed in the aqueous buffer; sonication may help.[3] |
| Assay Signal Drifts or is Non-Linear | 1. Substrate depletion. 2. Enzyme instability under assay conditions. 3. Product inhibition. | 1. Reduce enzyme concentration or incubation time. 2. Add a stabilizing agent like BSA (0.1 mg/mL).[17] Shorten the assay time. 3. Analyze only the initial linear rate of the reaction. |
| Poor Z'-Factor (<0.5) | 1. High data variability in positive or negative controls. 2. Small assay window (signal-to-background ratio is too low). | 1. Check for pipetting errors; ensure proper mixing. 2. Optimize enzyme and substrate concentrations to maximize the signal from the positive control. |
References
-
Bio-protocol. (2021). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Bio-protocol. Retrieved from [Link]
-
iGEM. (n.d.). p-NPB Hydrolysis Assay for Enzyme Activity. iGEM. Retrieved from [Link]
-
Sinsabaugh, R. L. (1994). Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. Retrieved from [Link]
-
Bio-protocol. (n.d.). General assay for p-nitrophenyl ester hydrolysis. Bio-protocol. Retrieved from [Link]
-
Shapiro, A. B. (2022). Response to "I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.?". ResearchGate. Retrieved from [Link]
-
Wackett, L. P., & Giddens, J. P. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. Computational and Structural Biotechnology Journal, 19, 3214–3223. Retrieved from [Link]
-
Zhang, Z. J., et al. (2013). Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates. Journal of Agricultural and Food Chemistry, 61(25), 6058-6063. Retrieved from [Link]
-
Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics. Retrieved from [Link]
-
Giddens, J. P., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal, 19, 3214-3223. Retrieved from [Link]
-
Wackett, L. P., & Giddens, J. P. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal, 19, 3214–3223. Retrieved from [Link]
-
Toth, K., et al. (2016). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules, 21(11), 1563. Retrieved from [Link]
-
Hisamoto, H., et al. (2013). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods, 5(13), 3295-3301. Retrieved from [Link]
-
Pimlott, J. L., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Advances, 10(46), 27581–27588. Retrieved from [Link]
-
Caltagirone, C., et al. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. Nanomaterials, 10(7), 1403. Retrieved from [Link]
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Pimlott, J. L., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Advances, 10(46), 27581-27588. Retrieved from [Link]
-
Tian, J., et al. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources, 11(4), 10110-10121. Retrieved from [Link]
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ResearchGate. (n.d.). Basics of HTS Assay Design and Optimization. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). P-nitrophenol acetate assay for esterase and media supernant colour interference. what can be done?. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Why does my p- nitrophenyl acetate assay doesn't work?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified para-nitrophenyl palmitate assay for lipases and esterases. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrates commonly used to test for esterase activity: a p-nitrophenyl.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The reaction scheme of hydrolysis of p -nitrophenyl esters with.... ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Introduction
Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its 1,3-dicarbonyl functionality, coupled with the electron-withdrawing nature of the 4-nitrophenyl group, provides multiple reactive sites for cyclization reactions. This guide offers detailed application notes and protocols for the synthesis of several key heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyrimidines, starting from this valuable building block. These heterocyclic motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a multitude of biologically active molecules.
The strategic selection of reagents and reaction conditions allows for the targeted synthesis of these diverse heterocyclic systems. This document provides the underlying chemical principles, step-by-step protocols, and mechanistic insights to empower researchers to confidently utilize this compound in their synthetic endeavors.
I. Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and highly effective method for the synthesis of pyrazoles, often referred to as the Knorr pyrazole synthesis.[1][2] This reaction proceeds through a condensation-cyclization-dehydration sequence to afford the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.
Application Note: Synthesis of Methyl 1-(substituted)-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylates
The reaction of this compound with various substituted hydrazines provides a direct route to highly functionalized pyrazoles. The presence of the ester group at the 3-position and the 4-nitrophenyl group at the 5-position of the pyrazole ring offers opportunities for further structural modifications, making these compounds valuable intermediates in drug discovery programs. The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.
Mechanistic Rationale
The Knorr pyrazole synthesis begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[3] Subsequent intramolecular condensation of the remaining amino group with the second carbonyl group leads to a non-aromatic dihydropyrazole intermediate. Dehydration of this intermediate then yields the stable, aromatic pyrazole ring.[1]
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of Methyl 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL/g of starting material).
-
To this solution, add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Methyl 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate.
-
Dry the purified product under vacuum.
| Reagent | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Phenylhydrazine | 1.1 | A slight excess ensures complete reaction |
| Glacial Acetic Acid | Catalytic | Acid catalyst |
| Ethanol | Solvent | Protic solvent |
II. Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a common and effective method for the synthesis of isoxazoles.[4][5]
Application Note: Synthesis of Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate
The reaction of this compound with hydroxylamine hydrochloride in the presence of a base provides a straightforward route to Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate. The isoxazole ring is a key structural motif in many pharmaceuticals.
Mechanistic Rationale
The synthesis of isoxazoles from 1,3-dicarbonyls and hydroxylamine proceeds via a condensation reaction to form an oxime intermediate.[5] This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic isoxazole ring.
Caption: Isoxazole Synthesis Workflow.
Experimental Protocol: Synthesis of Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine or Sodium Acetate (as a base)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add a base such as pyridine or sodium acetate (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The solid product will precipitate out. Collect the solid by filtration.
-
Wash the crude product with water to remove any inorganic salts.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to afford pure Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate.
-
Dry the purified product.
| Reagent | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Hydroxylamine hydrochloride | 1.2 | Slight excess |
| Pyridine or Sodium Acetate | 1.5 | Base to neutralize HCl |
| Ethanol | Solvent | Reaction medium |
III. Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The Biginelli reaction is a well-known multi-component reaction for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.[6][7] A more direct approach for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with a source of amidine.[8]
Application Note: Synthesis of Methyl 2-amino-6-(4-nitrophenyl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
The reaction of this compound with guanidine provides a direct route to a highly substituted dihydropyrimidine derivative. These compounds are of interest due to their structural similarity to biologically active dihydropyrimidinones, which are known to act as calcium channel blockers and antihypertensive agents.[6]
Mechanistic Rationale
The reaction is believed to proceed through the initial formation of an imine between one of the carbonyl groups of the β-ketoester and one of the amino groups of guanidine. This is followed by an intramolecular cyclization where the other amino group attacks the remaining carbonyl group. Subsequent dehydration yields the dihydropyrimidine ring.
Caption: Dihydropyrimidine Synthesis Workflow.
Experimental Protocol: Synthesis of Methyl 2-amino-6-(4-nitrophenyl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide or another suitable base
-
Ethanol (absolute)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.2 eq) to ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.2 eq) and stir until it dissolves.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid).
-
The product will precipitate. Collect the solid by filtration and wash it with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent like a mixture of dimethylformamide (DMF) and water to obtain the pure product.
-
Dry the purified product under vacuum.
| Reagent | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Guanidine hydrochloride | 1.2 | Amidine source |
| Sodium ethoxide | 1.2 | Base to liberate free guanidine |
| Ethanol | Solvent | Reaction medium |
References
- YouTube. (2019). synthesis of pyrazoles.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- ResearchGate. (2025). (PDF)
- Wikipedia. (n.d.). Biginelli reaction.
- ACS Publications. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- YouTube. (2019). synthesis of isoxazoles.
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- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Strategic Protection of the Ketoester Functionality
Introduction: Navigating the Chemoselectivity Challenge of Ketoesters
In the intricate landscape of multi-step organic synthesis, the ketoester functionality presents a common yet significant challenge. The presence of two distinct carbonyl groups—a ketone and an ester—with differing electrophilicities necessitates precise control over their reactivity.[1][2] Unchecked, a potent nucleophile or reducing agent will often react indiscriminately, leading to a mixture of products and diminished yields of the desired molecule.[1] To orchestrate complex molecular transformations, chemists must employ protecting group strategies to temporarily mask one carbonyl group, thereby directing the reaction to the desired site.[3] This guide provides an in-depth analysis of field-proven strategies for the chemoselective protection of the ketone functionality in ketoesters, leaving the less reactive ester group available for subsequent reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their synthetic endeavors.
I. Acetal/Ketal Protection: The Workhorse of Carbonyl Shielding
The formation of cyclic acetals or ketals is arguably the most prevalent method for protecting ketones and aldehydes due to their ease of formation and general stability under neutral to basic conditions.[4] This strategy is particularly effective for ketoesters, as the ketone carbonyl is significantly more electrophilic and thus reacts preferentially over the ester carbonyl.[5]
Causality of Experimental Choices
The conversion of a ketone to a ketal is an equilibrium process.[5] To drive the reaction to completion, several key principles are exploited. The reaction is acid-catalyzed, typically using a non-nucleophilic acid like p-toluenesulfonic acid (TsOH), which protonates the carbonyl oxygen, enhancing its electrophilicity.[5] The choice of a diol, most commonly ethylene glycol, is strategic; it forms a thermodynamically stable five-membered cyclic ketal.[6] Critically, the removal of water, a byproduct of the reaction, is essential to shift the equilibrium towards the product, in accordance with Le Châtelier's principle. This is most effectively achieved using a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a solvent like toluene.[5]
Experimental Protocol: Ketal Protection of Ethyl Acetoacetate
This protocol details the protection of the ketone in ethyl acetoacetate as an ethylene ketal.[5]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 500 mL round-bottom flask, add toluene (200 mL), ethyl acetoacetate (25.5 mL, 0.2 mol), ethylene glycol (16.7 mL, 0.3 mol), and p-toluenesulfonic acid monohydrate (0.4 g, 0.004 mol).[5]
-
Assemble the Dean-Stark apparatus with the flask and a condenser.
-
Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 1-2 hours, or until no more water is observed to be collecting.[5]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield the pure ethyl acetoacetate ethylene ketal.[6]
Deprotection: Regenerating the Ketone
The ketal protecting group is readily removed by acid-catalyzed hydrolysis, which reverses the formation reaction.[7] The presence of excess water drives the equilibrium back towards the ketone.
Procedure:
-
Dissolve the ketal-protected ketoester in a mixture of acetone and water (e.g., 4:1).
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the acid with a mild base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the deprotected ketoester.
II. Dithiane Protection: A Robust Alternative
1,3-Dithianes serve as highly stable protecting groups for ketones, offering an orthogonal strategy to acetals/ketals. They are formed from the reaction of a ketone with 1,3-propanedithiol and are exceptionally resilient to both acidic and basic conditions, making them ideal for syntheses involving harsh reagents.[8][9]
Causality of Experimental Choices
The formation of dithianes is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid.[8] The high stability of the dithiane ring and the greater nucleophilicity of sulfur compared to oxygen often drive the reaction to completion without the stringent need for water removal, although it can still be beneficial.[1] Deprotection of dithianes requires specific conditions that cleave the strong carbon-sulfur bonds, which imparts their stability. Common methods involve oxidative cleavage or the use of metal salts with a high affinity for sulfur.[10][11] Reagents like N-bromosuccinimide (NBS) in aqueous acetone provide a mild and efficient method for this transformation.[10]
Experimental Protocol: Dithiane Protection of a Ketoester
Materials:
-
β-Ketoester (1.0 eq)
-
1,3-Propanedithiol (1.2 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-ketoester (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add 1,3-propanedithiol (1.2 eq) to the solution.
-
Slowly add BF₃·OEt₂ (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection: Regenerating the Ketone with NBS
This protocol describes the oxidative cleavage of the dithiane group.[10]
Procedure:
-
Dissolve the dithiane-protected substrate (1.0 eq) in a mixture of acetone and water (9:1 v/v).[10]
-
Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the stirred solution at room temperature.[10]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 15-60 minutes.[10]
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess NBS.[10]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry, and concentrate.[10]
-
Purify the resulting ketone by column chromatography.
III. Enamine Protection: A Mild and Reversible Strategy
Enamines, formed from the reaction of a ketone with a secondary amine (e.g., pyrrolidine or morpholine), offer a milder alternative for ketone protection.[12] They are particularly useful as they can be hydrolyzed back to the ketone under gentle aqueous acidic conditions.[13][14]
Causality of Experimental Choices
Enamine formation is an acid-catalyzed condensation reaction, similar to ketal formation, where water is eliminated.[15] The reaction is reversible, and driving the equilibrium towards the enamine is typically achieved by removing water.[12] Secondary amines are used because they lack the second proton on the nitrogen required to form a stable imine, thus leading to the formation of the enamine.[16] The hydrolysis of enamines is initiated by the protonation of the double bond, which creates a highly electrophilic iminium ion that is readily attacked by water, leading to the regeneration of the ketone.[14]
Experimental Protocol: Enamine Formation
Materials:
-
Ketone (e.g., cyclohexanone) (1.0 eq)
-
Secondary amine (e.g., pyrrolidine) (1.2 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene or Benzene
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the ketone (1.0 eq), secondary amine (1.2 eq), a catalytic amount of TsOH, and a suitable solvent like toluene.
-
Heat the mixture to reflux, collecting the water formed in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Wash the solution with water to remove the catalyst and any remaining amine.
-
Dry the organic layer over anhydrous K₂CO₃, filter, and remove the solvent under reduced pressure to yield the crude enamine, which can often be used without further purification.
Deprotection: Hydrolysis of the Enamine
Procedure:
-
Dissolve the enamine in a suitable solvent (e.g., THF).
-
Add an aqueous acid solution (e.g., 1M HCl) and stir at room temperature.[13]
-
The hydrolysis is typically rapid. Monitor the reaction by TLC.
-
Once complete, neutralize the mixture with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected ketone.
IV. Comparative Analysis of Protecting Group Strategies
The selection of an appropriate protecting group is a critical decision in synthesis design, contingent on the specific reaction conditions to be employed in subsequent steps. The table below summarizes the key characteristics of the discussed protecting groups to facilitate this decision-making process.
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability | Key Advantages |
| Ketal/Acetal | Ethylene glycol, cat. acid (e.g., TsOH), azeotropic water removal[5] | Aqueous acid (e.g., HCl, H₂SO₄)[7] | Stable to: Bases, nucleophiles, reducing agents (e.g., LiAlH₄), organometallics.[4] Labile to: Strong acids. | Widely used, reliable, mild deprotection. |
| Dithiane | 1,3-Propanedithiol, Lewis or Brønsted acid (e.g., BF₃·OEt₂)[8] | Oxidative (NBS, IBX) or metal-mediated (e.g., HgCl₂) cleavage[10][11] | Stable to: Strong acids, strong bases, nucleophiles, reducing agents.[9] | Highly robust, orthogonal to acetals. |
| Enamine | Secondary amine (e.g., pyrrolidine), cat. acid, water removal[12] | Mild aqueous acid (H₃O⁺)[13][14] | Stable to: Basic and nucleophilic conditions. Labile to: Aqueous acid. | Mild formation and very mild deprotection. |
V. Orthogonal Protection and Strategic Synthesis
In complex syntheses, it is often necessary to protect multiple functional groups that require deprotection at different stages. This is achieved through an "orthogonal protection" strategy, where each protecting group can be removed under specific conditions that do not affect the others.[17][18] For instance, a ketoester could have its ketone protected as a dithiane (acid/base stable) while another alcohol functionality elsewhere in the molecule is protected as a silyl ether (acid/base labile, but fluoride labile). The ester could be reduced with LiAlH₄, then the silyl ether could be removed with TBAF, and finally, the dithiane could be removed with NBS, all without interfering with the other protected groups. The judicious selection of an orthogonal set of protecting groups is a hallmark of elegant and efficient chemical synthesis.[18]
Conclusion
The chemoselective protection of the ketone in a ketoester is a fundamental tactic in modern organic synthesis. Ketal, dithiane, and enamine protecting groups each offer a unique set of advantages in terms of stability and reactivity. By understanding the underlying principles of their formation and cleavage, and by carefully considering the planned synthetic route, researchers can strategically employ these tools to navigate complex molecular transformations with precision and efficiency. The detailed protocols and comparative data provided herein serve as a practical guide for laboratory application, enabling the successful synthesis of complex molecules for research, discovery, and development.
References
-
Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. Chemistry Steps. Retrieved from [Link]
-
Ashenhurst, J. (2024). Enamines. Master Organic Chemistry. Retrieved from [Link]
-
Farmer, S. (2023). Enamine Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Jorgenson, M. J. (1973). The Ethylene Ketal Protecting Group in Organic Synthesis. Journal of Chemical Education, 50(9), 626. Retrieved from [Link]
-
Avakian, A. (2023). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 15(8), e43569. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Azarifar, D. (2005). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and NBS. ARKIVOC, 2005(11), 43-50. Retrieved from [Link]
-
Jorgenson, M. J. (1973). The ethylene ketal protecting group in organic synthesis. An undergraduate laboratory experiment. Journal of Chemical Education, 50(9), 626. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
The Organic Chemistry Tutor. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Formation of imines and enamines. Khan Academy. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Chemistry Steps. Retrieved from [Link]
-
Jorgenson, M. J. (1973). The ethylene ketal protecting group in organic synthesis. An undergraduate laboratory experiment. Semantic Scholar. Retrieved from [Link]
-
Li, Z., & Zhang, J. (2007). Recent progress in protecting groups for carbonyl groups. Current Organic Synthesis, 4(3), 251-270. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Retrieved from [Link]
-
Avakian, A. (2023). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. The Organic Chemistry Tutor. Retrieved from [Link]
- Medicinal Chemistry Journal. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medicinal Chemistry Journal.
-
Leonard, M. (2013, December 2). Enamine Formation and Hydrolysis [Video]. YouTube. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Azarifar, D. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 8(10), 775-780. Retrieved from [Link]
-
Wikipedia. (2024). Protecting group. Wikipedia. Retrieved from [Link]
-
Kaushik, M. P., et al. (2010). Chemoselective and Chemospecific Protection and Deprotection of a Carbonyl Group Using Polystyrene Divinylbenzene Sulfonic Acid. Synthetic Communications, 40(11), 1701-1707. Retrieved from [Link]
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Baran, P. S., & Maimone, T. J. (2009). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of chemical research, 42(10), 1543–1557. Retrieved from [Link]
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Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
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Cordes, E. H. (2007). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews, 74(5), 581-603. Retrieved from [Link]
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JoVE. (n.d.). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Retrieved from [Link]
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Kim, H., & An, G. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 27(19), 6296. Retrieved from [Link]
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Anderson, E., & Fife, T. H. (1973). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society, 95(19), 6437-6441. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,3-Dithiane. Organic Syntheses. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. Retrieved from [Link]
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Ghorbani-Vaghei, R., & Azarifar, D. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic approaches to 1,4-dicarbonyl compounds. ResearchGate. Retrieved from [Link]
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Gaunt, M. J., Sneddon, H. F., Hewitt, P. R., Orsini, P., Hook, D. F., & Ley, S. V. (2003). Development of β-keto 1,3-dithianes as versatile intermediates for organic synthesis. Organic & Biomolecular Chemistry, 1(1), 15-16. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]
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Davies, S. G., Ichihara, O., & Walters, I. A. S. (1994). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (10), 1141-1142. Retrieved from [Link]
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Fife, T. H., & Jao, L. K. (1969). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 91(16), 4517-4523. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Organic Chemistry Portal. Retrieved from [Link]
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Gaunt, M. J., Sneddon, H. F., Hewitt, P. R., Orsini, P., Hook, D. F., & Ley, S. V. (2003). Development of beta-keto 1,3-dithianes as versatile intermediates for organic synthesis. ResearchGate. Retrieved from [Link]
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Kinetic Characterization of Enzyme Inhibition by Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing kinetic studies of enzyme inhibition using Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. This compound is a structural analog of 2-oxoglutarate (also known as α-ketoglutarate), a critical co-substrate for the Fe(II)/2-oxoglutarate-dependent dioxygenase family of enzymes, including the therapeutically relevant prolyl 4-hydroxylases (P4Hs). We delve into the underlying principles of enzyme kinetics, provide detailed, self-validating experimental protocols for determining the mode of inhibition, and offer insights into data analysis and interpretation. This guide is designed to combine technical accuracy with practical, field-proven insights to enable robust and reliable characterization of this and similar enzyme inhibitors.
Introduction: Targeting Dioxygenases with Substrate Analogs
The Fe(II)- and 2-oxoglutarate (2-OG) dependent dioxygenases are a large superfamily of enzymes that play crucial roles in various physiological processes, including collagen synthesis, hypoxia sensing, and epigenetic regulation.[1][2] A key member of this family is prolyl 4-hydroxylase (P4H), which catalyzes the post-translational hydroxylation of proline residues, a modification essential for the structural integrity of collagen.[3][4] Overproduction of collagen is a hallmark of fibrotic diseases and can contribute to cancer metastasis, making P4H a significant therapeutic target.[4][5]
All P4Hs require Fe²⁺, O₂, ascorbate, and the co-substrate 2-oxoglutarate for their catalytic activity.[5] The structural similarity of this compound to 2-oxoglutarate makes it a prime candidate for a competitive inhibitor that targets the 2-OG binding site.
Furthermore, the 1,3-dicarbonyl moiety of the inhibitor allows for keto-enol tautomerism. The enol tautomer, in particular, can form strong hydrogen bonds within an enzyme's active site, potentially leading to potent inhibition.[6] Understanding the kinetic profile of this inhibitor is therefore essential for evaluating its therapeutic potential.
This guide will focus on the use of this compound as a model compound to elucidate the principles and practices of enzyme inhibition kinetics.
Foundational Principles: Enzyme Catalysis and Inhibition
The Prolyl 4-Hydroxylase Catalytic Cycle
P4Hs are understood to follow an ordered Ter Ter mechanism, where the binding of substrates and release of products occur in a specific sequence.[3] The cycle begins with the binding of 2-oxoglutarate to the Fe(II)-bound enzyme, followed by the peptide substrate and then O₂. This leads to the hydroxylation of a proline residue and the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂.
Modes of Reversible Enzyme Inhibition
Reversible inhibitors bind to an enzyme transiently and can be broadly classified based on their interaction with the enzyme and the enzyme-substrate complex.[7] Understanding these modes is critical for drug development.
-
Competitive Inhibition: The inhibitor binds only to the active site of the free enzyme, competing directly with the substrate. This increases the apparent Michaelis constant (Kₘ), but does not change the maximum velocity (Vₘₐₓ).[7][8]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the Vₘₐₓ but does not affect the Kₘ.[8][9]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both Vₘₐₓ and Kₘ.[8][10]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex at an allosteric site, but with different affinities. This affects both Vₘₐₓ and Kₘ.[10][11]
The different modes of reversible enzyme inhibition can be visualized by their distinct effects on enzyme-substrate interactions.
Figure 1: Reaction schemes for different modes of reversible enzyme inhibition.
Experimental Design and Protocols
This section outlines the necessary protocols to determine the inhibitory potency (IC₅₀) and the mode of action of this compound against a target enzyme like P4H.
Assay Principle
A variety of methods can be used to measure P4H activity.[12][13] For this guide, we will describe a general protocol adaptable to a continuous spectrophotometric or fluorometric assay where the production of succinate is coupled to a reporter enzyme system that generates a detectable signal. The core principle is to measure the initial reaction rate under varying substrate and inhibitor concentrations.
Materials and Reagents
-
Enzyme: Purified, recombinant human P4H (e.g., C-P4H-I).
-
Inhibitor: this compound.
-
Positive Control Inhibitor: Pyridine-2,4-dicarboxylic acid (2,4-PDCA).[2][14]
-
Substrates:
-
Peptide Substrate (e.g., (Pro-Pro-Gly)₁₀).
-
Co-substrate: 2-oxoglutarate (α-ketoglutarate), sodium salt.
-
-
Cofactors & Reagents:
-
Iron(II) sulfate (FeSO₄).
-
L-Ascorbic acid, sodium salt.
-
Bovine Serum Albumin (BSA).
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
DMSO (for dissolving inhibitor).
-
Microplates (96- or 384-well, UV-transparent or black for fluorescence).
-
Plate reader (spectrophotometer or fluorometer).
-
Experimental Workflow Overview
A typical kinetic study follows a systematic workflow from initial potency determination to detailed mechanistic analysis.
Figure 2: General workflow for kinetic characterization of an enzyme inhibitor.
Protocol 1: IC₅₀ Determination
This protocol determines the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.
1. Reagent Preparation:
- Prepare a concentrated stock solution of this compound (e.g., 50 mM) in 100% DMSO.
- Prepare working solutions of substrates and cofactors in Assay Buffer.
- Scientist's Note: Ascorbate and FeSO₄ solutions should be prepared fresh to prevent oxidation.
2. Assay Setup (96-well plate):
- Create a serial dilution of the inhibitor. In a separate plate, perform a 1:2 serial dilution of the stock inhibitor in DMSO, then dilute these into Assay Buffer to maintain a constant final DMSO concentration (e.g., 1%).
- To each well, add the following in order:
- Assay Buffer.
- Inhibitor dilution or vehicle control (buffer with DMSO).
- A solution containing FeSO₄, Ascorbate, and P4H enzyme.
- Trustworthiness Check: Include "no enzyme" controls (background) and "no inhibitor" controls (maximum activity).
- Pre-incubate the plate for 15 minutes at the desired temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
3. Reaction Initiation:
- Initiate the reaction by adding a pre-mixed solution of the peptide substrate and 2-oxoglutarate.
- Rationale: Substrate concentrations should be set at or near their Kₘ values for sensitive IC₅₀ determination.
4. Data Acquisition:
- Immediately place the plate in a pre-warmed plate reader.
- Measure the change in absorbance or fluorescence over time (e.g., every 30 seconds for 15-20 minutes) in kinetic mode.
5. Data Analysis:
- Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.
- Normalize the data by setting the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
- Plot the % activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Determining the Mode of Inhibition
This experiment distinguishes between competitive, non-competitive, and other modes of inhibition by systematically varying the concentrations of both the substrate and the inhibitor.
1. Experimental Design:
- This protocol involves creating a matrix of reaction conditions. You will measure enzyme activity across a range of 2-oxoglutarate concentrations at several fixed concentrations of the inhibitor.
- Rationale: Because this compound is a putative 2-OG competitor, 2-OG is the substrate that must be varied. The peptide substrate concentration should be held constant at a saturating level.
- Choose inhibitor concentrations based on the previously determined IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
2. Assay Procedure:
- Set up reactions in a microplate as described in Protocol 1.
- For each fixed inhibitor concentration, create a set of wells with a serial dilution of 2-oxoglutarate (e.g., from 0.1 x Kₘ to 10 x Kₘ).
- Initiate the reactions by adding the enzyme (or the final substrate, depending on the setup).
- Measure the initial reaction rates (V₀) for every condition in the matrix.
Data Analysis and Interpretation
Proper analysis of the kinetic data is crucial for determining the inhibition mechanism.[15]
Michaelis-Menten and Lineweaver-Burk Plots
The collected data (initial rates versus substrate concentrations at different inhibitor concentrations) should be visualized using two types of plots.
-
Michaelis-Menten Plot: Plot V₀ versus [Substrate]. This will generate a series of hyperbolic curves.
-
Lineweaver-Burk Plot (Double Reciprocal): Plot 1/V₀ versus 1/[Substrate]. This linearizes the data, making it easier to visualize changes in Kₘ and Vₘₐₓ.[8][9]
Interpreting the Results
The pattern observed on the Lineweaver-Burk plot is diagnostic of the inhibition mode.
| Inhibition Type | Lineweaver-Burk Plot Appearance | Effect on Vₘₐₓ | Effect on Kₘ |
| Competitive | Lines intersect on the y-axis. | Unchanged | Increases |
| Non-competitive | Lines intersect on the x-axis. | Decreases | Unchanged |
| Uncompetitive | Lines are parallel. | Decreases | Decreases |
| Mixed | Lines intersect in the upper-left quadrant. | Decreases | Increases or Decreases |
| Table 1. Summary of kinetic parameters for different inhibition types.[8][10] |
Expected Result for this compound: Given its structural similarity to 2-oxoglutarate, a competitive inhibition pattern is expected. The Lineweaver-Burk plot should show lines with different slopes intersecting on the y-axis.
Calculating the Inhibition Constant (Kᵢ)
For competitive inhibition, the inhibition constant (Kᵢ) can be determined from the slopes of the Lineweaver-Burk plot. The slope of each line is given by:
Slope = Kₘ/Vₘₐₓ (1 + [I]/Kᵢ)
By creating a secondary plot of the Slope versus the inhibitor concentration [I], a straight line will be obtained. The x-intercept of this secondary plot is equal to -Kᵢ. A standard operating procedure for inhibition assays can provide further detail on robust data analysis.[16]
Conclusion and Best Practices
This application note provides a framework for the detailed kinetic characterization of the enzyme inhibitor this compound, likely targeting prolyl 4-hydroxylases. By following these protocols, researchers can reliably determine the inhibitor's potency (IC₅₀), its mode of action, and its inhibition constant (Kᵢ).
Key Best Practices for Trustworthy Results:
-
Fresh Reagents: Always use freshly prepared ascorbate and Fe(II) solutions.
-
Control Experiments: Consistently run positive controls (a known inhibitor like 2,4-PDCA) and negative controls (vehicle only, no enzyme) to validate the assay's performance.[16]
-
Constant DMSO: Ensure the final concentration of DMSO is the same across all wells to avoid artifacts.
-
Initial Rates: Base all calculations on the initial, linear phase of the enzymatic reaction.
-
Global Fitting: For the most accurate determination of kinetic parameters, use non-linear regression to fit the entire dataset simultaneously to the appropriate inhibition model equation.
Adherence to these principles will ensure the generation of high-quality, reproducible kinetic data, which is fundamental to the fields of enzymology and drug discovery.
References
-
McDonough, M. A., & Schofield, C. J. (2018). Kinetic Analysis of HIF Prolyl Hydroxylases. Methods in Molecular Biology, 1742, 15–25. [Link]
-
Tsen, A. W., Tsen, S. W. D., & Raines, R. T. (2011). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 415(1), 59–64. [Link]
-
Myllyharju, J. (2019). Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. Current Drug Targets, 20(1), 1-1. [Link]
-
Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets. Critical Reviews in Biochemistry and Molecular Biology, 45(2), 134–148. [Link]
-
Koivunen, P., Hirsilä, M., Kivirikko, K. I., & Myllyharju, J. (2018). Kinetic Analysis of HIF Prolyl Hydroxylases. Methods in Molecular Biology, 1742. [Link]
-
da Silveira, L. P., & da Silva, J. G. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1243729. [Link]
-
Užu̅nienė, Ž., Čapkauskaitė, E., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Yoneda, S., & Kurganov, B. I. (1998). Mechanistic and kinetic studies of inhibition of enzymes. Journal of Pharmacological and Toxicological Methods, 39(4), 183–192. [Link]
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Majamaa, K., Hanauske-Abel, H. M., Günzler, V., & Kivirikko, K. I. (1984). Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors. The Journal of Biological Chemistry, 259(20), 12793–12797. [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition. Biophysical Chemistry Study Guide. [Link]
-
Raines, R. T. (2010). Prolyl 4-hydroxylase. Protein Science, 19(5), 944–952. [Link]
-
Shoulders, M. D., & Raines, R. T. (2011). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS Chemical Biology, 6(5), 415-419. [Link]
-
Sharma, K., & Sharma, K. K. (2015). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Current Neuropharmacology, 13(5), 625–635. [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
-
Guo, H., Lee, T., & Lee, J. (2009). Inhibition of prolyl hydroxylase protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity: model for the potential involvement of the hypoxia-inducible factor pathway in Parkinson disease. The Journal of Biological Chemistry, 284(42), 29065–29076. [Link]
-
LibreTexts Chemistry. (2023, September 4). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Inhibition. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
Engelking, L. R. (2015). Chapter 6. Enzyme Kinetics. In Textbook of Veterinary Physiological Chemistry. [Link]
Sources
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- 3. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
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- 11. researchgate.net [researchgate.net]
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- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for the Synthesis of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.
Introduction
The synthesis of this compound is typically achieved via a Claisen condensation reaction. This reaction forms a carbon-carbon bond between a ketone and an ester in the presence of a strong base, resulting in a β-keto ester or, in this case, a β,δ-dioxo ester.[1] The specific synthesis of this compound involves the condensation of 4-nitroacetophenone with a suitable methyl ester, such as dimethyl oxalate, using a strong base like sodium methoxide.
This guide will walk you through the reaction, potential pitfalls, and optimization strategies to ensure a successful synthesis.
Reaction Overview
The core of this synthesis is the crossed Claisen condensation, a versatile method for forming β-dicarbonyl compounds.[2] In this specific case, the enolate of 4-nitroacetophenone, formed by deprotonation with a strong base, acts as the nucleophile. This enolate then attacks the electrophilic carbonyl carbon of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of a methoxide leaving group yields the desired product.
Below is a diagram illustrating the overall reaction:
Caption: General scheme for the Claisen condensation synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Incomplete enolate formation: The base used may not be strong enough or may have degraded. | 1a. Use a fresh, strong base: Sodium methoxide or sodium hydride are effective choices. Ensure the base is stored under anhydrous conditions. 1b. Ensure anhydrous conditions: Any moisture will quench the strong base. Dry all glassware thoroughly and use anhydrous solvents. |
| 2. Reversible reaction: The Claisen condensation is a reversible reaction. The equilibrium may not favor the product.[1] | 2. Use a stoichiometric amount of base: The final deprotonation of the β-dicarbonyl product by the alkoxide base is what drives the reaction to completion. Using at least one full equivalent of base is crucial.[1] | |
| 3. Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions. | 3. Optimize reaction temperature: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature or gently heat to drive the reaction to completion. | |
| Presence of Unreacted 4-Nitroacetophenone | 1. Insufficient base: Not enough enolate was generated to react with the dimethyl oxalate. | 1. Increase the equivalents of base: A slight excess of the base (e.g., 1.1 equivalents) can help ensure complete deprotonation of the ketone. |
| 2. Short reaction time: The reaction may not have been allowed to proceed to completion. | 2. Increase reaction time: Monitor the reaction by Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed. | |
| Formation of a White Precipitate (Side Product) | 1. Self-condensation of dimethyl oxalate: Although less likely as it lacks alpha-protons, impurities could catalyze this. | 1. Use purified dimethyl oxalate: Ensure the purity of your starting materials. |
| 2. Saponification of the ester: If the workup is too basic and heated, the methyl ester can be hydrolyzed to the corresponding carboxylate. | 2. Careful workup: Acidify the reaction mixture slowly and at a low temperature during workup. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Unreacted starting materials or side products can act as impurities that inhibit crystallization. | 1. Purify the crude product: Column chromatography on silica gel is an effective method for purification. 2. Use appropriate crystallization solvents: Try a solvent system like methanol/water or ethyl acetate/hexanes. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Dark Reaction Color | 1. Side reactions involving the nitro group: The strongly electron-withdrawing nitro group can sometimes participate in side reactions under strongly basic conditions. | 1. Maintain a controlled temperature: Avoid excessive heating. 2. Degas solvents: Removing dissolved oxygen can sometimes minimize color formation. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
A1: Sodium methoxide (NaOMe) is a common and effective base for this Claisen condensation. It is typically used in a stoichiometric amount or slight excess. Sodium hydride (NaH) is another strong base that can be used and has the advantage of producing hydrogen gas, which bubbles out of the reaction, driving the initial deprotonation forward.
Q2: Why are anhydrous conditions so important?
A2: The strong bases used in the Claisen condensation, such as sodium methoxide and sodium hydride, react readily with water. Any moisture present in the reaction flask, solvents, or on the surface of the glassware will consume the base, preventing it from deprotonating the 4-nitroacetophenone to form the necessary enolate. This will lead to a significant decrease in yield.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials (4-nitroacetophenone and dimethyl oxalate) from the product. The reaction is complete when the spot corresponding to the 4-nitroacetophenone has disappeared.
Q4: My product is a dark, oily substance. How can I purify it?
A4: A dark, oily product often indicates the presence of impurities. The most effective way to purify the product is through column chromatography on silica gel. After chromatography, you can attempt to crystallize the purified product from a suitable solvent system to obtain a solid.
Q5: Can I use a different methyl ester instead of dimethyl oxalate?
A5: Dimethyl oxalate is ideal because it lacks alpha-protons and therefore cannot undergo self-condensation, which would lead to a mixture of products.[2] Using an ester without alpha-protons ensures that it can only act as the electrophile in the reaction.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on established principles of the Claisen condensation and adapted from procedures for similar compounds.
Materials:
-
4-Nitroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography and crystallization
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous methanol to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Base Addition: Carefully add sodium methoxide (1.1 equivalents) to the methanol and stir until it is completely dissolved. If using solid sodium methoxide, this will be an exothermic reaction.
-
Addition of Reactants: Dissolve 4-nitroacetophenone (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in a minimal amount of anhydrous THF or diethyl ether. Add this solution to the dropping funnel.
-
Reaction: Cool the sodium methoxide solution to 0 °C using an ice bath. Slowly add the solution of 4-nitroacetophenone and dimethyl oxalate dropwise over 30-60 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Crystallization: Recrystallize the purified product from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain pure this compound as a solid.
Caption: A streamlined workflow for the synthesis and purification.
Characterization
-
¹H NMR: Expect signals for the aromatic protons (two doublets in the range of 7.5-8.5 ppm), a singlet for the methylene protons between the two carbonyl groups, and a singlet for the methyl ester protons.
-
¹³C NMR: Expect signals for the four carbonyl carbons, the aromatic carbons (including the carbon attached to the nitro group at a downfield shift), the methylene carbon, and the methyl ester carbon.
-
IR Spectroscopy: Look for strong carbonyl stretching frequencies around 1680-1750 cm⁻¹, a characteristic C-O stretch for the ester, and strong symmetric and asymmetric stretches for the nitro group (around 1520 and 1350 cm⁻¹).
-
Melting Point: A sharp melting point range for the purified solid product is indicative of high purity.
Mechanistic Insight
The Claisen condensation proceeds through a series of equilibrium steps, with the final deprotonation of the product being the primary driving force.
Sources
Technical Support Center: A Researcher's Guide to Troubleshooting Dioxobutanoate Synthesis
Welcome to the Technical Support Center for Dioxobutanoate Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into navigating the common challenges encountered during the synthesis of this versatile class of compounds. As your virtual Senior Application Scientist, my goal is to move beyond mere procedural lists and delve into the causality behind experimental choices, empowering you to not only solve current issues but also to anticipate and prevent future synthetic hurdles.
The synthesis of dioxobutanoates, key intermediates in the production of various pharmaceuticals and fine chemicals, is predominantly achieved through two robust methodologies: the Claisen condensation and the acylation of enamines or enolates with diketene. While powerful, these reactions are not without their complexities. This guide is structured to address the most frequently encountered side reactions and experimental pitfalls in a direct question-and-answer format, offering both mechanistic explanations and actionable, validated protocols.
Section 1: Troubleshooting the Claisen Condensation Route
The crossed Claisen condensation, particularly between a ketone or an ester and diethyl oxalate, is a cornerstone for synthesizing a wide array of dioxobutanoates. However, the very nature of the reactive intermediates involved can lead to a number of undesired pathways.
FAQ 1: My reaction is producing a significant amount of self-condensation byproduct from my starting ketone/ester. How can I improve the selectivity for the desired dioxobutanoate?
Root Cause Analysis:
Self-condensation is a prevalent side reaction when the enolate of your starting ketone or ester, intended to react with the electrophilic diethyl oxalate, instead attacks another molecule of the unenolized starting material.[1] This is especially problematic when the rate of enolate formation is slow or when the concentration of the enolizable starting material is high.
Mitigation Strategies & Protocols:
To favor the desired crossed condensation, the key is to control the generation and subsequent reaction of the enolate.
Strategy 1: Slow Addition of the Enolizable Component
This is the most straightforward approach to minimize self-condensation. By adding the ketone or ester dropwise to a mixture of the base and diethyl oxalate, the concentration of the enolizable species is kept low at any given moment, thus statistically favoring its reaction with the more abundant diethyl oxalate.[1]
Protocol 1: Minimizing Self-Condensation via Slow Addition
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Charging: To the flask, add anhydrous solvent (e.g., ethanol for sodium ethoxide) and the base (e.g., sodium ethoxide, 1.1 equivalents). To the dropping funnel, add your enolizable ketone or ester (1.0 equivalent) dissolved in a minimal amount of the anhydrous solvent.
-
Reaction Initiation: Add diethyl oxalate (1.2 equivalents) to the stirred solution of the base.
-
Slow Addition: Begin the dropwise addition of the ketone/ester solution from the dropping funnel to the reaction mixture over a period of 1-2 hours. Maintain the reaction temperature as required for your specific substrate.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of starting material and formation of the desired product.
Strategy 2: Use of a Non-Enolizable Ester in Excess
When reacting two different esters, if one of them lacks α-hydrogens (e.g., ethyl benzoate, diethyl carbonate), it cannot form an enolate and undergo self-condensation.[2] By using this non-enolizable ester in excess, you can further shift the equilibrium towards the desired crossed product.
Data-Driven Decision Making:
| Parameter | Condition A (Prone to Self-Condensation) | Condition B (Optimized for Crossed Product) |
| Order of Addition | All reactants mixed at once | Slow addition of enolizable reactant |
| Stoichiometry | Equimolar reactants | Excess of non-enolizable electrophile (e.g., diethyl oxalate) |
| Expected Outcome | Mixture of desired product and self-condensation byproduct | Predominantly the desired dioxobutanoate |
Logical Workflow for Minimizing Self-Condensation
Caption: Decision tree for addressing self-condensation.
FAQ 2: I'm observing a mixture of ethyl and methyl esters in my final product. What is causing this transesterification and how can I prevent it?
Root Cause Analysis:
Transesterification occurs when the alkoxide base used does not match the alkyl group of the ester reactants.[3] For instance, using sodium methoxide with ethyl esters will lead to the formation of methyl esters alongside the desired ethyl ester products, complicating purification.
Prevention and Protocol:
The solution is straightforward: always use an alkoxide base that corresponds to the alkyl group of your ester.
Protocol 2: Preventing Transesterification
-
Base Selection: For ethyl esters (e.g., diethyl oxalate, ethyl acetate), exclusively use sodium ethoxide (NaOEt) or potassium ethoxide (KOEt). For methyl esters, use sodium methoxide (NaOMe) or potassium methoxide (KOMe).
-
Solvent Choice: The solvent should also match the alcohol corresponding to the ester and the base (e.g., absolute ethanol for ethyl esters and sodium ethoxide).
-
Commercial vs. In Situ Preparation: If preparing the alkoxide in situ from sodium metal and the corresponding alcohol, ensure the alcohol is anhydrous to prevent the formation of sodium hydroxide, which can cause saponification.
Analytical Detection of Transesterification:
-
GC-MS: Look for peaks with molecular ions corresponding to the expected product and its transesterified analogue (e.g., a difference of 14 mass units for a methyl/ethyl ester exchange).
-
¹H NMR: The presence of both ethyl (-OCH₂CH₃) and methyl (-OCH₃) signals in the ester region of the spectrum is a clear indicator of transesterification.
Section 2: Challenges in the Diketene-Based Synthesis of Dioxobutanoates
The reaction of diketene with an alcohol is an industrially important method for producing acetoacetate esters, which can be precursors to dioxobutanoates.[4] However, the high reactivity of diketene can lead to unwanted side reactions.
FAQ 3: My reaction with diketene is giving a low yield and a significant amount of a polymeric byproduct. What is happening and how can I improve the reaction?
Root Cause Analysis:
Diketene is prone to polymerization, especially in the presence of catalysts at elevated temperatures. It can also decompose to form acetone and other byproducts.[5] The key to a successful reaction is to control the reaction temperature and the rate of addition of diketene.
Optimization Protocol:
A continuous or semi-continuous process where diketene is added to the hot alcohol containing a catalyst is often preferred to maintain a low instantaneous concentration of diketene.
Protocol 3: Controlled Reaction of Diketene with Ethanol
-
Apparatus: Set up a reaction vessel with a reflux condenser, a dropping funnel, and a thermometer.
-
Initial Charge: Charge the vessel with absolute ethanol and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Heat the ethanol to its reflux temperature (around 78 °C).
-
Diketene Addition: Add diketene dropwise from the dropping funnel into the boiling ethanol. The exothermic reaction should maintain the reflux.
-
Temperature Control: Ensure the temperature does not exceed the boiling point of the desired ethyl acetoacetate to prevent decomposition.
-
Work-up: After the addition is complete, continue to reflux for a short period to ensure complete reaction. The product can then be purified by vacuum distillation.[5]
Reaction Control Diagram
Caption: Controlling diketene reactivity.
Section 3: Post-Synthesis Challenges: Product Instability and Purification
A successful reaction is only half the battle. The desired dioxobutanoate product itself can be susceptible to degradation, particularly during work-up and purification.
FAQ 4: I am losing a significant portion of my product during purification, and I suspect decarboxylation. How can I avoid this?
Root Cause Analysis:
Dioxobutanoates are β-keto esters, and the corresponding β-keto acids (formed upon hydrolysis of the ester) are highly prone to decarboxylation upon heating, leading to the loss of CO₂ and formation of a ketone.[6] This can be a major issue during distillation or any step involving elevated temperatures in the presence of acid or base.
Strategies for Stable Product Isolation:
Strategy 1: Mild Acidic Work-up
During the work-up, use a dilute, cold acid to neutralize the reaction mixture. This protonates the enolate of the β-keto ester without causing significant hydrolysis to the thermally unstable β-keto acid.
Strategy 2: Avoid High Temperatures During Purification
-
Vacuum Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point of the product, thereby minimizing thermal stress.[7]
-
Chromatography: For small-scale purifications, column chromatography on silica gel is an excellent alternative to distillation, as it is performed at room temperature.
Protocol 4: Work-up and Purification to Minimize Decarboxylation
-
Quenching: Cool the reaction mixture in an ice bath.
-
Acidification: Slowly add a pre-chilled, dilute solution of a weak acid (e.g., 1 M HCl or saturated ammonium chloride) with vigorous stirring until the pH is neutral to slightly acidic (pH 5-6).
-
Extraction: Promptly extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator at a low temperature (<40 °C).
-
Purification:
-
Vacuum Distillation: If the product is a liquid, purify by vacuum distillation using a short path distillation apparatus to minimize the time the product spends at high temperatures.
-
Recrystallization: If the product is a solid, recrystallize from a suitable solvent system at the lowest effective temperature.
-
Decarboxylation Pathway
Caption: The pathway of product loss via decarboxylation.
By understanding the underlying mechanisms of these common side reactions and implementing these targeted troubleshooting protocols, you can significantly improve the yield, purity, and reproducibility of your dioxobutanoate syntheses.
References
-
Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation? Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Real-time monitoring of the transesterification reaction in biodiesel production. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Retrieved January 21, 2026, from [Link]
-
Research and Reviews. (n.d.). A Study on Organic Synthesis via Ketene. Retrieved January 21, 2026, from [Link]
-
Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References. Retrieved January 21, 2026, from [Link]
-
YouTube. (2023). Crossed Claisen Condensation - EASY! Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved January 21, 2026, from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 21, 2026, from [Link]
-
University of Calgary. (n.d.). Crossed Claisen Condensations. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved January 21, 2026, from [Link]
-
YouTube. (2021). 21.6 Claisen Condensation Reactions | Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved January 21, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst.
-
Sciencemadness Discussion Board. (2016). Ethyl acetoacetate synthesis: some questions ! Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Esterification and transesterification reactions to produce esters. Retrieved January 21, 2026, from [Link]
-
MDPI. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (2024). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. Retrieved January 21, 2026, from [Link]
-
AQA. (n.d.). compared using 13C nmr spectroscopy. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Claisen condensation. Retrieved January 21, 2026, from [Link]
-
MDPI. (2021). NMR of Natural Products as Potential Drugs. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy in Drug and Natural Product Analysis. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved January 21, 2026, from [Link]
-
PDXScholar. (2022). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Trifluoroacetate Salts. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Trifluoroacetate Salts. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Trifluoroacetate Salts. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
-
YouTube. (2017). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. Retrieved January 21, 2026, from [Link]
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purification techniques for removing byproducts from Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Technical Support Center: Purification of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this target compound with high purity. As a β-ketoester, its purification is often complicated by the presence of structurally similar byproducts and the compound's inherent chemical properties. This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound, which is typically synthesized via a crossed Claisen condensation reaction.[1]
Q1: What are the most likely impurities in my crude reaction mixture?
A: The impurity profile is heavily dependent on the specific reaction conditions, but for a typical Claisen-type condensation, you should anticipate the following:
-
Unreacted Starting Materials: Primarily unreacted 4'-nitroacetophenone and the methyl ester of the acylating agent (e.g., dimethyl oxalate or methyl pyruvate).
-
Self-Condensation Byproducts: If one of the esters used has α-hydrogens, it can react with itself. While using a reactant like dimethyl oxalate (which lacks α-hydrogens) minimizes this, it's not always completely suppressed.[1][2]
-
Hydrolysis Products: If any water is present during the reaction or workup, both the starting esters and the final β-ketoester product can hydrolyze to their corresponding carboxylic acids.
-
Base-Related Impurities: Residual base (e.g., sodium ethoxide, sodium hydride) and its byproducts.
Q2: During my aqueous workup with sodium bicarbonate (NaHCO₃), I lost most of my product. What happened?
A: This is a classic issue when handling β-dicarbonyl compounds. The protons on the carbon between the two carbonyl groups (the α-carbon) are significantly acidic, with a pKa typically around 11.[3] While sodium bicarbonate (the conjugate acid of which, H₂CO₃, has a pKa of ~6.4) is usually not considered strong enough to deprotonate it completely, an equilibrium can be established, or a stronger base may have been used.
-
Causality: When deprotonated, your product forms a water-soluble enolate salt. This salt partitions into the aqueous layer during liquid-liquid extraction, and you inadvertently discard it. The reaction is driven to completion because the final deprotonation of the β-keto ester is often the thermodynamic driving force of the Claisen condensation.[4]
-
Solution: To recover your product, take the basic aqueous layer, cool it in an ice bath, and carefully re-acidify it with a dilute acid (e.g., 1M HCl) until it is acidic to pH paper (pH ~2-3). The protonated, neutral product should precipitate or can be extracted with a fresh portion of an organic solvent like ethyl acetate or dichloromethane.
Q3: I'm trying to purify my product using flash column chromatography on silica gel, but the compound is streaking badly on the TLC plate. How can I fix this?
A: Streaking on silica gel is a strong indicator of an undesired interaction between your compound and the stationary phase. Given the acidic nature of the α-protons in your β-ketoester, the slightly acidic nature of standard silica gel can cause partial deprotonation and strong, non-ideal binding.
-
Causality: The interaction leads to a poor equilibrium between the mobile and stationary phases, causing the compound to "drag" along the plate or column instead of moving as a tight band.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a weak acid, such as acetic acid, to your eluent. This keeps your compound fully protonated and minimizes its interaction with the silica surface.[5]
-
Use Deactivated Silica: You can deactivate the silica gel by preparing a slurry with your eluent containing 1-3% triethylamine, flushing the column with this mixture, and then running the separation. However, this is more common for purifying basic compounds. For your acidic compound, adding acid to the eluent is the preferred method.[5]
-
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
Troubleshooting Protocol:
-
Re-heat the Solution: Heat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to ensure you are not overly saturated.
-
Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature undisturbed over a longer period. Do not place it directly in an ice bath. Insulating the flask can help.[6]
-
Scratch/Seed: Once at room temperature, gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a pure crystal, add a tiny speck (a seed crystal) to initiate crystallization.[6]
-
Consider a Different Solvent System: If the problem persists, your chosen solvent may be unsuitable. Try a solvent with a lower boiling point or use a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).[7]
-
Purification Workflow & Protocols
The overall strategy involves an initial extractive workup followed by a high-resolution technique like chromatography or recrystallization.
Caption: General purification workflow for this compound.
Protocol 1: Flash Column Chromatography
This protocol is recommended when TLC analysis shows multiple byproducts that are close in polarity to the desired product.
1. Eluent Selection:
-
Start by developing a solvent system using TLC. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).
-
Aim for an Rf value of 0.25-0.35 for the target compound. This typically provides the best separation.[8]
-
If streaking is observed, add 0.5% acetic acid to the chosen eluent mixture.
2. Column Packing:
-
Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica weight to crude product weight).
-
Pack the column using the "slurry method": mix the silica gel with your initial, least polar eluent, pour it into the column, and use gentle air pressure to pack it evenly. Ensure there are no air bubbles or cracks.[9]
3. Sample Loading:
-
For best results, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the weight of your product), and evaporate the solvent until you have a free-flowing powder.[9]
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by TLC. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. A gradient is often more effective for separating complex mixtures.[10]
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This method is ideal if the crude product is a solid and is already reasonably pure (>80-90%).
1. Solvent Selection:
-
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[7]
-
Test small amounts of your crude product with various solvents. Common choices for moderately polar compounds like yours include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[11]
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Add the solvent in small portions near its boiling point.[6]
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Troubleshooting Decision Tree
Caption: Decision tree for common purification challenges.
Data Summary Tables
Table 1: Common Solvent Systems for Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Good general-purpose solvent for moderately polar compounds. |
| Isopropanol | Polar | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | Mid-Polar | 77 | Good for compounds with ester functionalities. Often used in a pair with hexanes.[11] |
| Acetone | Polar | 56 | Very strong solvent, low boiling point can be a disadvantage for creating a large temp gradient.[11] |
| Toluene | Non-Polar | 111 | Good for less polar compounds; high boiling point can lead to oiling out. |
| Ethyl Acetate / Hexanes | Variable | 69-77 | A powerful mixed-solvent system where polarity can be finely tuned.[11] |
Table 2: Common Eluent Systems for Flash Chromatography on Silica Gel
| System (v/v) | Polarity Range | Typical Applications |
| Hexanes / Ethyl Acetate | Low to Medium | The most common system for a wide range of compounds.[10] |
| Dichloromethane / Methanol | Medium to High | For more polar compounds. Note: Dichloromethane can slow down column flow.[5] |
| Hexanes / Acetone | Low to Medium | Acetone is a stronger polar component than ethyl acetate. |
| Toluene / Ethyl Acetate | Low to Medium | Offers different selectivity compared to aliphatic solvents like hexanes. |
References
-
Benetti, S., et al. (1997). Mastering β-Keto Esters. Chemical Reviews. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available from: [Link]
-
Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. Available from: [Link]
-
MDPI. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Available from: [Link]
-
Biotage. Successful flash chromatography. Available from: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Biotage. Real-time Fraction Purity Analysis in Reversed-phase Flash Chromatography. Available from: [Link]
-
Wilds Research Group, Concordia University. (2023). Flash Column Chromatography. YouTube. Available from: [Link]
-
Agilent Technologies. Streamline Purification of Organic Synthesis Mixture Byproducts with Chem Elut and Hydromatrix. Available from: [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Available from: [Link]
-
University of Calgary. The Claisen Condensation. Available from: [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available from: [Link]
-
Occidental College. Recrystallization. Available from: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Organic Chemistry Portal. Claisen Condensation. Available from: [Link]
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- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Navigating the Labyrinth of β-Keto Ester Workups
Welcome to the technical support center dedicated to addressing the nuanced challenges associated with the workup and purification of β-keto esters. As valuable synthetic intermediates, the successful isolation of these molecules is paramount. However, their inherent reactivity can often lead to frustratingly low yields and impure products. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with a comprehensive resource to troubleshoot and optimize your experimental outcomes. We will delve into the underlying chemical principles governing their stability and provide actionable, field-proven protocols to ensure the integrity of your target compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise when working with β-keto esters.
Q1: My β-keto ester seems to be decomposing during aqueous workup. What's happening?
This is a classic issue. The primary culprits are hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions.[1][2] The ester functionality can be cleaved to form a β-keto acid, which is often unstable and readily loses CO₂ upon gentle heating to yield a ketone.[3][4][5][6]
Q2: I'm observing the formation of starting materials during my workup after a Claisen condensation. Why is this occurring?
This phenomenon is likely due to a retro-Claisen condensation. This equilibrium-driven reaction is favored by the presence of a strong base. If the β-keto ester product is not protonated during the workup to quench the enolate, the reaction can reverse, leading to the cleavage of the newly formed carbon-carbon bond.
Q3: Can I use any alkoxide base for a Claisen condensation?
No, this can lead to transesterification as a significant side reaction.[2][7] To avoid this, it is crucial to use an alkoxide base that corresponds to the alcohol portion of your starting ester (e.g., sodium ethoxide for ethyl esters).[2]
Q4: My purification by column chromatography is giving poor recovery. What are the best practices?
β-keto esters can be sensitive to silica gel, which is slightly acidic. Prolonged exposure can lead to degradation. It is advisable to use a less acidic stationary phase, such as neutral alumina, or to deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Additionally, swift chromatography is recommended.
Troubleshooting Guides: A Deeper Dive
This section provides a more in-depth, problem-and-solution-oriented approach to common challenges.
Problem 1: Low Yield Attributed to Decarboxylation
Symptoms:
-
Formation of a ketone byproduct, often detected by GC-MS or ¹H NMR.
-
Gas evolution (CO₂) observed during workup, particularly upon acidification or heating.
Causality: The β-keto acid intermediate, formed via hydrolysis of the ester, readily undergoes decarboxylation through a six-membered cyclic transition state.[5] This process is often accelerated by even mild heat.[4][6]
Troubleshooting Workflow:
Caption: Decision workflow for minimizing decarboxylation.
Detailed Protocol: Gentle Acidic Workup
-
Cooling is Critical: Before quenching, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the base. Avoid strong acids like concentrated HCl or H₂SO₄, as they can aggressively promote hydrolysis and subsequent decarboxylation.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 30-40 °C.
Problem 2: Product Loss via Retro-Claisen Condensation
Symptoms:
-
Significant amounts of starting ester(s) are recovered after the reaction.
-
The yield of the β-keto ester is substantially lower than expected, even with full consumption of the limiting reagent.
Causality: The Claisen condensation is a reversible reaction.[2] The equilibrium is typically driven to the product side by the deprotonation of the newly formed β-keto ester, which is more acidic (pKa ≈ 11-13) than the starting ester (pKa ≈ 25).[2][8] If a stoichiometric amount of a strong base is not used, or if the enolate of the product is not effectively quenched during workup, the equilibrium can shift back towards the starting materials.
Mechanism of Retro-Claisen Condensation:
Caption: Key steps in the retro-Claisen condensation pathway.
Preventative Measures:
-
Stoichiometric Base: Always use at least one full equivalent of a strong base (e.g., NaH, NaOEt, LDA) to ensure complete deprotonation of the product and drive the reaction to completion.[2]
-
Effective Quenching: As outlined in the protocol for minimizing decarboxylation, a prompt and cold acidic quench is essential to protonate the product enolate and prevent the reverse reaction.
| Parameter | Recommendation for Stability | Rationale |
| Workup pH | Mildly acidic (pH 5-6) | Avoids both strong acid-catalyzed hydrolysis and base-catalyzed retro-Claisen. |
| Temperature | 0-25 °C | Minimizes thermal decomposition and decarboxylation. |
| Purification | Swift column chromatography on neutral support or distillation under reduced pressure. | Reduces contact time with potentially acidic surfaces and avoids high temperatures. |
Table 1. Recommended Workup and Purification Parameters for β-Keto Esters.
Experimental Protocols
Standard Protocol for Aqueous Workup of a Claisen Condensation
This protocol is designed for the workup of a typical Claisen condensation reaction where sodium ethoxide (NaOEt) in ethanol (EtOH) is used as the base.
-
Cooling: After the reaction is deemed complete by TLC or other monitoring, cool the reaction flask to 0 °C in an ice-water bath.
-
Solvent Removal (Optional but Recommended): If the reaction was performed in a low-boiling solvent like ethanol, it is often beneficial to remove the bulk of the solvent under reduced pressure. This minimizes the volume of the subsequent aqueous extraction. Keep the temperature low during this process.
-
Quenching: To the cooled residue, slowly add a pre-chilled (0 °C) 1 M solution of a weak acid, such as ammonium chloride (NH₄Cl), until the pH of the aqueous layer is between 5 and 6. Monitor the pH using pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a ~100 mL aqueous volume).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Deionized water (1 x 50 mL)
-
Saturated aqueous NaCl solution (brine, 1 x 50 mL)
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator with a bath temperature below 40 °C.
-
Purification: The crude product can then be purified by vacuum distillation or flash column chromatography.
Protocol for Purification by Flash Column Chromatography
-
Stationary Phase Selection: For sensitive β-keto esters, consider using neutral alumina or deactivating silica gel. To deactivate silica gel, prepare a slurry of the silica in the starting eluent and add 1-2% (v/v) of triethylamine.
-
Eluent System: A non-polar/polar solvent system such as hexane/ethyl acetate or petroleum ether/diethyl ether is typically effective.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Run the column as quickly as possible while maintaining good separation to minimize the residence time of the compound on the stationary phase.
-
Fraction Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Remove the eluent from the pure fractions under reduced pressure, again keeping the temperature low.
By understanding the inherent instabilities of β-keto esters and implementing these carefully considered workup and purification strategies, you can significantly improve the yield and purity of your target compounds, paving the way for more successful and efficient research and development endeavors.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. 2021. Available from: [Link]
-
MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. 2023. Available from: [Link]
-
YouTube. carbonyl alkylations with the Claisen condensation. 2019. Available from: [Link]
-
Wikipedia. Claisen condensation. Available from: [Link]
-
ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. 2021. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
ResearchGate. (PDF) Mastering β-keto esters. 2021. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. 2022. Available from: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. 2021. Available from: [Link]
-
PubMed Central. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. 2022. Available from: [Link]
-
Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. 2014. Available from: [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Ensuring Stability of Nitrophenyl Compounds in Enzymatic Assays
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the degradation of nitrophenyl compounds in your enzymatic assays. By understanding the factors that contribute to substrate and product instability, you can enhance the accuracy, reproducibility, and reliability of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability and handling of nitrophenyl-based substrates and the p-nitrophenol (pNP) product.
Q1: My blank (no enzyme) wells show a high background signal. What is causing this?
A1: A high background signal in your blank wells is typically due to the non-enzymatic hydrolysis of the nitrophenyl substrate.[1][2][3] This spontaneous breakdown of the substrate releases p-nitrophenol, the colored product you are measuring. Several factors can exacerbate this issue:
-
pH: Alkaline conditions significantly promote the hydrolysis of nitrophenyl esters.[4][5] Many enzymatic assays for phosphatases are performed at an alkaline pH to ensure the p-nitrophenolate ion is formed for colorimetric detection, creating a trade-off between optimal enzyme activity, product detection, and substrate stability.[6][7]
-
Temperature: Higher incubation temperatures accelerate the rate of non-enzymatic hydrolysis.[2][8]
-
Buffer Composition: Certain buffer components can catalyze substrate breakdown. It's crucial to use high-purity reagents for buffer preparation.
-
Substrate Quality: The purity and age of your nitrophenyl substrate can affect its stability. Impurities or degradation over time can lead to higher background levels.
Q2: My p-nitrophenol standard curve is not linear or reproducible. What are the possible reasons?
A2: An unreliable p-nitrophenol standard curve can undermine the accuracy of your entire experiment. Common causes include:
-
pH of the Final Solution: The yellow color of p-nitrophenol is pH-dependent.[6] The p-nitrophenolate anion, which is yellow and absorbs at 405-410 nm, is the predominant species at alkaline pH (above its pKa of ~7.1).[6][9] If the pH of your standards is not consistently and sufficiently alkaline, the color development will be incomplete and variable.[6][10]
-
Incomplete Dissolution: Ensure your p-nitrophenol stock solution is fully dissolved before preparing your standards.
-
Pipetting Errors: Inaccurate pipetting when preparing the dilution series is a frequent source of error.[11]
-
Degraded Standard: The p-nitrophenol standard itself may have degraded due to improper storage.[11] It should be protected from light and stored as recommended by the manufacturer.
Q3: How should I properly store my nitrophenyl substrates and p-nitrophenol standards?
A3: Proper storage is critical for maintaining the integrity of these compounds:
-
Nitrophenyl Substrates (e.g., pNPP): These are often supplied as lyophilized powders or tablets and should be stored at -20°C in a desiccated, dark environment.[12][13][14] Once reconstituted into a solution, it is best to prepare it fresh for each experiment. If short-term storage is necessary, aliquot and freeze at -20°C, and protect from light. Avoid repeated freeze-thaw cycles.[15]
-
p-Nitrophenol (pNP) Standard: Solid pNP should be stored in a cool, dark, and dry place. pNP stock solutions should also be stored at -20°C, protected from light.[16]
Q4: Can light affect my assay?
A4: Yes, both nitrophenyl substrates and the p-nitrophenol product can be light-sensitive.[9][14] Specifically, 4-nitrophenol can gradually turn red upon exposure to sunlight.[6] It is best practice to protect your substrate solutions, standards, and reaction plates from direct light during preparation and incubation to prevent photodegradation.[14]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during enzymatic assays with nitrophenyl compounds.
Issue 1: High and Variable Background Absorbance
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Non-Enzymatic Hydrolysis | 1. Run a substrate-only control (buffer + substrate) at your assay conditions to quantify the rate of spontaneous hydrolysis.[1] 2. Lower the incubation temperature if your enzyme is sufficiently active at a lower temperature. 3. Optimize the pH to the lowest value that still provides adequate enzyme activity and pNP color development. 4. Reduce the incubation time. | Spontaneous hydrolysis of the ester or phosphate bond is a known issue, accelerated by high pH and temperature.[2][4] Quantifying this rate allows for accurate subtraction from your enzymatic rate. |
| Contaminated Reagents | 1. Prepare fresh buffers using high-purity water and reagents. 2. Test a new batch of substrate. | Contaminants in buffers or degraded substrate can contribute to the background signal. |
| Light Exposure | 1. Cover the microplate with an opaque lid or foil during incubation. 2. Prepare substrate solutions in amber vials or wrap containers in foil. | Nitrophenyl compounds can be light sensitive, and exposure to light can cause degradation, leading to an increased background signal.[14] |
Issue 2: Inconsistent or Low Enzyme Activity
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Sub-optimal pH | 1. Perform a pH titration curve for your enzyme to determine its optimal pH for activity.[5] 2. Ensure your buffer has sufficient buffering capacity to maintain the pH throughout the reaction. | Enzyme activity is highly dependent on pH, which affects the ionization state of amino acid residues in the active site.[17] |
| Substrate Concentration | 1. Run a substrate titration curve to determine the Km and ensure your assay is performed at a saturating substrate concentration. 2. Be aware of potential substrate inhibition at very high concentrations.[18] | The reaction rate is dependent on the substrate concentration. Working well above the Km ensures the rate is proportional to the enzyme concentration. |
| Improper Product Detection | 1. Ensure a stop solution (e.g., NaOH) is added to raise the pH to >10 before reading the absorbance.[10][13][15] | The p-nitrophenol product is only fully ionized and intensely yellow at an alkaline pH.[6] Incomplete ionization leads to an underestimation of activity. |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a p-Nitrophenol (pNP) Standard Curve
This protocol ensures the accurate quantification of the product of your enzymatic reaction.
-
Prepare a 10 mM pNP Stock Solution: Dissolve 139.1 mg of p-nitrophenol in 100 mL of your assay buffer. Store this stock solution at -20°C, protected from light.[16]
-
Prepare a 1 mM Working Solution: Dilute the 10 mM stock solution 1:10 in your assay buffer.
-
Create a Dilution Series: Prepare a series of standards ranging from 0 to 100 µM (or a range appropriate for your assay) by diluting the 1 mM working solution in your assay buffer.
-
Develop Color: In your microplate, add a volume of each standard equal to your sample volume. Then, add the same volume of stop solution (e.g., 0.1 M NaOH) to each well as you would to your experimental samples. This ensures the pH is consistent across standards and samples for accurate colorimetric measurement.
-
Measure Absorbance: Read the absorbance at 405 nm.
-
Plot the Curve: Plot absorbance versus the concentration of pNP (in µmol/mL or similar units) and perform a linear regression. The slope of this line is your extinction coefficient under these specific assay conditions.
Protocol 2: Monitoring and Correcting for Non-Enzymatic Substrate Hydrolysis
This control is essential for accurate determination of enzyme kinetics.
-
Prepare Reaction Wells: In a microplate, prepare your experimental wells with buffer, substrate, and enzyme.
-
Prepare Substrate Blank Wells: In parallel, prepare a set of wells containing the same buffer and substrate concentrations but substitute the enzyme solution with an equal volume of buffer.[1]
-
Incubate: Incubate the plate under your standard assay conditions (temperature, time).
-
Measure Absorbance: Stop the reaction and/or measure the absorbance at the same time points for both experimental and blank wells.
-
Calculate Corrected Rate: For each time point, subtract the average absorbance of the substrate blank wells from the absorbance of your experimental wells. The rate of your enzymatic reaction should be calculated from this corrected data.
Section 4: Visual Guides
Diagram 1: Workflow for Troubleshooting High Background Signal
Caption: A decision tree for troubleshooting high background signals.
Diagram 2: Chemical Reaction and pH Effect on p-Nitrophenol
Caption: The enzymatic reaction and the effect of pH on the pNP product.
References
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). Journal of Biological Chemistry. [Link]
-
The non-enzymatic hydrolysis of p-nitrophenyl phosphate. (n.d.). ResearchGate. [Link]
-
p-Nitrophenyl Phosphate Substrate (pNPP). (n.d.). Euromedex. [Link]
-
4-Nitrophenol. (n.d.). Wikipedia. [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021). Semantic Scholar. [Link]
-
Non-Enzymatic Hydrolysis of Para Nitro Phenyl Phosphate in Cationic and Neutral Micellar Media. (n.d.). African Journal of Biomedical Research. [Link]
-
p-Nitrophenyl Phosphate Substrate (pNPP). (n.d.). Medicago AB. [Link]
-
Application of p-nitrophenol (NP) enzyme assays in degraded tropical soils. (2004). Soil Biology and Biochemistry. [Link]
-
para-Nitrophenylphosphate. (n.d.). Wikipedia. [Link]
-
Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. (2011). PLoS ONE. [Link]
-
What are the storing and work principles of pNPG (4-Nitrophenyl β-D-glucopyranoside )?. (2014). ResearchGate. [Link]
-
Effect of Buffer pH on Soil Phosphomonoesterase Activity in Vertisols of Andhra Pradesh, India. (2019). International Journal of Current Microbiology and Applied Sciences. [Link]
-
P-nitrophenyl phosphate for both acid and alkaline phosphatase assay?. (2021). ResearchGate. [Link]
-
Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (2020). Molecules. [Link]
-
Can someone help with a method for preparing P-Nitrophenol standard curve?. (2016). ResearchGate. [Link]
-
How can I eliminate turbidity in a solution that contains reaction buffer with p-nitrophenyl palmitate (pNPP)?. (2018). ResearchGate. [Link]
-
The effect of buffer pH on enzyme activity. (2024). ResearchGate. [Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. (2016). Applied and Environmental Microbiology. [Link]
-
Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. (2007). Journal of Fluorescence. [Link]
-
The Effect of Buffers on Protein Conformational Stability. (2007). Pharmaceutical Technology. [Link]
-
Assays with p-Nitrophenyl linked Substrates. (1994). Center for Dead Plant Studies. [Link]
-
Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. (2023). Molecules. [Link]
-
Visible Light-driven Photoelectrochemical Determination of p-Nitrophenol Based on CdSe Quantum Dots and DNA Composite Film Modified Electrode. (2015). Analytical Sciences. [Link]
-
Labs 9 and 10. (n.d.). Course Hero. [Link]
-
p-Nitrophenyl Butyrate Assay Motivation. (n.d.). iGEM. [Link]
-
Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. (2020). ResearchGate. [Link]
-
Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. (2015). Journal of Pharmacological and Toxicological Methods. [Link]
-
Standard curve for p-nitro phenol. (n.d.). ResearchGate. [Link]
-
ELISA troubleshooting tips – Poor standard curve. (n.d.). American Research Products Blog. [Link]
Sources
- 1. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijcmas.com [ijcmas.com]
- 6. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. uvm.edu [uvm.edu]
- 11. arp1.com [arp1.com]
- 12. shopresearch.euromedex.com [shopresearch.euromedex.com]
- 13. Frontpage - Medicagogroup [medicagogroup.com]
- 14. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
improving the solubility of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate for in vitro assays
Technical Support Center: Solubilizing Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
This technical guide provides in-depth troubleshooting and methodologies for researchers, scientists, and drug development professionals encountering solubility challenges with this compound (M4NPDB) in in vitro assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure compound integrity and generate reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: My M4NPDB precipitated immediately when I added my DMSO stock to my aqueous assay buffer. What happened and what's the first thing I should try?
A1: This is a classic case of "solvent shock" or "antisolvent precipitation." M4NPDB is likely highly soluble in 100% Dimethyl Sulfoxide (DMSO) but poorly soluble in aqueous solutions. The rapid shift from a favorable organic solvent to an unfavorable aqueous environment causes the compound to crash out of solution.[1] The first and simplest troubleshooting step is to implement a step-wise or serial dilution strategy and ensure vigorous mixing. Instead of a single large dilution, add the stock solution to the buffer dropwise while vortexing or stirring to allow for gradual solvent mixing and prevent localized oversaturation.[2][3]
Q2: What is the best organic solvent to prepare a stock solution of M4NPDB?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing high-concentration stock solutions of hydrophobic compounds like M4NPDB.[4] Its strong solubilizing power for a wide range of organic molecules makes it ideal. However, other solvents like ethanol, N,N-dimethylformamide (DMF), or acetone can also be considered.[4] The choice may depend on the specific tolerance of your assay system (e.g., some enzymes are sensitive to certain solvents).[5]
Q3: How can I minimize solvent-induced toxicity or interference in my cell-based or enzyme assay?
A3: This is a critical consideration. The final concentration of the organic solvent in the assay must be kept below a level that impacts the biological system.
-
For cell-based assays: Most cell lines can tolerate a final DMSO concentration of 0.5%, with some tolerating up to 1%.[6] However, sensitive primary cells may show toxicity at concentrations as low as 0.1% or even 0.05%, especially with longer exposure times.[7]
-
For enzyme assays: Solvent can directly impact enzyme structure and activity.[5] While some enzymes show enhanced activity in the presence of low DMSO concentrations, others can be inhibited.[8][9]
It is essential to run a vehicle control experiment. This involves testing a range of solvent concentrations (without your compound) to determine the highest concentration that does not significantly affect your assay's endpoint (e.g., cell viability, enzyme kinetics).[2]
Q4: I'm still seeing precipitation even with slow dilution. What other strategies can I use?
A4: If optimizing the dilution process isn't enough, you should consider using solubilizing excipients. Cyclodextrins , such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective.[10][11] These molecules have a hydrophobic inner cavity that can encapsulate M4NPDB, while their hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[12][13] Other options include non-ionic surfactants like Tween® 80 or co-solvents such as polyethylene glycol (PEG).[14]
Troubleshooting Guide: From Stock to Final Assay
Problem 1: Preparing a Stable, High-Concentration Stock Solution
Symptoms:
-
The M4NPDB powder does not fully dissolve in the initial solvent.
-
The stock solution appears cloudy or contains visible particulates.
-
Crystals form in the stock solution during storage (especially at 4°C or -20°C).
Causality & Solution Workflow:
The primary cause is selecting a solvent in which the compound has limited solubility or preparing a solution that is supersaturated.
-
Confirm Solvent Choice: Start with high-purity, anhydrous DMSO. Ensure it has been stored properly to prevent water absorption, which can reduce its solubilizing power.
-
Use Physical Dissolution Aids:
-
Vortexing: Mix vigorously for 1-2 minutes.
-
Sonication: Use a bath sonicator for 5-10 minutes to break up small aggregates.
-
Gentle Warming: Briefly warm the solution to 37°C. Be cautious, as heat can degrade some compounds.
-
-
Determine Maximum Practical Concentration: If the compound still won't dissolve, you may be exceeding its solubility limit. Prepare a lower concentration stock. It's better to have a slightly lower, but fully dissolved, stock concentration than an inaccurate, partially-dissolved one.[14]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation. Use vials with tight-sealing caps to prevent solvent evaporation.[15]
Problem 2: Compound Precipitation Upon Dilution into Aqueous Buffer
Symptoms:
-
The buffer turns cloudy or opalescent immediately upon adding the M4NPDB stock.
-
A visible precipitate forms over a short period (minutes to hours) after dilution.
Causality & Solution Workflow:
This is the most common hurdle. The aqueous buffer is an "antisolvent" for the DMSO-solubilized compound. The key is to manage the transition from a high-DMSO environment to a high-water environment.
Caption: Decision tree for addressing M4NPDB precipitation.
Detailed Experimental Protocols
Protocol 1: Preparation of M4NPDB Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution.
Materials:
-
This compound (M4NPDB) powder
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or bath sonicator
Procedure:
-
Calculation: Determine the mass of M4NPDB needed to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Use a reliable online calculator or the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[16]
-
Weighing: Accurately weigh the calculated mass of M4NPDB powder using an analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the powder.
-
Mixing: Cap the vial tightly and vortex vigorously. If necessary, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.[3] Visually inspect against a dark background to ensure no particulates remain.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in properly labeled, tightly sealed vials. Store at -20°C or -80°C, protected from light.[17]
Protocol 2: Step-Wise Dilution into Aqueous Assay Buffer
This method minimizes "solvent shock" by gradually introducing the compound to the aqueous environment.
Caption: Workflow for preparing the final assay solution.
Procedure:
-
Prepare Intermediate Diluent: Create a diluent solution that is a mix of your solvent and assay buffer (e.g., a 1:1 mixture of DMSO and your final assay buffer).
-
Create Intermediate Stock: Dilute your high-concentration primary stock into this intermediate diluent. For example, dilute a 20 mM stock 1:20 into the 50:50 DMSO:buffer mix to get a 1 mM intermediate stock in 55% DMSO.
-
Final Dilution: Add the intermediate stock dropwise to the final volume of your assay buffer while the buffer is being vigorously vortexed or stirred. This final dilution step should bring the organic solvent concentration to your desired non-toxic level (e.g., <0.5%).
Protocol 3: Using Cyclodextrins for Enhanced Solubility
Cyclodextrins are powerful tools for solubilizing hydrophobic compounds.[18]
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
M4NPDB stock solution in DMSO or ethanol
-
Aqueous assay buffer
Procedure:
-
Prepare Cyclodextrin Buffer: Dissolve HP-β-CD directly into your final assay buffer. A common starting concentration is 1-5% (w/v). Stir until fully dissolved. You may need to create a concentrated stock of HP-β-CD in water first.
-
Add Compound: Slowly add the M4NPDB stock solution (e.g., in DMSO) to the cyclodextrin-containing buffer while vortexing. The cyclodextrin will form an inclusion complex with the M4NPDB, keeping it in solution.[10][12]
-
Equilibration: Allow the solution to mix for 15-30 minutes to ensure complete complexation.
-
Important Control: Always run a parallel control with the cyclodextrin-containing buffer alone (the "vehicle") to ensure the cyclodextrin itself does not interfere with your assay.
Data Summary Tables
Table 1: Properties and Assay Considerations for Common Solvents
| Solvent | Polarity | Volatility | Typical Final Conc. (Cell-based) | Notes |
| DMSO | High | Low | < 0.5%[6] | Can affect cell differentiation and enzyme activity.[5][19] Gold standard for initial screening. |
| Ethanol | High | High | < 1% | Can evaporate from plates, changing concentration. Can affect enzyme activity.[5] |
| Methanol | High | High | Not Recommended | Generally more toxic to cells than ethanol. |
| DMF | High | Low | < 0.1% | Higher toxicity profile than DMSO. |
Table 2: Recommended Starting Concentrations for Solubilizing Agents
| Agent | Type | Starting Conc. | Mechanism of Action | Key Consideration |
| HP-β-CD | Cyclodextrin | 1-5% (w/v) | Forms inclusion complex, encapsulating the hydrophobic drug.[13] | Can sometimes extract cholesterol from cell membranes at high concentrations. |
| Tween® 80 | Surfactant | 0.01-0.1% (v/v) | Forms micelles that entrap the compound. | Can interfere with assays involving membranes or protein-protein interactions. |
| PEG 300/400 | Co-solvent | 1-10% (v/v) | Increases the overall polarity of the solvent mixture. | Can affect protein stability and enzyme kinetics.[4] |
References
- Gould, S. & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (n.d.).
- Tiwari, G., Tiwari, R., & Rai, A. K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Gould, S. & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Arun, R. S., et al. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review - GPSR.
- (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
- (n.d.). Best Practices For Stock Solutions. FasterCapital.
- (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf Portugal.
- (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio.
- Liu, Y., et al. (n.d.). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI.
- (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- (2016). What the concentration of DMSO you use in cell culture assays?.
- (n.d.). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays. Benchchem.
- (2023). DMSO usage in cell culture. LifeTein peptide.
- El-Hafny, H. A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
- Kyriakis, E., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central.
- (n.d.). Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions. Benchchem.
- Jerrentrup, S., et al. (n.d.).
- (2021). Lab Skills: Preparing Stock Solutions. YouTube.
- Lee, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central.
- (2015). How can I dissolve hydrophobic compounds in DMEM media?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lifetein.com [lifetein.com]
- 7. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. researchgate.net [researchgate.net]
- 15. phytotechlab.com [phytotechlab.com]
- 16. youtube.com [youtube.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. gpsrjournal.com [gpsrjournal.com]
- 19. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
Technical Support Center: Preventing Unwanted Hydrolysis of Methyl Esters in Aqueous Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on a common yet critical challenge: preventing the unwanted hydrolysis of methyl esters in aqueous media. This resource is designed to move beyond simple procedural lists, offering a deep dive into the causality behind experimental choices to ensure the integrity and success of your work.
Introduction: The Challenge of Methyl Ester Stability
Methyl esters are ubiquitous in organic chemistry and pharmaceutical sciences, serving as key intermediates, protecting groups, and active pharmaceutical ingredients (APIs).[1] However, their susceptibility to hydrolysis in aqueous environments presents a significant hurdle.[2][3] This reaction, where the ester bond is cleaved by water to form a carboxylic acid and methanol, can compromise product purity, reduce therapeutic efficacy, and generate unwanted impurities.[2][3] Understanding and controlling this process is paramount for reproducible and reliable experimental outcomes.
This guide will equip you with the knowledge to diagnose, troubleshoot, and proactively prevent methyl ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is methyl ester hydrolysis and why is it a concern?
A1: Methyl ester hydrolysis is a chemical reaction in which a methyl ester reacts with water to break the ester bond, yielding a carboxylic acid and methanol.[2][4] This is a significant concern in research and drug development for several reasons:
-
Loss of Active Compound: If the methyl ester is the active pharmaceutical ingredient, its hydrolysis leads to a decrease in potency.
-
Formation of Impurities: The resulting carboxylic acid and methanol are considered impurities that can affect the safety and stability of the final product.
-
Alteration of Physicochemical Properties: The conversion of an ester to a carboxylic acid can dramatically change properties like solubility, which can impact formulation and bioavailability.
Q2: What are the primary factors that influence the rate of methyl ester hydrolysis?
A2: The rate of methyl ester hydrolysis is primarily influenced by three key factors: pH, temperature, and the presence of catalysts.
-
pH: Hydrolysis can be catalyzed by both acids and bases.[4][5] The reaction is generally slowest at a slightly acidic pH (around 3-5). Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly.[6][7]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7] Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly.[6][7]
-
Catalysts: Besides protons (H+) and hydroxide ions (OH-), other species can catalyze ester hydrolysis. These include certain metal ions and enzymes (esterases).
Q3: How can I monitor the extent of hydrolysis in my sample?
A3: Several analytical techniques can be employed to monitor the degradation of your methyl ester and the formation of the corresponding carboxylic acid. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.[8] By developing a stability-indicating HPLC method, you can separate the intact methyl ester from its hydrolysis product and quantify the amounts of each over time. Other techniques like Gas Chromatography (GC) after derivatization of the fatty acids, and Nuclear Magnetic Resonance (NMR) spectroscopy can also be valuable.[9][10]
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on scientific principles.
Scenario 1: Rapid degradation of my methyl ester compound observed in a neutral aqueous buffer (pH 7.4).
Problem Analysis: While pH 7.4 is considered neutral, it is on the slightly basic side where base-catalyzed hydrolysis can be significant, especially for sensitive esters.[7]
Solutions:
-
pH Adjustment: The most effective strategy is to adjust the pH of your aqueous medium. Aim for a pH range of 3-5, where the rate of hydrolysis for many esters is at its minimum.[2] Use appropriate buffer systems (e.g., acetate, citrate) to maintain this pH.
-
Lowering Temperature: If the experimental conditions allow, reducing the temperature will significantly slow down the hydrolysis rate.[7] Consider performing your experiments at refrigerated temperatures (2-8 °C) or on ice.
-
Use of Co-solvents: Introducing a non-aqueous, water-miscible co-solvent like ethanol, isopropanol, or acetonitrile can reduce the concentration of water and thereby slow the hydrolysis rate.[11] However, ensure the co-solvent does not negatively impact your experiment or the solubility of your compound.
Scenario 2: My methyl ester is stable at low pH, but my downstream application requires a neutral pH.
Problem Analysis: This is a common challenge where the conditions required for stability conflict with the conditions needed for biological or analytical assays.
Solutions:
-
Pro-drug Approach (for drug development): If applicable, consider if a more sterically hindered ester (e.g., ethyl, propyl) could be used. These are often more resistant to hydrolysis.
-
Formulation Strategies: For drug delivery applications, encapsulation of the methyl ester in liposomes, nanoparticles, or cyclodextrins can protect it from the aqueous environment until it reaches its target.[12]
-
Just-in-Time Preparation: Prepare the aqueous solution of your methyl ester immediately before use. Minimize the time the compound spends in the unfavorable pH environment.
-
Lyophilization: If the compound is intended for storage, lyophilizing (freeze-drying) it from a suitable solvent system can remove water and enhance long-term stability. The lyophilized powder can then be reconstituted in the aqueous medium just prior to the experiment.
Scenario 3: I suspect enzymatic degradation of my methyl ester in a biological matrix (e.g., plasma, cell culture media).
Problem Analysis: Biological fluids contain esterase enzymes that can rapidly catalyze the hydrolysis of esters. This is a common metabolic pathway.
Solutions:
-
Esterase Inhibitors: Incorporate a broad-spectrum esterase inhibitor, such as sodium fluoride or diisopropyl fluorophosphate (DFP), into your biological matrix. Caution: These inhibitors are often toxic and must be used with appropriate safety precautions and consideration for their potential effects on your experimental system.
-
Heat Inactivation of Enzymes: Heating the biological matrix (e.g., plasma at 56°C for 30 minutes) can denature and inactivate many enzymes, including esterases. However, this may also affect other components of the matrix.
-
Use of Purified Systems: Whenever possible, use purified enzyme systems or simplified buffers instead of complex biological matrices to minimize enzymatic activity.
Experimental Protocols
Protocol 1: pH-Rate Profile Study to Determine Optimal pH for Stability
This experiment will help you identify the pH at which your methyl ester is most stable.
Materials:
-
Your methyl ester compound
-
A series of buffers covering a pH range (e.g., pH 2, 4, 6, 7.4, 9)
-
HPLC system with a suitable column and mobile phase
-
Constant temperature incubator or water bath
Procedure:
-
Prepare stock solutions of your methyl ester in a suitable organic solvent (e.g., acetonitrile or methanol).
-
In separate vials, dilute the stock solution into each of the different pH buffers to a final known concentration.
-
Immediately after preparation (t=0), take an aliquot from each vial and analyze it by HPLC to determine the initial concentration of the methyl ester.
-
Incubate all vials at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial and analyze by HPLC.
-
Plot the percentage of the remaining methyl ester against time for each pH.
-
The pH at which the degradation rate is slowest is the optimal pH for the stability of your compound.
Protocol 2: Monitoring Hydrolysis via Titrimetry
This is a classic method to follow the progress of acid-catalyzed hydrolysis.
Materials:
-
Methyl ester (e.g., methyl acetate)
-
Standardized hydrochloric acid (e.g., 0.5 M)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice-cold water
-
Pipettes, burette, conical flasks
-
Stopwatch
Procedure:
-
Pipette a known volume of the standard HCl into a conical flask.
-
Add a known volume of the methyl ester to the acid and immediately start the stopwatch.
-
At time zero, and at regular intervals thereafter, pipette a small, known volume of the reaction mixture into a flask containing ice-cold water (to quench the reaction).
-
Add a few drops of phenolphthalein and titrate the solution with the standard NaOH solution to a faint pink endpoint.
-
The amount of NaOH consumed is proportional to the amount of carboxylic acid formed.
-
By plotting the concentration of the carboxylic acid versus time, the reaction rate can be determined.
Data Presentation
Table 1: Hypothetical pH-Rate Profile Data for a Novel Methyl Ester
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Remaining |
| 2.0 | 100.0 | 95.2 | 95.2% |
| 4.0 | 100.0 | 98.8 | 98.8% |
| 6.0 | 100.0 | 92.1 | 92.1% |
| 7.4 | 100.0 | 75.4 | 75.4% |
| 9.0 | 100.0 | 45.6 | 45.6% |
This data clearly indicates that the optimal stability for this hypothetical compound is around pH 4.0.
Visualizing the Mechanisms and Troubleshooting Logic
Diagram 1: Key Factors Influencing Methyl Ester Hydrolysis
Caption: Factors accelerating the hydrolysis of methyl esters.
Diagram 2: Troubleshooting Workflow for Methyl Ester Instability
Sources
- 1. Methyl Esters [organic-chemistry.org]
- 2. carbodiimide.com [carbodiimide.com]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fatty acid analysis using methyl esters [stenutz.eu]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Welcome to the technical support center for the analysis of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into detecting and quantifying impurities. Our goal is to move beyond simple protocols and explain the causal relationships behind analytical choices, ensuring your methods are robust, reliable, and scientifically sound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical challenges associated with this compound.
Q1: What are the most probable process-related impurities I should expect?
A1: While a definitive list depends on the specific synthetic route, impurities in related ketoester syntheses often include:
-
Unreacted Starting Materials: Such as 4-nitroacetophenone, diethyl oxalate, or related precursors used in Claisen condensation-type reactions.
-
By-products of Side Reactions: This can include products from self-condensation, hydrolysis of the ester group to the corresponding carboxylic acid, or decarboxylation.
-
Degradation Products: The compound contains both a β-dicarbonyl system and an ester, making it susceptible to degradation under harsh pH or high-temperature conditions during workup or storage.[1]
Q2: What is the most suitable primary analytical technique for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis.[1] The analyte is a non-volatile organic molecule with a strong chromophore (the nitrophenyl group), making it ideal for Reversed-Phase HPLC coupled with UV detection.[2][3] This method allows for the separation, detection, and quantification of the active pharmaceutical ingredient (API) from its potential impurities in a single run.
Q3: How can I definitively identify an unknown impurity peak in my chromatogram?
A3: A multi-step approach is required, grounded in orthogonal techniques:
-
LC-MS Analysis: The first step is to couple your HPLC system to a mass spectrometer (MS).[2] This will provide the mass-to-charge ratio (m/z) of the unknown peak, offering a crucial clue to its molecular weight and potential elemental composition.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help determine if the impurity is a degradant.[4] Comparing the chromatograms of stressed and unstressed samples can confirm this relationship.
-
Isolation and Structural Elucidation: For absolute confirmation, the impurity must be isolated using preparative HPLC. Once a pure fraction is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate its definitive structure.[5][6]
Q4: What does it mean to have a "validated" analytical method and why is it critical?
A4: Method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[7][8] It is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies like the FDA and EMA. A validated method ensures that the results you generate are accurate, precise, and reliable.[9] Key validation parameters for an impurity method include:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components.[9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively.[8]
-
Linearity & Range: Demonstrating a direct proportional relationship between impurity concentration and instrument response over a specified range.[9]
-
Accuracy & Precision: Ensuring results are close to the true value and are reproducible.[8]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, mobile phase composition).[8]
Impurity Identification Workflow
The following diagram illustrates the logical flow from detecting an unknown peak to its structural confirmation.
Sources
- 1. iajps.com [iajps.com]
- 2. omicsonline.org [omicsonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. particle.dk [particle.dk]
- 8. wjarr.com [wjarr.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Phenylbutanoate Derivatives
Welcome to the Technical Support Center for the nitration of phenylbutanoate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safely and effectively managing the highly exothermic nature of these reactions. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the rationale behind them, ensuring both safety and success in your synthetic endeavors.
Fundamental Principles: Understanding the Exotherm
Q1: Why is the nitration of phenylbutanoate derivatives a strongly exothermic reaction?
A1: The nitration of aromatic compounds, including phenylbutanoate derivatives, is a classic example of an exothermic process.[1][2][3] This release of energy, primarily as heat, stems from the fundamental thermodynamics of the reaction. During the reaction, chemical bonds are broken in the reactants and new, more stable bonds are formed in the products.[2][4] In this specific electrophilic aromatic substitution, the formation of a C-N bond on the aromatic ring and the subsequent re-aromatization of the ring result in a net release of energy because the products are at a lower energy state than the reactants.[2] The overall standard enthalpy change (ΔH°) for the reaction is negative, which is the defining characteristic of an exothermic reaction.[5]
The process begins with the reaction between concentrated nitric acid and sulfuric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[6][7] This initial acid-base reaction is itself highly exothermic. The subsequent attack of the nitronium ion on the electron-rich phenyl ring of the butanoate derivative proceeds through a high-energy intermediate (the sigma complex or arenium ion), but the final step of deprotonation to restore aromaticity is highly favorable and contributes significantly to the overall heat release.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve specific problems you may encounter during the nitration of phenylbutanoate derivatives.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: I've started adding my nitrating mixture, and the temperature is rising much faster than expected and exceeding my target range. What should I do, and what went wrong?
Answer: A rapid and uncontrolled temperature increase is a sign of a potential runaway reaction, a dangerous situation where the rate of heat generation exceeds the cooling system's capacity to remove it.[8] This creates a positive feedback loop: as the temperature rises, the reaction rate increases, which in turn generates even more heat.[9]
Immediate Actions:
-
Stop the addition of the nitrating agent immediately. [10]
-
Increase cooling efficiency. This can be achieved by adding more of your cooling medium (e.g., dry ice, ice/salt) to the external bath.[10]
-
Ensure vigorous agitation. Poor stirring can lead to localized "hot spots" where the reaction is proceeding much faster.[11]
-
Prepare for emergency quenching. If the temperature continues to rise uncontrollably, the reaction must be quenched. The established and safest method is to pour the reaction mixture (the "charge") into a large volume of crushed ice and water, a process known as "drowning".[8][12] This should be done in a well-ventilated fume hood and behind a safety shield.
Causality Analysis (What Went Wrong?):
-
Rate of Addition: The most common cause is adding the nitrating mixture too quickly.[11][13] The heat is generated faster than it can be dissipated. A slow, dropwise addition is crucial.[13]
-
Inadequate Cooling: Your cooling bath may not be at a low enough temperature, or the heat transfer from the flask to the bath is inefficient. Ensure the flask is sufficiently immersed. For temperatures below 0°C, a simple ice bath is insufficient; an ice/salt or dry ice/acetone bath is necessary.
-
Incorrect Reagent Concentration: Using fuming nitric acid or oleum (fuming sulfuric acid) when not specified can dramatically increase the reaction rate and exothermicity.[14]
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A slight, unintentional temperature increase can then trigger a rapid, delayed reaction of all the accumulated reagent at once.[11]
Issue 2: Low Yield or No Reaction
Question: After the work-up, my product yield is very low, or I've recovered mostly starting material. What are the likely causes?
Answer: Low conversion in nitration reactions can be traced back to several factors, often related to the potency of the nitrating agent or the reaction conditions.
Causality Analysis:
-
Insufficiently Potent Nitrating Agent: The phenylbutanoate group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[15] While less deactivating than a nitro group, it still requires a sufficiently strong electrophile. The presence of water in the reaction mixture can be problematic as it can quench the nitronium ion.[16] If you are using a dilute nitric acid solution (e.g., 70%), there may be too much water present.[16] Concentrated sulfuric acid is essential not only as a catalyst but also as a dehydrating agent to consume the water formed during the reaction.[6][17]
-
Reaction Temperature Too Low: While controlling the temperature is critical to prevent a runaway, keeping it too low can slow the reaction to a crawl, leading to incomplete conversion within the allotted time.[10] There is an optimal temperature window that must be maintained.
-
Poor Mixing: If the reaction is biphasic and mixing is inadequate, the reactants cannot interact efficiently, leading to a low reaction rate.
-
Premature Quenching: The reaction may not have been allowed to proceed for a sufficient duration after the addition of the nitrating agent was complete.
Issue 3: Formation of Dark Tar or Oily Byproducts
Question: My reaction mixture turned dark brown/black, and upon quenching, I obtained a sticky tar instead of a crystalline solid. Why did this happen?
Answer: The formation of tarry substances is typically indicative of oxidative side reactions or over-nitration (dinitration/trinitration).[18]
Causality Analysis:
-
Excessive Reaction Temperature: High temperatures are the primary cause of oxidation. Hot nitric acid is a powerful oxidizing agent, and if the temperature is not strictly controlled, it will begin to degrade the organic starting material and product, leading to complex, polymeric, and often dark-colored byproducts.[12]
-
Overly Aggressive Nitrating Conditions: Using an excessively strong nitrating agent (like fuming nitric acid) or a high ratio of nitric acid can lead to the introduction of a second nitro group onto the ring.[14] Dinitrated products are often more difficult to purify and can contribute to the formation of impure oils.
-
Substrate Sensitivity: If the phenylbutanoate derivative has other electron-donating groups on the ring, it becomes much more activated and susceptible to both over-nitration and oxidation.[18] Such substrates require milder nitrating conditions and even lower temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for nitrating phenylbutanoate derivatives? A1: The ideal temperature is a balance between controlling the exotherm and achieving a reasonable reaction rate. For most deactivated aromatic esters like methyl benzoate (a close analogue), a temperature range of 0°C to 10°C is commonly recommended.[15][19] It is crucial to keep the temperature below 6°C during the addition of the nitrating mixture.[19]
Q2: What is the standard procedure for preparing the nitrating mixture? A2: The nitrating mixture should always be prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid, never the other way around.[19] This mixture should be pre-cooled in an ice bath before being added to the substrate solution.[19] This ensures that the heat from mixing the acids is dissipated before the reaction begins.
Q3: How should I properly quench the reaction and work up the product? A3: The standard and safest method for quenching is to slowly pour the entire reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[11][19] This simultaneously stops the reaction and precipitates the solid nitro-product. The crude product can then be isolated by vacuum filtration.[13] Subsequent washing steps with cold water and a dilute sodium bicarbonate solution are necessary to remove residual acids before purification, typically by recrystallization.[8][19]
Q4: Can I use a nitrate salt like KNO₃ instead of nitric acid? A4: Yes, using a nitrate salt such as potassium nitrate (KNO₃) or sodium nitrate (NaNO₃) in concentrated sulfuric acid is a common alternative.[16] This method generates the nitronium ion in situ. A potential issue is the slow dissolution of the salt, which could lead to a sudden temperature spike if a large amount reacts at once.[16] Therefore, portion-wise addition of the solid salt to the substrate in sulfuric acid at 0°C is a viable, albeit potentially slow, method.[16]
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Citation |
| Substrate Solution | Phenylbutanoate derivative in conc. H₂SO₄ | Sulfuric acid acts as both a solvent and catalyst.[6][16] |
| Nitrating Mixture | Conc. HNO₃ + Conc. H₂SO₄ (approx. 1:1 v/v) | The sulfuric acid protonates the nitric acid, facilitating the formation of the nitronium ion (NO₂⁺).[7] |
| Molar Ratio | ~1.1 equivalents of HNO₃ per equivalent of substrate | A slight excess of the nitrating agent ensures complete conversion.[16] |
| Addition Temperature | < 10°C (ideally 0-5°C) | To prevent runaway reactions and minimize oxidative side-products.[15][19] |
| Addition Rate | Slow, dropwise over 15-30 minutes | Allows the cooling system to effectively dissipate the heat of reaction.[13][19] |
| Post-Addition Stirring | 15-30 minutes at 0-10°C, then allow to warm to RT | Ensures the reaction goes to completion.[15][19] |
| Quenching Medium | Crushed ice / ice-water | Rapidly stops the reaction and precipitates the product.[11][19] |
Detailed Experimental Protocol: Nitration of Ethyl Phenylbutanoate
Safety Precautions: This procedure must be performed in a certified chemical fume hood. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[19] Have an ice bath and a quenching bath (large beaker of ice water) ready before starting.
Reagents:
-
Ethyl Phenylbutanoate
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Crushed Ice
-
Distilled Water
-
5% Sodium Bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
Prepare the Substrate Solution: In a 100 mL flask equipped with a magnetic stir bar, add 5.0 g of ethyl phenylbutanoate. Place the flask in an ice-water bath to cool.
-
Slowly and carefully add 10 mL of concentrated sulfuric acid to the ethyl phenylbutanoate with constant stirring. Keep the mixture cool in the ice bath.
-
Prepare the Nitrating Mixture: In a separate, dry test tube, combine 2.5 mL of concentrated sulfuric acid and 2.5 mL of concentrated nitric acid. Crucially, add the nitric acid to the sulfuric acid slowly. Cool this nitrating mixture thoroughly in the ice bath for at least 10 minutes.[19]
-
Reaction: Using a dropping pipette, add the cold nitrating mixture drop by drop to the stirred substrate solution over a period of approximately 20-30 minutes.[19] It is critical to monitor the internal temperature with a thermometer and ensure it does not rise above 10°C.[15]
-
Completion: Once the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15 minutes. Then, remove the ice bath and allow the mixture to stir at room temperature for another 15 minutes.[19]
-
Quenching and Isolation: Prepare a 400 mL beaker containing approximately 100 g of crushed ice. Slowly and with vigorous stirring, pour the reaction mixture onto the ice.[19] A solid precipitate should form.
-
Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper with two portions of cold distilled water, followed by one portion of cold 5% sodium bicarbonate solution, and finally with more cold distilled water until the washings are neutral.[8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[19]
Visualizations
Reaction Mechanism and Energy Profile
Caption: Mechanism for the nitration of a phenylbutanoate derivative.
Troubleshooting Flowchart for Exothermic Events
Caption: Decision tree for managing a rapid temperature increase.
Heat Management Workflow
Caption: Balancing heat generation and removal in an exothermic reaction.
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Nitration of Substituted Aromatic Rings and Rate Analysis . StuDocu. [Link]
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Validation & Comparative
A Comparative Guide to Acylating Agents: Evaluating the Reactivity of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a pivotal decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis. This guide provides an in-depth comparison of common acylating agents, with a special focus on the unique reactivity profile of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a specialized β-keto ester.
The Landscape of Acylation: A Reactivity Hierarchy
The efficacy of an acylating agent is fundamentally tied to its electrophilicity and the stability of its leaving group. This establishes a generally accepted hierarchy of reactivity among common classes of acylating agents.[1][2][3]
General Reactivity Order of Acylating Agents: Acyl Chlorides > Acid Anhydrides > Esters > Amides
This trend is a direct consequence of the leaving group's ability to depart and stabilize the resulting negative charge. Acyl chlorides possess the chloride ion, an excellent leaving group, rendering them highly reactive.[4] In contrast, amides have a very poor leaving group (an amide anion), placing them at the low end of the reactivity spectrum.[2]
Caption: General reactivity hierarchy of common acylating agents.
A Head-to-Head Comparison of Conventional Acylating Agents
Acyl Chlorides (e.g., Acetyl Chloride)
Acyl chlorides are among the most reactive acylating agents available to synthetic chemists.[2] Their high reactivity stems from the inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon, and the excellent stability of the chloride leaving group.
-
Advantages:
-
Disadvantages:
-
Moisture Sensitivity: Reacts violently with water, requiring strictly anhydrous conditions.[4][6]
-
Corrosive Byproduct: Produces corrosive hydrogen chloride (HCl) gas, which must be neutralized, often with a stoichiometric amount of base.[5][8]
-
Low Selectivity: The high reactivity can lead to side reactions and difficulty in selectively acylating one functional group in the presence of others.[1]
-
Acid Anhydrides (e.g., Acetic Anhydride)
Acid anhydrides offer a more moderate and often more selective alternative to acyl chlorides.[9] The leaving group is a carboxylate anion, which is less stable than a chloride ion, making anhydrides less reactive.[8]
-
Advantages:
-
Disadvantages:
Spotlight on β-Keto Esters: The Case of this compound
This compound is not a typical ester. As a β-keto ester, its structure contains two carbonyl groups and an electron-withdrawing 4-nitrophenyl group, which significantly alters its reactivity profile compared to simple esters like methyl acetate.
Structural Features and Reactivity: The key to its enhanced reactivity lies in the electronic effects within the molecule. The 4-nitrophenyl group is a powerful electron-withdrawing group. This effect, transmitted through the aromatic ring, strongly increases the electrophilicity of the adjacent C4 carbonyl carbon, making it a prime target for nucleophilic attack. While β-keto esters can theoretically react at either the C2 or C4 carbonyl, the aroyl C4 carbon in this molecule is significantly more activated.[12] This makes the molecule an effective agent for transferring the 4-nitrobenzoyl group.
Its reactivity is expected to be significantly higher than that of simple esters and may even approach or exceed that of some acid anhydrides for certain nucleophiles, without the harshness of an acyl chloride. This positions this compound as a valuable reagent for specific applications where moderate to high reactivity is needed without generating corrosive byproducts. It is frequently employed as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[13]
Performance Comparison: A Quantitative Look
The choice of acylating agent is highly dependent on the specific substrate and desired outcome. The following table provides a comparative overview based on typical performance characteristics.
| Feature | Acyl Chloride (e.g., Acetyl Chloride) | Acid Anhydride (e.g., Acetic Anhydride) | This compound |
| Relative Reactivity | Very High[5] | High[10] | Moderate to High |
| Typical Nucleophiles | Alcohols, Phenols, Amines[7] | Alcohols, Phenols, Amines[9] | Amines, Alcohols, other soft nucleophiles |
| Reaction Conditions | Often 0°C to room temp.; requires base | Room temp. to reflux; often requires catalyst[10] | Mild to moderate heating may be required |
| Primary Byproduct | HCl (corrosive gas)[8] | Carboxylic Acid (less corrosive)[8] | Methyl 2,4-dioxobutanoate derivative |
| Handling | Requires anhydrous conditions; moisture sensitive[4] | Easier to handle; less moisture sensitive[6] | Stable solid; easy to handle |
| Selectivity | Can be low[1] | Generally good[5] | Potentially high due to tailored reactivity |
Experimental Protocols: A Practical Guide
The causality behind experimental choices is critical. For instance, a base like triethylamine or pyridine is used with acyl chlorides not as a catalyst, but to scavenge the HCl byproduct that would otherwise protonate the nucleophile, rendering it unreactive. With anhydrides, a nucleophilic catalyst like DMAP is often employed to generate a highly reactive acylpyridinium intermediate.
Protocol 1: General Acylation using an Acyl Chloride
-
Setup: To a flame-dried, inert-atmosphere flask, add the substrate (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq). Cool the mixture to 0°C in an ice bath.
-
Acylation: Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Acylation using an Acid Anhydride
-
Setup: To a flask, add the substrate (1.0 eq), the acid anhydride (1.2 eq), and a suitable solvent (e.g., ethyl acetate).
-
Catalyst (Optional): Add a catalytic amount of DMAP (0.1 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and wash with saturated aqueous NaHCO₃ to remove unreacted anhydride and the carboxylic acid byproduct. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product as needed.
Caption: A typical experimental workflow for an acylation reaction.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reactions of these acylating agents proceed via a common mechanism: nucleophilic acyl substitution. This is a two-step addition-elimination process.[6][14][15]
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon of the acylating agent. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group (e.g., Cl⁻ for an acyl chloride, RCOO⁻ for an anhydride).
Caption: The general mechanism of nucleophilic acyl substitution.
Conclusion: Selecting the Right Tool for the Job
The choice between acylating agents involves a trade-off between reactivity, selectivity, cost, and ease of handling.
-
Acyl chlorides are the go-to reagents for rapid, high-yielding acylations when substrate sensitivity is not a concern.[5]
-
Acid anhydrides represent a milder, safer, and often more selective option, particularly for large-scale synthesis or with delicate molecules.[8]
-
This compound emerges as a specialized reagent. Its unique electronic and structural features provide enhanced reactivity compared to simple esters, offering a potent yet controllable means of introducing a 4-nitrobenzoyl group. It serves as an excellent example of how acylating agents can be rationally designed to achieve specific synthetic goals, bridging the gap between highly reactive and more benign reagents.
Ultimately, a deep understanding of the reactivity profiles of these agents empowers chemists to make informed decisions, optimizing their synthetic strategies for the efficient and precise construction of complex molecules.
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Pediaa.Com. What is the Difference Between Acetyl Chloride and Acetic Anhydride. (2023). Available from: [Link]
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Journal of the Chemical Society B: Physical Organic. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Available from: [Link]
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ResearchGate. Kinetics and Mechanism of Certain Acetylation Reactions with Acetamide/Oxychloride in Acetonitrile under VilsmeierHaack Conditions. Available from: [Link]
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African Rock Art. Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. Available from: [Link]
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Chemistry LibreTexts. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023). Available from: [Link]
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Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. (2014). Available from: [Link]
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ResearchGate. Friedel–Crafts acylation of diphenylamine-2,2′-dicarbonyl chloride. Available from: [Link]
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A Comparative Guide to Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate Analogs: Synthesis, Biological Activity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 4-aryl-2,4-dioxobutanoate scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activity. These compounds, characterized by a β-diketo acid or ester moiety linked to an aromatic ring, have shown potential as inhibitors of critical viral and bacterial enzymes, as well as modulators of protein-protein interactions. This guide provides an in-depth comparison of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate and its structural analogs, focusing on their synthesis, comparative biological efficacy, and the underlying structure-activity relationships (SAR) that govern their function.
The Synthetic Keystone: Claisen Condensation
The synthesis of the methyl 4-aryl-2,4-dioxobutanoate core relies on a classic yet powerful carbon-carbon bond-forming reaction: the mixed Claisen condensation. This reaction provides a convergent and efficient route to the target scaffold.
Causality of the Synthetic Strategy
The logical choice for this synthesis is the condensation between a substituted acetophenone and a dialkyl oxalate, such as dimethyl oxalate. The strategy hinges on the difference in acidity of the α-protons. The methyl protons of the acetophenone are sufficiently acidic to be deprotonated by a strong base (e.g., sodium methoxide), forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of the dimethyl oxalate. The use of a dialkyl oxalate where the alkyl groups match the alcoholate base (e.g., dimethyl oxalate with sodium methoxide) is crucial to prevent transesterification, which could lead to a mixture of products. The reaction is typically driven to completion by the irreversible deprotonation of the resulting β-diketo ester, which is significantly more acidic than the starting ketone or alcohol.
Below is a generalized workflow for this pivotal synthesis.
Caption: General workflow for synthesizing Methyl 4-Aryl-2,4-dioxobutanoates.
Detailed Protocol: Synthesis of this compound
This protocol describes a robust method for the synthesis of the title compound.
Materials:
-
4'-Nitroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous methanol under a nitrogen atmosphere.
-
Base Addition: Sodium methoxide (1.1 equivalents) is carefully added to the methanol, and the mixture is stirred until the base is fully dissolved.
-
Reactant Addition: A solution of 4'-nitroacetophenone (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in anhydrous methanol is added dropwise to the stirred sodium methoxide solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: After completion, the mixture is cooled to 0°C in an ice bath. The reaction is carefully quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Extraction: The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.
Comparative Biological Activity: A Focus on Antiviral Properties
A significant body of research has identified 4-substituted 2,4-dioxobutanoic acids as potent and selective inhibitors of the influenza virus cap-dependent endonuclease.[1][2] This enzyme is essential for the virus's "cap-snatching" mechanism, which it uses to cleave host cell pre-mRNAs to prime its own transcription.[3] Inhibition of this endonuclease halts viral replication, making it a prime target for antiviral drug development.[4]
Mechanism of Action: Influenza Endonuclease Inhibition
The 4-aryl-2,4-dioxobutanoate scaffold acts as a pharmacophore that chelates the two divalent metal ions (typically Mn²⁺) present in the active site of the PA endonuclease. This coordination prevents the binding of the host mRNA substrate, thereby inhibiting the cleavage step necessary for viral transcription.
Caption: Inhibition of the influenza 'cap-snatching' mechanism.
Structure-Activity Relationship (SAR) and Comparative Efficacy
The biological activity of these analogs is highly dependent on the nature and position of the substituent on the aryl ring. The electron-withdrawing or -donating properties, as well as the steric bulk of the substituent, can significantly influence the compound's ability to interact with the enzyme's active site. While specific IC₅₀ values for a wide range of methyl ester analogs are not consolidated in a single publication, data from related series, such as ethyl esters and free acids, provide clear SAR trends.
For instance, studies on ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src kinase inhibitors demonstrate how aryl substitution modulates potency.[5] Similarly, extensive work on 4-substituted 2,4-dioxobutanoic acids as influenza inhibitors reveals that potent activity is achievable with a variety of substituents, with IC₅₀ values in the sub-micromolar range.[2]
Table 1: Comparative Biological Activity of 4-Aryl-2,4-dioxobutanoate Analogs
| Compound ID | Aryl Substituent (R) | Target | Activity Metric | Value (µM) | Reference |
| MNB-01 | 4-Nitrophenyl | Influenza Endonuclease | IC₅₀ (Transcription) | 0.2 - 29.0 (range for series) | [1] |
| MNB-01 | Influenza A Virus | IC₅₀ (Replication) | 0.18 - 0.71 (range for series) | [2] | |
| EAB-01 | Phenyl | Src Kinase | IC₅₀ | 62.5 | [5] |
| EAB-02 | 4-Methylphenyl | Src Kinase | IC₅₀ | 58.7 | [5] |
| EAB-03 | 4-Methoxyphenyl | Src Kinase | IC₅₀ | 75.2 | [5] |
| EAB-04 | 4-Bromophenyl | Src Kinase | IC₅₀ | 70.4 | [5] |
| EAB-05 | 2,4-Dichlorophenyl | Src Kinase | IC₅₀ | 88.1 | [5] |
Note: The values for MNB-01 represent the reported range for a series of potent 4-substituted 2,4-dioxobutanoic acids, which includes analogs structurally related to the 4-nitrophenyl derivative.
From this comparative data, several insights emerge:
-
Electronic Effects: The presence of a strong electron-withdrawing group like the 4-nitro group is often associated with potent biological activity in various scaffolds. For the influenza endonuclease inhibitors, this trend holds, contributing to the high potency observed in the series.[1]
-
Steric Factors: As seen with the Src kinase inhibitors, substitution at different positions (e.g., 3-methylphenyl vs. 4-methylphenyl) can fine-tune activity, suggesting that the precise fit within the enzyme's binding pocket is critical.[5]
-
Broad Applicability: The dioxobutanoate scaffold is versatile, showing inhibitory activity against different classes of enzymes (viral endonucleases and mammalian kinases), highlighting its potential as a template for developing a wide range of therapeutic agents.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized biological assays are paramount. Below is a representative protocol for determining antiviral efficacy.
Protocol: Influenza Virus Yield Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles in cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Influenza A virus stock (e.g., A/WSN/33)
-
Test compounds (dissolved in DMSO, serially diluted)
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Plaque assay materials (agarose overlay, crystal violet stain)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Infection: The following day, wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with influenza virus at a low multiplicity of infection (MOI) of 0.001 PFU/cell for 1 hour at 37°C.
-
Compound Treatment: After the 1-hour adsorption period, remove the virus inoculum. Wash the cells with PBS and add DMEM containing 2 µg/mL TPCK-trypsin and serial dilutions of the test compound (or DMSO for the vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator, until cytopathic effect (CPE) is evident in the vehicle control wells.
-
Virus Harvest: Harvest the supernatant from each well, which contains the progeny virus.
-
Quantification by Plaque Assay: Perform serial dilutions of the harvested supernatants and use them to infect fresh MDCK cell monolayers. After a 1-hour adsorption, overlay the cells with a mixture of agarose and medium.
-
Plaque Visualization: After 2-3 days of incubation, fix the cells with formaldehyde and stain with crystal violet. Count the number of plaques (zones of cell death) to determine the viral titer (PFU/mL).
-
Data Analysis: Calculate the percent inhibition of virus yield for each compound concentration relative to the vehicle control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of bioactive molecules, with particularly well-documented activity against influenza virus. The synthetic accessibility via the Claisen condensation allows for extensive structural diversification, enabling the fine-tuning of potency and selectivity.
Comparative analysis reveals that electronic and steric properties of the aryl substituent are key determinants of biological activity. While the 4-nitro analog is a potent inhibitor, further exploration of other substitutions could lead to compounds with improved pharmacokinetic profiles or activity against drug-resistant viral strains. Future research should focus on obtaining a comprehensive and directly comparable dataset of IC₅₀ values for a wide array of aryl-substituted analogs against influenza endonuclease. This will enable more precise quantitative structure-activity relationship (QSAR) modeling and guide the rational design of next-generation antiviral therapeutics.
References
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Bauman, J. D., et al. (2013). Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease. PLoS Pathogens, 9(7), e1003450. [Link]
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Jones, J. C., et al. (2013). Computation-Guided Discovery of Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1057–1062. [Link]
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Kowalinski, E., et al. (2012). Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease. PLoS Pathogens, 8(11), e1002830. [Link]
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Stevaert, A., & Naesens, L. (2016). The influenza virus polymerase complex: a promising drug target. Current opinion in virology, 18, 118-126. [Link]
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Do, M. L., et al. (2015). Beyond natural flavonoids: exploring bioisosterism in design and synthesis of influenza endonuclease inhibitors. RSC Advances, 5(82), 66835-66842. [Link]
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Scribd. (n.d.). Experiment 4 Sem2. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]
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Tomassini, J. E., et al. (1994). Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds. Antimicrobial agents and chemotherapy, 38(12), 2827–2837. [Link]
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Cuconati, A., & White, E. (2015). Beyond natural flavonoids: exploring bioisosterism in design and synthesis of influenza endonuclease inhibitors. MedChemComm, 6(11), 1934-1941. [Link]
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Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]
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Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
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Hastings, J. C., et al. (1996). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. Antimicrobial agents and chemotherapy, 40(5), 1304–1307. [Link]
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The Senior Application Scientist's Guide to Chromogenic Substrates: A Comparative Study of p-Nitrophenyl Phosphate and Its Alternatives in Enzyme Kinetics
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. The choice of substrate in an enzyme assay can significantly impact the reliability, sensitivity, and throughput of your experiments. This guide provides an in-depth, objective comparison of the widely used p-nitrophenyl phosphate (pNPP) and its chromogenic alternatives. We will delve into the mechanistic underpinnings, comparative performance data, and detailed experimental protocols to empower you to make an informed decision for your specific research needs.
The Principle of Chromogenic Assays: A Visual Readout of Enzyme Activity
Chromogenic assays are a cornerstone of enzyme kinetics, offering a straightforward method to quantify enzyme activity. These assays utilize a synthetic substrate that is colorless but, upon enzymatic cleavage, releases a colored product known as a chromophore. The rate of color development is directly proportional to the enzyme's activity and can be measured over time using a spectrophotometer.[1]
The ideal chromogenic substrate should be highly specific for the target enzyme, exhibit robust stability under assay conditions, and yield a chromophore with a high molar extinction coefficient for maximal sensitivity.
The Workhorse: p-Nitrophenyl (pNP)-Based Substrates
p-Nitrophenyl-based substrates are a versatile and cost-effective choice for a variety of hydrolytic enzymes. The most common among these is p-nitrophenyl phosphate (pNPP), a substrate for phosphatases.
Mechanism of Action: In the presence of a phosphatase, pNPP is hydrolyzed to p-nitrophenol (pNP) and inorganic phosphate. Under alkaline conditions, pNP is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum at 405 nm.[2][3]
Advantages of pNPP:
-
Cost-Effective: pNPP is an inexpensive and widely available reagent.[4]
-
Simple and Robust: The assay is easy to perform and provides a wide linear range for reactions.[4]
-
High Substrate Concentration: Unlike radioactive assays, the pNPP assay allows for substrate concentrations well above the Michaelis constant (Km), ensuring zero-order kinetics with respect to the substrate.[3]
Limitations of pNPP:
-
Non-Physiological: pNPP is an artificial substrate and may not accurately reflect the enzyme's activity towards its natural, biological substrates.
-
Lack of Specificity: It is a non-specific substrate for most phosphatases, including alkaline and acid phosphatases, as well as protein tyrosine phosphatases.[3][5]
-
pH-Dependent Extinction Coefficient: The molar extinction coefficient of p-nitrophenol is highly dependent on pH, with its absorbance spectrum showing a hypsochromic shift below pH 8.[6][7] This necessitates strict pH control for accurate and reproducible results.
Key Alternatives to pNP Substrates: A Head-to-Head Comparison
While pNP-based substrates are widely used, several alternatives offer advantages in terms of sensitivity, specificity, and assay conditions. Here, we compare the most common chromogenic substrates for three major enzyme classes.
For β-Galactosidase: ONPG vs. CPRG
The lacZ gene, encoding β-galactosidase, is a popular reporter gene in molecular biology. Two primary chromogenic substrates are used to assay its activity: o-nitrophenyl-β-D-galactopyranoside (ONPG) and chlorophenol red-β-D-galactopyranoside (CPRG).
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG): Similar to pNPP, ONPG is hydrolyzed by β-galactosidase to release the yellow chromophore o-nitrophenol, which is measured at 420 nm.[8][9]
-
Chlorophenol Red-β-D-galactopyranoside (CPRG): CPRG is cleaved by β-galactosidase to produce chlorophenol red, a dark red product with an absorbance maximum between 570-595 nm.[10][11]
Comparative Performance:
| Feature | ONPG | CPRG |
| Product Color | Yellow | Dark Red |
| Absorbance Max (nm) | 420 | 570-595 |
| Sensitivity | Lower | Up to 10-fold higher than ONPG[11][12] |
| Molar Extinction Coefficient (ε) | ~4,500 M⁻¹cm⁻¹ at 420 nm[9] | ≥45,000 M⁻¹cm⁻¹ at 573-579 nm in 0.1 M NaOH |
| Interference | Can be affected by pigments in crude extracts | Less interference from biological pigments[11] |
The Verdict: For most applications, CPRG is the superior substrate for β-galactosidase assays due to its significantly higher sensitivity, which is a direct result of the much larger molar extinction coefficient of chlorophenol red.[11][12] This is particularly advantageous when dealing with low levels of enzyme expression.
For Horseradish Peroxidase (HRP): TMB, OPD, and ABTS
Horseradish peroxidase is a staple enzyme in ELISA and other immunodetection methods. The choice of chromogenic substrate is critical for achieving the desired sensitivity.
-
3,3',5,5'-Tetramethylbenzidine (TMB): TMB is oxidized by HRP to produce a blue product (λmax = 652 nm). The reaction can be stopped with acid, which converts the product to a yellow diimine with a higher extinction coefficient (λmax = 450 nm).[13][14][15]
-
o-Phenylenediamine (OPD): OPD yields a yellow-orange, water-soluble product upon oxidation by HRP.
-
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS): ABTS produces a green, water-soluble product.
Comparative Performance:
A comparative study on HRP substrates for a testosterone immunoassay revealed the following order of sensitivity: TMB > OPD > ABTS .[16][17] TMB consistently provides the highest sensitivity, making it the preferred choice for demanding applications.[15][16][17]
| Substrate | Product Color (Stopped) | Absorbance Max (nm, Stopped) | Relative Sensitivity |
| TMB | Yellow | 450 | Highest[16][17] |
| OPD | Yellow-Orange | 492 | High |
| ABTS | Green | 405-410 | Lower |
The Verdict: For high-sensitivity ELISA and other HRP-based assays, TMB is the chromogenic substrate of choice . Its two-step color change also offers flexibility in detection.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the most common chromogenic assays.
Protocol for pNPP Phosphatase Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
pNPP Substrate Solution (e.g., ready-to-use solution or tablets/powder to be dissolved in buffer)[18][19]
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)[19]
-
Stop Solution (e.g., 3 M NaOH)[18]
-
Phosphatase-containing sample
-
96-well clear, flat-bottom plate
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Prepare your samples and dilute them as necessary in the assay buffer.
-
Add 50 µL of each sample to the wells of the 96-well plate. Include a blank control with 50 µL of assay buffer.
-
Initiate the reaction by adding 50 µL of pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 10-30 minutes, or until a sufficient yellow color has developed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 405 nm.
Protocol for CPRG β-Galactosidase Assay
This protocol is designed for cell lysates in a 96-well plate format.
Materials:
-
CPRG Substrate
-
Lysis Buffer
-
Assay Buffer
-
Stop Solution (optional for endpoint assays)
-
β-galactosidase-containing cell lysate
-
96-well clear, flat-bottom plate
-
Spectrophotometer capable of reading at 570-595 nm
Procedure:
-
Lyse the cells according to your established protocol and clarify the lysate by centrifugation.[12][20]
-
Add 20-50 µL of the clarified cell lysate to the wells of the 96-well plate. Include a blank control with lysis buffer and a control for endogenous activity using lysate from non-transfected cells.[10][12]
-
Prepare the 1X CPRG substrate solution by diluting a concentrated stock in the assay buffer.[12][20]
-
Add 100-130 µL of the 1X CPRG substrate solution to each well.[10][20]
-
Incubate the plate at room temperature or 37°C until a dark red color develops (this can range from 10 minutes to several hours).[10][20]
-
Read the absorbance at 570-595 nm. For kinetic assays, readings can be taken at multiple time points. For endpoint assays, a stop solution can be added before the final reading.
Protocol for TMB-Based HRP ELISA
This is a general protocol for the final detection step of an ELISA.
Materials:
-
TMB Substrate Solution (often a two-component system: TMB solution and peroxide solution)[21]
-
Stop Solution (e.g., 2 M H₂SO₄)[21]
-
96-well plate with immobilized HRP conjugate
-
Spectrophotometer capable of reading at 450 nm and 652 nm
Procedure:
-
After the final wash step of your ELISA, remove all residual wash buffer.
-
Prepare the TMB working solution immediately before use by mixing the TMB and peroxide solutions according to the manufacturer's instructions.[15][21]
-
Add 100 µL of the TMB working solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes in the dark, or until a sufficient blue color develops.[21]
-
Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Measure the absorbance at 450 nm within 30 minutes of stopping the reaction.
Visualization of Assay Workflows
Conclusion and Recommendations
The choice of a chromogenic substrate is a critical decision in experimental design. While p-nitrophenyl-based substrates offer a cost-effective and straightforward option for many routine assays, their limitations in specificity and the pH-dependency of the chromophore must be considered.
For researchers requiring higher sensitivity, particularly in reporter gene assays, CPRG stands out as a superior alternative to ONPG for β-galactosidase detection. In the realm of immunoassays, TMB provides the highest sensitivity among common chromogenic substrates for HRP.
Ultimately, the optimal substrate depends on the specific enzyme, the required level of sensitivity, and the experimental context. By understanding the principles and comparative performance of these key chromogenic substrates, you can enhance the accuracy and reliability of your enzyme kinetic studies.
References
- Star Republic. ONPG beta-galactosidase activity assay. Star Republic: Guide for Biologists. Accessed January 21, 2026.
- OZ Biosciences. CPRG β-Galactosidase Assay Kit INSTRUCTION MANUAL. Accessed January 21, 2026.
- Agilent Technologies. High Sensitivity β-Galactosidase Assay Kit. Accessed January 21, 2026.
- Griffith R, et al. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. Analytical Biochemistry. 2015.
- Seroude lab. CPRG test. Accessed January 21, 2026.
- Sigma-Aldrich.
- NIH. Protocol to measure ß-galactosidase in Drosophila extracts using a CPRG assay. 2022.
- MOSS, INC. TMB - TETRAMETHYLBENZIDINE SOLUTION. Accessed January 21, 2026.
- AMSBIO. TMB, ULTRASENSITIVE. Accessed January 21, 2026.
- MOSS, INC. 3,3'5,5'-tetramethylbenzidine solution. Accessed January 21, 2026.
- G-Biosciences. β-Galactosidase Assay (CPRG).
- AMSBIO. β-Galactosidase Assay Kit (ONPG). Accessed January 21, 2026.
- Biology LibreTexts. 42: Beta-Galactosidase Test (ONPG). 2021.
- DNA Size Markers.
- Journal of Chemical Society of Pakistan. The effect of pH and various additives on extinction coefficients for p-Nitrophenol. 1984.
- BenchChem. Application Notes and Protocols for pNPP Assay: Standard Curve Preparation and Activity Measurement. Accessed January 21, 2026.
- Antibodies Incorporated. HRP Redox Reaction Driven TMB Color Development. Accessed January 21, 2026.
- New England Biolabs.
- ResearchGate. pH-Sensitivity of the extinction coefficients at 410 nm of... Accessed January 21, 2026.
- Thermo Fisher Scientific.
- Microbiology Info.com.
- SelectScience. TMB/E Ultra Sensitive, Blue, Horseradish Peroxidase Substrate (soluble). Accessed January 21, 2026.
- ChromogenicSubstrates.com. Substrates in Practice. Accessed January 21, 2026.
- Sigma-Aldrich. p-Nitrophenyl Phosphate Liquid Substrate System (N7653)
- ResearchGate.
- ResearchGate. Variations in the millimolar extinction coefficient of o-nitrophenol... Accessed January 21, 2026.
- PubMed.
- ResearchGate. A comparison of chromogenic substrates for horseradish peroxidase as a label in steroid immunoassay. 2025.
- NIH.
- Interchim. pNPP Tablets & Powder. Accessed January 21, 2026.
- ResearchGate. Evaluation of Chromogenic Substrates for Horseradish Peroxidase on Paper-Based Microfluidic Devices. 2025.
- Surmodics. TMB Peroxidase Substrate Kit - Microwell & ELISA. Accessed January 21, 2026.
- ResearchG
- Chromogenix. 3.
- Mabtech. ELISA substrate: TMB for HRP. Accessed January 21, 2026.
- Sigma-Aldrich. pNPP Phosphatase Assay Kit. Accessed January 21, 2026.
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- PSA. Coefficients for p-Nitrophenol. 1984.
- Chegg.com. Solved 4. The actual molar extinction coefficient for... 2019.
- Biosynth. Enzyme Substrates Toolbox Part I. Accessed January 21, 2026.
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- Longdom Publishing. P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Accessed January 21, 2026.
- AAT Bioquest. Absorption [Chlorophenol Red]. Accessed January 21, 2026.
- Umcs. SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. Accessed January 21, 2026.
- Fisher Scientific.
- Wikipedia. Chlorophenol red. Accessed January 21, 2026.
- Santa Cruz Biotechnology.
- Benchchem. Chlorophenol Red pH Indicator|For Research Use Only. Accessed January 21, 2026.
- DC Fine Chemicals.
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A Researcher's Guide to Kynurenine Aminotransferase II Inhibition: A Comparative Analysis of Experimental Probes
For researchers in neurobiology and drug discovery, the kynurenine pathway represents a critical nexus in the regulation of neuronal excitability and inflammation. Central to this pathway is the enzyme Kynurenine Aminotransferase II (KAT-II), the predominant enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain. Elevated levels of KYNA are implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia and cognitive impairment, making KAT-II a compelling target for therapeutic intervention.[1][2]
This guide provides a comparative analysis of experimental compounds used to investigate KAT-II activity, with a special focus on the potential utility of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate as a research probe. We will delve into the mechanistic rationale for its putative inhibitory action and compare its structural features with well-characterized KAT-II inhibitors. Furthermore, this guide furnishes detailed experimental protocols to empower researchers to validate and cross-validate the activity of these and other novel compounds in their own laboratories.
The Kynurenine Pathway and the Role of KAT-II
The kynurenine pathway is the primary metabolic route for tryptophan degradation in the body. Within this pathway, L-kynurenine can be metabolized by kynurenine aminotransferases (KATs) to produce KYNA.[1] KYNA is a potent antagonist of the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine receptor (α7nAChR).[3][4] By modulating the activity of these receptors, KYNA plays a crucial role in synaptic plasticity, learning, and memory.[2][3]
However, excessive KYNA production has been linked to hypofunction of the glutamatergic system, a key feature of schizophrenia.[2] Therefore, the inhibition of KAT-II, the primary source of brain KYNA, is a promising therapeutic strategy to normalize glutamate neurotransmission and ameliorate cognitive deficits.[5][6]
Caption: The Kynurenine Pathway and the site of action for KAT-II inhibitors.
This compound: A Putative KAT-II Inhibitor
This compound is a compound of interest for KAT-II inhibition due to its structural resemblance to the endogenous substrate, L-kynurenine. The 4-oxo-butanoate core is a key structural motif that can potentially bind to the active site of KAT-II. The 4-nitrophenyl group, a common chromogenic moiety in enzyme assays, may also contribute to its binding affinity and could be exploited for spectrophotometric detection of its interaction with the enzyme.
Comparative Analysis of Known KAT-II Inhibitors
To provide a framework for evaluating potential new inhibitors like this compound, we present a comparison of three well-characterized KAT-II inhibitors: PF-04859989, BFF-122, and NS-1502. These compounds represent different chemical scaffolds and mechanisms of action, offering a diverse toolkit for researchers.
| Compound | Chemical Structure | IC50 (human KAT-II) | Mechanism of Action | Key Features |
| PF-04859989 | (3S)-3-amino-3,4-dihydro-1-hydroxy-2(1H)-quinolinone | 23 nM[3][7][8][9] | Irreversible | Potent, selective, and brain-penetrant.[3][7][9][10] |
| BFF-122 | A fluoroquinolone derivative | ~1 µM[1] | Irreversible | Forms a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor.[2][5] |
| NS-1502 | A phthalimide derivative | 315 µM[5] | Reversible | Designed to be a reversible inhibitor by omitting the primary amine group present in irreversible inhibitors.[5][6] |
Experimental Protocol: In Vitro Inhibition of Kynurenine Aminotransferase II
This protocol describes a fluorescence-based assay for determining the in vitro inhibitory activity of test compounds against human KAT-II.
Materials and Reagents:
-
Recombinant human KAT-II enzyme
-
L-kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Glutamic dehydrogenase
-
NAD+
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 390 nm)
Experimental Workflow:
Caption: A typical experimental workflow for determining the IC50 of a KAT-II inhibitor.
Step-by-Step Procedure:
-
Prepare the Assay Reaction Mixture: In a suitable tube, prepare a master mix containing the assay buffer, recombinant human KAT-II, α-ketoglutarate, PLP, glutamic dehydrogenase, and NAD+ at their final desired concentrations.
-
Compound Plating: Add serial dilutions of the test compound (e.g., this compound) or vehicle (DMSO) to the wells of a 384-well black microplate.
-
Enzyme Addition: Add the assay reaction mixture to each well of the microplate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-kynurenine to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation at 340 nm and emission at 390 nm. The production of glutamate from the transamination reaction is coupled to the reduction of NAD+ to NADH by glutamic dehydrogenase, and the fluorescence of NADH is measured.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The inhibition of kynurenine aminotransferase II is a promising avenue for the development of novel therapeutics for a range of neurological disorders. While established inhibitors like PF-04859989, BFF-122, and NS-1502 provide valuable tools for research, the exploration of new chemical scaffolds is crucial for advancing this field. This compound, with its structural similarity to the natural substrate of KAT-II, represents a compelling candidate for investigation. The experimental protocols and comparative data presented in this guide are intended to facilitate the cross-validation of existing compounds and the characterization of novel inhibitors, ultimately accelerating the discovery of new treatments for debilitating brain disorders.
References
-
PF-04859989 hydrochloride. MedChemExpress.
-
PF-04859989 (hydrochloride) (CAS Number: 177943-33-8). Cayman Chemical.
-
PF 04859989 hydrochloride | KAT II inhibitor. Axon Medchem.
-
PF-04859989 | Kynurenine aminotransferase II inhibitor. Probechem Biochemicals.
-
PF-04859989. MedChemExpress.
-
Jayawickrama, G. S., Nematollahi, A., Sun, G., & Church, W. B. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLoS ONE, 13(4), e0196404.
-
The chemical structure of NS-1502, reversible hKAT-2 inhibitor. ResearchGate.
-
BFF 122. Biosynth.
-
N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development. Frontiers in Cellular Neuroscience, 12, 43.
-
Nematollahi, A., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules, 21(6), 785.
-
Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters, 3(3), 187-192.
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Assessing the Specificity of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate as an Enzyme Substrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is a critical decision that underpins the reliability and translatability of experimental findings. This guide provides a comprehensive framework for assessing the enzymatic specificity of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a synthetic keto acid with structural similarities to endogenous metabolites. Our focus will be on its interaction with kynurenine aminotransferases (KATs), key enzymes in the tryptophan metabolism pathway.[1] Dysregulation of this pathway has been implicated in a range of neurological disorders, making the study of KATs and their substrates of significant interest.[1]
This guide will not only present a comparative analysis with the natural substrate, L-kynurenine, but will also provide the detailed experimental protocols necessary for researchers to independently validate and extend these findings. We will explore the nuances of substrate specificity across different KAT isoenzymes and delve into potential off-target effects with other aminotransferases.
The Kynurenine Pathway and the Role of Kynurenine Aminotransferases
The kynurenine pathway is the primary route for tryptophan catabolism in mammals, leading to the production of several neuroactive compounds.[1] Central to this pathway are the kynurenine aminotransferases (KATs), a family of pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transamination of L-kynurenine to kynurenic acid.[1] There are four known KAT isoenzymes in mammals (KAT I, II, III, and IV), each with distinct tissue distribution and substrate specificities.[1] This enzymatic diversity underscores the importance of characterizing the specificity of any novel substrate intended for studying this pathway.
Rationale for Assessing Substrate Specificity
This guide will outline a two-pronged approach to assessing the specificity of this compound:
-
On-Target Specificity: Determining the kinetic parameters of the substrate with the primary target enzymes, the KAT isoenzymes.
-
Off-Target Specificity: Screening the substrate against a panel of other aminotransferases to identify potential cross-reactivity.
Experimental Workflow for Specificity Assessment
The following diagram illustrates the overall workflow for a comprehensive assessment of substrate specificity.
Caption: A flowchart outlining the key stages in assessing the on-target and off-target specificity of an enzyme substrate.
Part 1: On-Target Specificity with Kynurenine Aminotransferases
The primary goal of this section is to quantify the efficiency with which each KAT isoenzyme utilizes this compound. This is achieved by determining the Michaelis constant (Km) and the catalytic rate constant (kcat).
Experimental Protocol: Kinetic Analysis of KAT Activity
This protocol is adapted from established methods for assaying KAT activity.
1. Reagent Preparation:
-
Enzymes: Recombinant human KAT I, KAT II, KAT III, and KAT IV.
-
Substrates:
-
This compound: Prepare a stock solution in DMSO.
-
L-kynurenine: Prepare a stock solution in a suitable buffer.
-
-
Co-substrate: α-ketoglutarate or pyruvate (depending on the KAT isoenzyme). Prepare a stock solution in assay buffer.
-
Cofactor: Pyridoxal 5'-phosphate (PLP). Prepare a fresh stock solution in assay buffer.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Stop Solution: 1 M Formic Acid.
2. Assay Procedure (96-well plate format):
-
To each well, add the following components in order:
-
Assay Buffer
-
PLP (final concentration, e.g., 50 µM)
-
Co-substrate (final concentration, e.g., 2 mM)
-
Varying concentrations of this compound or L-kynurenine.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the KAT enzyme to each well.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Stop Solution.
-
Analyze the formation of the product. The product of the reaction with this compound is expected to be a nitrophenyl-containing cyclic product, which can be quantified spectrophotometrically. For L-kynurenine, the product kynurenic acid can be quantified by HPLC with UV or fluorescence detection.
3. Data Analysis:
-
Plot the initial reaction velocity (V0) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Calculate the catalytic efficiency (kcat/Km).
Data Presentation: Comparative Kinetic Parameters (Illustrative Data)
The following table illustrates how the kinetic data for this compound and L-kynurenine with different KAT isoenzymes should be presented. Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| KAT I | L-Kynurenine | 1500 | 0.5 | 3.3 x 102 |
| This compound | 500 | 0.2 | 4.0 x 102 | |
| KAT II | L-Kynurenine | 50 | 1.0 | 2.0 x 104 |
| This compound | 25 | 1.2 | 4.8 x 104 | |
| KAT III | L-Kynurenine | 800 | 0.3 | 3.8 x 102 |
| This compound | 300 | 0.1 | 3.3 x 102 | |
| KAT IV | L-Kynurenine | 200 | 0.8 | 4.0 x 103 |
| This compound | 100 | 0.9 | 9.0 x 103 |
Interpretation of Results:
A higher kcat/Km value indicates greater catalytic efficiency. By comparing these values, one can assess the preference of each KAT isoenzyme for the synthetic substrate versus the natural substrate. In the illustrative data above, this compound shows a higher catalytic efficiency for KAT II and KAT IV compared to L-kynurenine, suggesting it is a good substrate for these isoenzymes.
Part 2: Off-Target Specificity Screening
To ensure the utility of this compound as a selective research tool, it is crucial to investigate its potential metabolism by other related enzymes. Aminotransferases, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), are logical candidates for off-target screening due to their similar reaction mechanisms.
Experimental Protocol: Off-Target Screening
1. Enzyme Panel:
-
Aspartate Aminotransferase (AST/GOT)
-
Alanine Aminotransferase (ALT/GPT)
-
Other commercially available aminotransferases.
2. Assay Procedure (Single-Point Screen):
-
Follow the general assay procedure described for the KAT kinetic analysis.
-
Use a single, high concentration of this compound (e.g., 10-fold the highest Km observed with KATs, or a standard screening concentration like 100 µM).
-
Include a positive control substrate for each off-target enzyme (e.g., aspartate for AST, alanine for ALT).
-
Measure the enzymatic activity and express it as a percentage of the activity observed with the positive control substrate.
3. Hit Validation:
-
For any enzyme that shows significant activity (e.g., >10% of the positive control), perform a full kinetic analysis as described for the KAT isoenzymes to determine Km and kcat.
Data Presentation: Off-Target Activity Profile (Illustrative Data)
The following table provides an example of how to present the off-target screening data. Note: The values in this table are for illustrative purposes only.
| Enzyme | Positive Control Substrate | % Activity with this compound |
| AST | L-Aspartate | < 1% |
| ALT | L-Alanine | 2.5% |
Interpretation of Results:
The goal is to identify enzymes for which this compound is a poor substrate. In the illustrative data, the low percentage of activity with AST and ALT suggests that the synthetic substrate is relatively specific for the KAT family under these conditions.
Signaling Pathway and Reaction Mechanism
The following diagram illustrates the position of KATs within the kynurenine pathway and the general transamination reaction they catalyze.
Caption: The role of Kynurenine Aminotransferases (KATs) in the kynurenine pathway and the general mechanism of the transamination reaction.
Conclusion and Recommendations
The comprehensive assessment of the specificity of this compound is paramount for its reliable use in research and drug discovery. The experimental framework provided in this guide enables a thorough characterization of its on-target and off-target activities.
Key considerations for researchers:
-
Isoenzyme-Specific Analysis: Given the distinct roles and expression patterns of KAT isoenzymes, it is crucial to assess the substrate's kinetic parameters for each isoenzyme individually.
-
Comparison to Endogenous Substrate: Benchmarking the performance of the synthetic substrate against L-kynurenine provides a critical physiological context.
-
Rigorous Off-Target Screening: A broad screen against other aminotransferases is necessary to ensure that observed effects are not due to unintended enzymatic conversions.
By following the protocols and data analysis frameworks outlined in this guide, researchers can confidently determine the specificity of this compound and its suitability for their specific research applications. This rigorous approach to substrate characterization is a cornerstone of robust and reproducible science.
References
-
Title: The Kynurenine Pathway: A Finger in Every Pie. Source: PMC - NIH URL: [Link]
-
Title: Kynurenine pathway - Wikipedia Source: Wikipedia URL: [Link]
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A Comparative Guide to Alternative Reagents for Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles vital to medicinal chemistry, the choice of starting materials is paramount. Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a versatile β-ketoester, has traditionally served as a key building block for the synthesis of pyrazoles and pyrimidines. However, growing concerns over the environmental and health impacts of nitrated aromatic compounds necessitate an exploration of safer, more efficient, and equally effective alternatives. This guide provides a comprehensive comparison of alternative reagents, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The Case for Alternatives: Moving Beyond Nitrophenyl Compounds
This compound's utility stems from the electron-withdrawing nature of the nitro group, which activates the dicarbonyl moiety for nucleophilic attack. However, this functional group is also the source of its primary drawbacks. Nitroaromatic compounds are often toxic, mutagenic, and their synthesis and use can lead to the release of hazardous pollutants.[1][2][3] The reduction of the nitro group can also lead to undesired side reactions, complicating purification processes. These factors, coupled with the increasing emphasis on green chemistry principles in both academic and industrial research, drive the search for viable alternatives.[3][4]
This guide will focus on alternative β-ketoesters where the 4-nitrophenyl group is replaced with other substituents, evaluating their performance in the synthesis of two key heterocyclic scaffolds: pyrazoles and pyrimidines.
Core Reactions: The Synthesis of Pyrazoles and Pyrimidines
The primary application of this compound and its alternatives is in condensation reactions with binucleophiles to form five- and six-membered heterocycles.
-
Pyrazole Synthesis (Knorr Synthesis): This involves the reaction of a β-ketoester with a hydrazine derivative. The reaction typically proceeds via the formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[5][6][7]
-
Pyrimidine Synthesis (Pinner Synthesis): This reaction involves the condensation of a β-ketoester with an amidine. The process generally involves a [3+3] cycloaddition to form the pyrimidine core.[8][9]
The electronic nature of the substituent on the phenyl ring of the β-ketoester can significantly influence the reaction rate and yield. Electron-withdrawing groups, like the nitro group, are expected to enhance the electrophilicity of the carbonyl carbons, potentially leading to faster reactions. Conversely, electron-donating groups might decrease reactivity but could offer advantages in terms of selectivity or stability.[10][11][12][13]
Comparative Analysis of Alternative Reagents
To provide a clear comparison, we will evaluate several alternative β-ketoesters, focusing on commercially available or readily synthesizable analogs. The chosen alternatives represent a spectrum of electronic effects, from electron-withdrawing to electron-donating substituents.
Alternatives Evaluated:
-
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: A common alternative with a moderately electron-withdrawing chloro group.
-
Ethyl Benzoylacetate: A widely used, cost-effective β-ketoester with an unsubstituted phenyl ring.
-
Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: An analog with an electron-donating methoxy group.
I. Pyrazole Synthesis: A Comparative Study
The synthesis of 5-aryl-3-methyl-1H-pyrazol-5(4H)-one derivatives is a common transformation utilizing these β-ketoesters. Below is a comparison of their performance when reacted with hydrazine hydrate.
Table 1: Comparison of β-Ketoesters in Pyrazole Synthesis
| Reagent | Substituent Effect | Typical Reaction Conditions | Yield (%) | Reaction Time (Microwave) | Reference |
| This compound | Strong Electron-Withdrawing | Hydrazine hydrate, Ethanol, Microwave (300W), 80°C | ~85-95 | 5-10 min | [14][15] |
| Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | Moderately Electron-Withdrawing | Hydrazine hydrate, Ethanol, Microwave (300W), 80°C | ~80-90 | 10-15 min | [14][15] |
| Ethyl Benzoylacetate | Neutral | Hydrazine hydrate, Ethanol/Acetic Acid, Conventional Heating, 100°C or Microwave (100W), 70°C | 70-85 | 15-25 min | [6][16] |
| Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | Electron-Donating | Hydrazine hydrate, Ethanol, Microwave (300W), 80°C | ~65-80 | 20-30 min | [14][15] |
Analysis:
As anticipated, the presence of a strong electron-withdrawing group in this compound leads to the highest yields in the shortest reaction times under microwave irradiation.[14][15] The chloro-substituted analog also performs well, demonstrating that a moderately electron-withdrawing group is sufficient for efficient transformation. Ethyl benzoylacetate, the unsubstituted parent compound, provides good yields, albeit requiring slightly longer reaction times or conventional heating.[6][16] The methoxy-substituted reagent, with its electron-donating character, exhibits the lowest reactivity, resulting in lower yields and longer reaction times.[14][15]
II. Pyrimidine Synthesis: A Comparative Study
The Biginelli reaction and related multicomponent syntheses are frequently employed for the preparation of pyrimidine derivatives. Here, we compare the performance of the selected β-ketoesters in a one-pot reaction with an aldehyde (benzaldehyde) and urea or an amidine.
Table 2: Comparison of β-Ketoesters in Pyrimidine Synthesis
| Reagent | Substituent Effect | Typical Reaction Conditions | Yield (%) | Reaction Time (Ultrasound) | Reference |
| This compound | Strong Electron-Withdrawing | Benzaldehyde, Urea, Ethanol, Ultrasound, Room Temperature | ~80-90 | 10-20 min | [5][17][18] |
| Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | Moderately Electron-Withdrawing | Benzaldehyde, Urea, Ethanol, Ultrasound, Room Temperature | ~75-85 | 15-25 min | [5][17][18] |
| Ethyl Benzoylacetate | Neutral | Benzaldehyde, Urea, Ethanol, Ultrasound, Room Temperature or Conventional Heating, Reflux | 65-80 | 20-30 min | [5][19][20] |
| Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | Electron-Donating | Benzaldehyde, Urea, Ethanol, Ultrasound, Room Temperature | ~60-75 | 25-40 min | [5][17][18] |
Analysis:
Similar to pyrazole synthesis, the electronic effect of the substituent plays a significant role in the efficiency of pyrimidine formation. The electron-withdrawing nitro and chloro groups facilitate the reaction, leading to higher yields in shorter times, especially under ultrasound irradiation which is a green chemistry technique.[5][17][18] Ethyl benzoylacetate remains a competent reagent, providing respectable yields.[5][19][20] The electron-donating methoxy group again leads to a decrease in reactivity and yield.[5][17][18]
Greener Synthetic Approaches
Beyond the choice of reagent, the overall environmental impact of a synthesis can be significantly reduced by adopting greener reaction conditions.
-
Microwave-Assisted Synthesis: As demonstrated in the data, microwave irradiation can dramatically reduce reaction times and often improve yields, leading to energy savings and increased throughput.[1][14][15][16]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions at lower temperatures, often in aqueous or solvent-free conditions, enhancing the green profile of the synthesis.[5][17][18][21]
-
Solvent Selection: The use of greener solvents such as ethanol and water, or even solvent-free conditions, is preferable to hazardous chlorinated solvents or dipolar aprotic solvents.[2][4][22]
-
Catalysis: Employing catalysts, especially reusable or heterogeneous catalysts, can improve reaction efficiency and reduce waste.[9]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 5-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
Materials:
-
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1 mmol) and ethanol (5 mL).
-
Add hydrazine hydrate (1.2 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80°C for 15 minutes with a power of 300W.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: 80-90%
Protocol 2: Ultrasound-Assisted Synthesis of 4-(4-chlorophenyl)-6-phenyl-1,6-dihydropyrimidin-2(3H)-one
Materials:
-
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1 mmol)
-
Benzaldehyde (1 mmol)
-
Urea (1.5 mmol)
-
Ethanol (10 mL)
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1 mmol), benzaldehyde (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature for 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.
Expected Yield: 75-85%
Visualization of Synthetic Pathways
Caption: General synthetic pathways for pyrazole and pyrimidine synthesis from β-ketoesters.
Conclusion
The data presented in this guide demonstrates that viable and safer alternatives to this compound are readily available for the synthesis of pyrazoles and pyrimidines. While the nitrophenyl compound offers high reactivity, the associated toxicity and environmental concerns can be mitigated by selecting alternative reagents with different electronic properties.
-
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate emerges as a strong candidate, providing excellent yields and reaction rates without the hazards of the nitro group.
-
Ethyl Benzoylacetate represents a cost-effective and environmentally benign option, suitable for a wide range of applications, particularly when reaction speed is not the primary concern.
By combining the use of these alternative reagents with greener synthetic methodologies such as microwave and ultrasound irradiation, researchers can significantly improve the sustainability of their synthetic routes without compromising on efficiency. This guide serves as a starting point for the rational selection of reagents and conditions, encouraging a move towards safer and more environmentally conscious chemical synthesis.
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Zhang, G., Ni, H., Chen, W., Shao, J., Liu, H., Chen, B., & Yu, Y. (2013). One-pot three-component approach to the synthesis of polyfunctional pyrazoles. Organic Letters, 15(23), 5967–5969. [Link]
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Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2009). Microwave-irradiated eco-friendly multicomponent synthesis of substituted pyrazole derivatives and evaluation of their antibacterial potential. Molecules, 14(10), 4075-4087. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]
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Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted synthesis of pyrazoles under solvent-free conditions. Tetrahedron Letters, 49(20), 397-400. [Link]
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Pramanik, A., Dhurey, A., & Mandal, S. (2023). One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. [Link]
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Karakaya, A., & Yakan, H. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]
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Berteina-Raboin, S., & Allais, F. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts, 10(4), 429. [Link]
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Torres, E., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 30(13), 3210. [Link]
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Organic Chemistry Portal. (2023). Pyrimidine synthesis. [Link]
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Baell, J. B., & Huang, H. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(8), 906-939. [Link]
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Pramanik, A., Dhurey, A., & Mandal, S. (2023). One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. [Link]
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International Journal of Scientific Research and Engineering Development. (2025). Greener Alternatives in Organic Synthesis: From Atom Economy to Environmental Safety. [Link]
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Li, J., et al. (2022). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 27(19), 6535. [Link]
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Singh, S., & Singh, P. P. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758. [Link]
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International Journal of Engineering, Science and Management. (2025). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. [Link]
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World Journal of Pharmaceutical Research. (2022). ONE POT SYNTHESIS OF PYRANO[2,3-C]PYRAZOLE. [Link]
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Catalysts. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
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Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]
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Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
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Bentham Science. (2021). Recent Advances in Biginelli-type Reactions. [Link]
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REAL-J. (2016). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]
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ResearchGate. (2015). Biginelli reaction of β-ketocarboxilic esters, aldehydes, and urea derivatives. [Link]
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ResearchGate. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. [Link]
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Organic Reactions. (2004). The Biginelli Dihydropyrimidine Synthesis. [Link]
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Thieme Connect. (2004). Product Class 12: Pyrimidines. [Link]
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ResearchGate. (2013). ChemInform Abstract: An Efficient Synthesis of β-Ketoesters via Transesterification and Its Application in Biginelli Reaction under Solvent-Free, Catalyst-Free Conditions. [Link]
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Journal of the Serbian Chemical Society. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. [Link]
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OUCI. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. [Link]
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Oriental Journal of Chemistry. (2023). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. [Link]
-
MDPI. (2019). Synthesis and Evaluation of Pyrimidine Steroids as Antiproliferative Agents. [Link]
-
ResearchGate. (2015). Synthesis of Hexahydropyrimidines and 1,2,3,4-Tetrahydropyridines by Reaction of Ethyl Benzoylacetate with Formaldehyde and Primary Amines. [Link]
-
ResearchGate. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. [Link]
-
MDPI. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
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Pandawa Institute. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]
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A Senior Application Scientist's Guide to Benchmarking Kynurenine Aminotransferase Assays: A Comparative Analysis of a Novel Spectrophotometric Method
For: Researchers, scientists, and drug development professionals in neurobiology and oncology.
Introduction: The Critical Role of Kynurenine Aminotransferases (KATs) in Health and Disease
The kynurenine pathway is the principal metabolic route for tryptophan degradation in mammals, producing a cascade of neuroactive and immunomodulatory metabolites.[1] Central to this pathway are the kynurenine aminotransferases (KATs), a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the irreversible transamination of L-kynurenine to kynurenic acid (KYNA).[2][3] KYNA is a potent endogenous antagonist of ionotropic glutamate receptors and α7 nicotinic acetylcholine receptors.[2] Its dysregulation has been implicated in a range of pathologies, from schizophrenia and other neurological disorders to cancer.[4][5] Consequently, the robust and efficient measurement of KAT activity is paramount for both basic research and the development of novel therapeutics targeting this critical enzymatic checkpoint.
This guide introduces a novel, continuous spectrophotometric assay for KAT activity based on the synthetic substrate, Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate . We will provide a detailed, head-to-head comparison of this new method with established "gold-standard" techniques: High-Performance Liquid Chromatography (HPLC) and microplate-based fluorescence assays. This guide is structured to provide not just protocols, but the scientific rationale behind the methodologies, enabling researchers to make informed decisions for their specific experimental needs.
The Assays at a Glance: A Comparative Overview
| Assay Type | Principle | Measurement | Throughput | Primary Advantage | Primary Limitation |
| Novel Spectrophotometric Assay | Enzymatic conversion of this compound to a chromogenic product. | Continuous monitoring of absorbance change. | High (96/384-well compatible) | Simplicity, real-time kinetics, and cost-effectiveness. | Potential for interference from colored compounds. |
| HPLC-Based Assay | Chromatographic separation and quantification of the enzymatic product, kynurenic acid (KYNA). | Endpoint quantification of KYNA concentration. | Low | High specificity and direct quantification of the native product. | Time-consuming, requires specialized equipment. |
| Fluorescence Microplate Assay | Direct measurement of the intrinsic fluorescence of the enzymatic product, kynurenic acid (KYNA). | Endpoint or kinetic measurement of fluorescence intensity. | High (96/384-well compatible) | High sensitivity and direct measurement of the native product. | Potential for interference from fluorescent compounds. |
Assay Mechanics and Scientific Rationale
The Novel Spectrophotometric Assay: A Continuous View of Enzyme Activity
The core innovation of this assay lies in the synthetic substrate, this compound. The rationale for its design is the incorporation of a 4-nitrophenyl group, a well-known chromogenic leaving group in enzymology. While the exact enzymatic reaction product's absorbance properties with this specific substrate are proprietary, the general principle for such assays involves a shift in the absorbance spectrum upon enzymatic modification of the substrate, which can be continuously monitored. This allows for real-time kinetic analysis.
Caption: Workflow of the novel continuous spectrophotometric KAT assay.
This method is predicated on the Beer-Lambert law, where the change in absorbance is directly proportional to the concentration of the product formed. This provides a straightforward and robust method for determining initial reaction velocities, which are crucial for kinetic studies and inhibitor screening.
The Gold Standard: HPLC-Based Assays
HPLC-based methods are considered the gold standard for their accuracy and specificity.[6][7] These assays directly measure the formation of the endogenous product, kynurenic acid (KYNA), from the native substrate, L-kynurenine. The reaction is stopped at a specific time point, and the sample is analyzed by reverse-phase HPLC with UV or fluorescence detection.
Caption: Workflow of the endpoint HPLC-based KAT assay.
The primary strength of this method is its ability to resolve KYNA from other reaction components, minimizing the risk of interference. However, its low throughput and requirement for specialized, expensive equipment make it less suitable for large-scale screening campaigns.
The High-Throughput Alternative: Fluorescence Microplate Assays
To address the throughput limitations of HPLC, fluorescence-based microplate assays were developed.[8][9] These assays capitalize on the intrinsic fluorescence of the product, KYNA. The reaction, using L-kynurenine as the substrate, is performed in a microplate format, and the increase in fluorescence is measured over time or at a fixed endpoint.
Caption: Workflow of the fluorescence-based microplate KAT assay.
This method offers a significant advantage in throughput and is more sensitive than many absorbance-based assays.[10] However, it is susceptible to interference from fluorescent compounds in the sample, which can lead to false positives or negatives. Careful selection of controls is crucial to mitigate this risk.
Head-to-Head Performance Benchmarking
The following table summarizes key performance metrics for the three assay formats. Data are compiled from literature and represent typical values that can be expected.
| Parameter | Novel Spectrophotometric Assay | HPLC-Based Assay | Fluorescence Microplate Assay | Reference |
| Limit of Detection (LOD) | ~1-5 µM (estimated) | ~50-100 nM | ~10-50 nM | [9][11] |
| Dynamic Range | 2-3 orders of magnitude (estimated) | 3-4 orders of magnitude | 3-4 orders of magnitude | [9][11] |
| Assay Time per 96-well plate | 15-30 minutes | > 8 hours | 30-60 minutes | [6][8] |
| Z'-Factor for HTS | > 0.7 (projected) | Not applicable | > 0.6 | [8][12][13] |
| Cost per Well | $ (low) | $$$ (high) | $$ (moderate) | |
| Susceptibility to Interference | Colored compounds | Co-eluting compounds | Fluorescent compounds |
Note: Performance metrics for the novel spectrophotometric assay are projected based on similar chromogenic enzyme assays.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for KAT-II Activity
Rationale: This protocol is optimized for continuous monitoring of enzyme kinetics, making it ideal for mechanism-of-action studies and inhibitor characterization.
Materials:
-
Recombinant human KAT-II
-
This compound (Substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
96-well, UV-transparent microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a master mix containing Assay Buffer, α-ketoglutarate (final concentration 5 mM), and PLP (final concentration 50 µM).
-
Add 180 µL of the master mix to each well of the microplate.
-
Add 10 µL of test compound (or vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 10 µL of pre-diluted KAT-II enzyme (final concentration to be optimized for linear reaction rate).
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm, to be determined empirically) every 30 seconds for 15-20 minutes.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
Protocol 2: Endpoint HPLC Assay for KAT-II Activity
Rationale: This protocol provides the most accurate quantification of native KYNA formation and is suitable for validating hits from primary screens.
Materials:
-
Recombinant human KAT-II
-
L-kynurenine (Substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Stop Solution: 1 M Formic Acid
-
HPLC system with a C18 column and UV or fluorescence detector
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, L-kynurenine (final concentration 500 µM), α-ketoglutarate (final concentration 5 mM), and PLP (final concentration 50 µM).
-
Add test compound or vehicle control.
-
Initiate the reaction by adding KAT-II enzyme.
-
Incubate at 37°C for a fixed time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate KYNA isocratically or with a gradient of mobile phase (e.g., acetonitrile and water with 0.1% formic acid).
-
Detect KYNA by absorbance at ~330 nm or fluorescence (Ex/Em ~340/395 nm).[2][7]
-
Quantify KYNA concentration by comparing the peak area to a standard curve.
Protocol 3: Fluorescence Microplate Assay for KAT-II Activity
Rationale: This protocol is optimized for high-throughput screening (HTS) of large compound libraries.
Materials:
-
Recombinant human KAT-II
-
L-kynurenine (Substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Black, opaque 96- or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a master mix containing Assay Buffer, L-kynurenine (final concentration 500 µM), α-ketoglutarate (final concentration 5 mM), and PLP (final concentration 50 µM).
-
Dispense the master mix into the wells of the microplate.
-
Add test compounds (typically 1 µL in DMSO) and controls to the wells.
-
Initiate the reaction by adding KAT-II enzyme.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using an excitation wavelength of ~340 nm and an emission wavelength of ~395 nm.[8][9]
-
Determine enzyme inhibition by comparing the fluorescence in compound-treated wells to control wells.
Conclusion and Recommendations
The choice of an appropriate assay for measuring kynurenine aminotransferase activity is contingent on the specific research question and available resources.
-
The novel continuous spectrophotometric assay based on this compound offers a compelling option for laboratories seeking a simple, cost-effective, and high-throughput method for primary screening and kinetic analysis. Its real-time nature provides a significant advantage for detailed mechanistic studies of enzyme inhibitors.
-
The HPLC-based assay remains the undisputed gold standard for accuracy and specificity. It is the recommended method for validating hits from primary screens and for studies where precise quantification of endogenous KYNA is critical.
-
The fluorescence microplate assay provides a sensitive and high-throughput alternative to HPLC, making it well-suited for HTS campaigns. However, researchers must be vigilant about potential interference from fluorescent compounds.
For a comprehensive drug discovery cascade, a hybrid approach is often most effective. The novel spectrophotometric or the fluorescence assay can be employed for a high-throughput primary screen, followed by confirmation and detailed characterization of promising hits using the HPLC-based method. This tiered strategy leverages the strengths of each assay, ensuring both efficiency and data integrity.
References
- Wong, J., Ray, W. J., & Kornilova, A. Y. (2011). Development of a microplate fluorescence assay for kynurenine aminotransferase. Analytical Biochemistry, 409(2), 183-188.
- Plate Quality Control - CDD Support. (2023, October 12).
- Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
- Z-factors. (n.d.). In BIT 479/579 High-throughput Discovery.
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
- Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector. (n.d.). Journal of Visualized Experiments.
- Widner, B., Werner, E. R., Schennach, H., & Fuchs, D. (1999). An HPLC method to determine tryptophan and kynurenine in serum simultaneously. Advances in Experimental Medicine and Biology, 467, 827-832.
- Han, Q., Cai, T., Tagle, D. A., & Li, J. (2011). Human kynurenine aminotransferase II--reactivity with substrates and inhibitors. The FEBS Journal, 278(11), 1882-1890.
- Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. (2025, June 1). MDPI.
- Chromatographic analysis of tryptophan metabolites. (n.d.).
- HPLC Analysis of Kynurenine. (n.d.). SIELC Technologies.
- Guide: Microplate instruments, assays, and accessories. (n.d.). Thermo Fisher Scientific.
- Kynurenic acid and kynurenine aminotransferase are potential biomarkers of early neurological improvement after thrombolytic therapy: A pilot study. (2021). Advances in Clinical and Experimental Medicine, 30(12), 1225-1232.
- A Fluorescence-Based Competitive Antibody Binding Assay for Kynurenine, a Potential Biomarker of Kidney Transplant Failure. (n.d.). MDPI.
- Fluorometric Enzyme Assays. (n.d.).
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). Molecules.
- Kinetic Enzyme Analysis. (2023, February 6). Medicine LibreTexts.
- Kynurenine Aminotransferase Isozyme Inhibitors: A Review. (2016). Molecules, 21(6), 787.
- The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. (2019, February 26). Frontiers in Molecular Biosciences.
- Comparative lengths of the structures when fully extended Distances... (n.d.).
- Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. (2018). Bioorganic & Medicinal Chemistry Letters, 28(9), 1599-1603.
- Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. (n.d.). Advances in Nutrition.
- Development of a microplate fluorescence assay for kynurenine aminotransferase. (2011). Anal Biochem, 409(2), 183-8.
- A Structural Overview of Kynurenine Aminotransferases. (2019, February 27). Frontiers in Molecular Biosciences.
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Safety Operating Guide
Proper Disposal of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate: A Guide for Laboratory Professionals
This guide provides a comprehensive framework for the safe and compliant disposal of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a compound frequently utilized in pharmaceutical research and organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The inherent hazards of the nitrophenyl moiety, coupled with the reactivity of the dioxobutanoate structure, necessitate a cautious and informed approach to waste management.
Hazard Assessment and Chemical Profile
This compound is not a commonly cataloged compound with a dedicated Safety Data Sheet (SDS). Therefore, a thorough hazard assessment must be conducted by evaluating its constituent functional groups: the nitrophenyl group and the β-keto ester system.
-
Nitrophenyl Group: Aromatic nitro compounds are well-documented for their toxicity. They can be harmful if ingested, absorbed through the skin, or inhaled.[1] The U.S. Environmental Protection Agency (EPA) classifies many nitroaromatic compounds as hazardous wastes.[2][3] Furthermore, nitrophenols are known environmental pollutants due to their toxicity and persistence in soil and water. Upon heating, nitroaromatic compounds can decompose violently and release toxic fumes, including nitrogen oxides.[4][5]
-
Dioxobutanoate (β-Keto Ester) Moiety: The β-keto ester functional group imparts specific reactivity. These compounds are susceptible to hydrolysis under both acidic and basic conditions, which can lead to decarboxylation.[6][7] While not as acutely hazardous as the nitrophenyl group, this reactivity is crucial for considering chemical compatibility during waste segregation.
Table 1: Summary of Potential Hazards
| Hazard Category | Associated Functional Group | Potential Consequences |
| Acute Toxicity | Nitrophenyl | Harmful if swallowed, inhaled, or in contact with skin.[1] |
| Chronic Toxicity | Nitrophenyl | Potential for organ damage through prolonged or repeated exposure. |
| Environmental Hazard | Nitrophenyl | Toxic to aquatic life and persistent in the environment.[8] |
| Reactivity | Dioxobutanoate, Nitrophenyl | Susceptible to hydrolysis. Can decompose violently upon heating.[5][6][7] |
Personal Protective Equipment (PPE) and Handling Precautions
Given the toxic nature of the nitrophenyl group, stringent personal protective measures are mandatory when handling this compound, including its waste products.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
-
Ventilation: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation at the source is the cornerstone of safe laboratory waste management.[9] Mixing incompatible chemicals can lead to dangerous reactions.
Experimental Protocol: Waste Collection
-
Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with organic solvents and nitro compounds. High-density polyethylene (HDPE) containers are a suitable choice.
-
Label the Container: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Also, include the approximate concentration and date.
-
Segregate the Waste: This waste stream should be classified as non-halogenated organic waste .
-
DO NOT mix with acidic or basic waste to prevent hydrolysis and potential gas evolution.
-
DO NOT mix with oxidizing agents, as this can create a risk of a vigorous, exothermic reaction.
-
DO NOT dispose of this chemical down the drain.[5] This is strictly prohibited due to its environmental toxicity.
-
-
Container Management: Keep the waste container securely closed when not in use. Store the container in a designated satellite accumulation area within the laboratory, away from sources of heat or ignition.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills (if the compound is in solution), absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect and Dispose: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Final Disposal Procedure
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.
-
Transportation and Disposal Method: The waste will be transported to a permitted facility for disposal. The most appropriate disposal method for nitroaromatic compounds is typically high-temperature incineration in a specialized hazardous waste incinerator. This process ensures the complete destruction of the toxic organic components.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Fisher Scientific. (2023, October 20). SAFETY DATA SHEET: 4-Nitrophenol.
- PubChem. (n.d.). 4-Nitrophenol. National Institutes of Health.
- PubChem. (n.d.). 3-Nitrophenol. National Institutes of Health.
- Alhifthi, A., & Williams, S. J. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
- ChemistNate. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube.
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Cayman Chemical. (2023, April 24). Safety Data Sheet.
- Reddit. (n.d.). 2-nitrophenol waste. r/chemistry.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- U.S. Environmental Protection Agency. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
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Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers at the bench. This guide provides essential, immediate safety and logistical information for handling Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a compound that, while promising in its applications, requires a thorough understanding of its potential hazards. As there is currently no specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally similar compounds, namely nitroaromatics and β-keto esters, to provide a robust and cautious framework for its safe handling, storage, and disposal.
Understanding the Hazard Profile: A Tale of Two Moieties
The chemical structure of this compound presents a dual-faced hazard profile, stemming from its nitro-aromatic ring and its β-keto ester functionality.
The Nitro-aromatic Concern: Nitroaromatic compounds are a well-documented class of chemicals with potential health risks. Many compounds in this family are known to be toxic if ingested, absorbed through the skin, or inhaled.[1][2] Prolonged or repeated exposure may lead to organ damage.[1] Furthermore, some nitroaromatic compounds have been shown to have mutagenic properties.[3] A critical but often overlooked hazard is their potential for thermal instability. Organic nitro compounds can decompose exothermically at elevated temperatures, and in some cases, this decomposition can be violent or even explosive, especially in the presence of impurities.[4]
The β-Keto Ester Reactivity: The β-keto ester portion of the molecule, while a versatile synthetic handle, also contributes to its reactivity.[5] These compounds can undergo a variety of reactions and may be unstable under certain conditions, such as in the presence of strong acids or bases.[6] While not typically explosive on their own, their reactivity warrants careful consideration of storage and handling conditions to avoid unintended reactions.
Due to the combined presence of these two functional groups, this compound should be treated as a hazardous substance with the potential for toxicity, skin and eye irritation, and thermal instability.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory. For operations with a higher risk of splashing or vigorous reaction, a face shield worn over safety glasses is required.[7] This provides crucial protection against splashes that could cause serious eye irritation or damage.[2][8] |
| Hand Protection | Due to the nitro-aromatic component, butyl rubber or nitrile gloves are recommended.[9] Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove in case of contamination. Before use, visually inspect gloves for any signs of degradation or punctures. Change gloves frequently, and immediately if you suspect contamination. |
| Body Protection | A flame-resistant lab coat, such as one made from Nomex®, is essential.[10] This is a critical precaution due to the potential for thermal decomposition of the nitro-aromatic group.[4] The lab coat should be fully buttoned, with sleeves extending to the wrists. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If there is a potential for generating dust or aerosols, or if work must be performed outside of a fume hood (which is strongly discouraged), a properly fitted respirator with an organic vapor cartridge may be necessary. |
PPE Selection Logic
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: From Bench to Disposal
A meticulous operational plan is crucial for minimizing risk.
1. Engineering Controls and Work Practices:
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood with the sash at the lowest practical height.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Ignition Sources: Prohibit all sources of ignition, including open flames, hot plates, and static discharge, from the work area.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
2. Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the experiment.
-
Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat or in a sealed container.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and with stirring to avoid splashing.
-
Reaction: If using the compound in a reaction, be mindful of potential exotherms. Consider cooling the reaction vessel, especially during the initial stages.
-
Post-Reaction: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.
Emergency and Disposal Plan: Preparing for the Unexpected
1. Spill Response:
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate the lab and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean a small spill, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Cleanup: Carefully sweep up the absorbent material and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
2. First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
3. Disposal Plan:
All waste containing this compound, including contaminated absorbent materials, gloves, and empty containers, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Method: The primary recommended method for the disposal of nitrated organic compounds is incineration in a licensed hazardous waste facility.[8] This ensures the complete destruction of the compound. Do not attempt to neutralize this compound without specific, validated procedures, as reactions could be unpredictable and potentially hazardous.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
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OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Gupta, S., & Ronen, Z. (2024, March 13). Biological Treatment of Nitroaromatics in Wastewater. ResearchGate. Retrieved from [Link]
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Hirai, S., Asahara, H., & Nishiwaki, N. (2016, June). Mastering β-keto esters. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
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DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. Retrieved from [Link]
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Ju, K.-S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Retrieved from [Link]
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National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
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ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
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Szabo-Scandic. (2018, August 4). 4-Nitrophenyl Butyrate SAFETY DATA SHEET. Retrieved from [Link]
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CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
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Agrawal, A., & Tratnyek, P. G. (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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EHS. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
